Ferric glycinate
Description
Structure
2D Structure
Properties
CAS No. |
34369-82-9 |
|---|---|
Molecular Formula |
C6H12FeN3O6 |
Molecular Weight |
278.02 g/mol |
IUPAC Name |
tris(2-aminoacetate);iron(3+) |
InChI |
InChI=1S/3C2H5NO2.Fe/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
AKLSSKNRPSKJBO-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] |
Other CAS No. |
20150-34-9 |
Pictograms |
Irritant |
Synonyms |
Ferric Glycinate; Iron Glycinate; Tris(glycinato)iron(III) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Ferric Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric glycinate (B8599266), systematically named tris(glycinato)iron(III), is a coordination complex of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. As an iron supplement, its structure and bonding characteristics are paramount to its bioavailability, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of ferric glycinate, along with insights into its potential interactions with cellular signaling pathways.
Chemical Structure and Bonding
This compound is a metal-organic complex in which a central ferric (Fe³⁺) ion is coordinated by three glycine (B1666218) molecules. Glycine (NH₂CH₂COOH), the simplest amino acid, acts as a bidentate ligand, meaning it binds to the central iron atom through two of its atoms.
Coordination Geometry: The ferric ion in tris(glycinato)iron(III) exhibits an octahedral coordination geometry .[1] The six coordination sites are occupied by the three glycine ligands. Each glycine molecule chelates the iron atom through the nitrogen atom of its amino group and one of the oxygen atoms of its carboxylate group, forming a stable five-membered ring.[1]
Bonding: The bonding between the ferric ion and the glycine ligands is characterized by coordinate covalent bonds. The lone pair of electrons on the amino nitrogen and the negatively charged carboxylate oxygen are donated to the empty d-orbitals of the ferric ion. This chelation effect contributes significantly to the stability of the complex. Spectroscopic studies, such as infrared (IR) spectroscopy, confirm the coordination of both the amino and carboxylate groups. The characteristic IR stretching frequencies for the asymmetric and symmetric COO⁻ groups are observed around 1590 cm⁻¹ and 1395 cm⁻¹, respectively, and the difference between these frequencies (Δν ≈ 195 cm⁻¹) is indicative of chelation.[1]
Due to the arrangement of the three bidentate ligands around the central iron atom, this compound can exist as facial (fac) and meridional (mer) isomers. Furthermore, each of these geometric isomers is chiral and can exist as a pair of enantiomers (Δ and Λ).
Molecular Structure Visualization
The following DOT script generates a 2D representation of the chemical structure of this compound, illustrating the coordination of the glycine ligands to the central iron atom.
References
Stability of ferrous glycinate at different pH levels
An In-depth Technical Guide on the Stability of Ferrous Glycinate (B8599266) at Different pH Levels
Introduction
Ferrous glycinate, a chelate formed between a ferrous iron (Fe²⁺) ion and two glycine (B1666218) molecules, has emerged as a superior iron source for food fortification and pharmaceutical applications. Its enhanced bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate (B86663) are primarily attributed to the stability of its chelate structure, which protects the iron ion from interactions within the digestive tract. The stability of this chelate is, however, highly dependent on the surrounding pH.
This technical guide provides a comprehensive overview of the stability profile of ferrous glycinate across a range of pH levels. It synthesizes quantitative data from multiple studies, details common experimental protocols for stability assessment, and visualizes key chemical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working on iron supplementation and formulation.
Chemical Structure and Chelation Chemistry
Ferrous glycinate is a nutritionally functional amino acid chelate. The formation of the chelate involves one ferrous ion bonding with the carboxyl oxygen and the amino nitrogen of two glycine molecules. This creates two stable five-membered rings, protecting the ferrous iron.
Iron(III) Glycinate Complex Formation: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the formation of iron(III) glycinate (B8599266) complexes, a subject of significant interest in the fields of biochemistry, pharmacology, and environmental science. The stability of these complexes is crucial for understanding iron uptake, transport, and bioavailability. This document consolidates key data on formation constants, details the experimental protocols for their determination, and presents visual representations of the complexation process. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the interactions between iron(III) and the simple, yet vital, amino acid glycine (B1666218).
Introduction
Iron is an essential element for numerous biological processes, yet its bioavailability is often limited by the low solubility of its ferric [Fe(III)] state. Complexation with organic ligands, such as amino acids, plays a pivotal role in solubilizing and transporting iron in biological systems. Glycine, the simplest amino acid, forms stable complexes with Fe(III), which have been the subject of numerous studies to elucidate their thermodynamic stability. The formation constants of these complexes are critical parameters for modeling the speciation of iron in various environments and for designing effective iron chelating agents and supplements. This guide aims to provide a detailed repository of the current knowledge on iron(III) glycinate complex formation.
Quantitative Data on Formation Constants
The stability of iron(III) glycinate complexes is quantified by their formation constants (β). These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand. The following table summarizes the reported logarithmic values of the overall formation constants (log β) for various Fe(III)-glycinate species under different experimental conditions.
| Complex Species | log β | Method | Temperature (°C) | Ionic Strength (I) | Reference |
| [Fe(Gly)]²⁺ | 9.59 - 9.98 | Spectrophotometry | 28 ± 1 | 0.2 M HNO₃ | [1][2] |
| [Fe(Gly)]²⁺ | 8.57 ± 0.01 | Literature value cited in | 25 ± 1 | 0.6 M NaClO₄ | [3][4] |
| [Fe(Gly)₂]⁺ | 17.21 ± 0.03 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [5] |
| [Fe(Gly)₂]⁺ | 16.83 ± 0.47 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [6] |
| Fe(Gly)₃ | 20.19 ± 0.02 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [5] |
| Fe(Gly)₃ | 18.64 ± 0.70 | Differential Pulse Cathodic Voltammetry (DPCV) | 25 ± 1 | 0.6 M NaClO₄ | [6] |
| [Fe(HL)]³⁺ | 1.47 | Oxredmetry | 25 | 1.0 M | [7] |
| [Fe(HL)₂]³⁺ | 3.49 | Oxredmetry | 25 | 1.0 M | [7] |
| [Fe(Gly)(OH)]⁺ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |
| [Fe(Gly)(OH)₂]⁻ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |
| [Fe(Gly)₂(OH)] | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |
| [Fe(Gly)₂(OH)₂]²⁻ | Not specified | Potentiometry | 25, 37, 40 | 0.15 M NaCl | [8] |
Note: HL in the table refers to the protonated glycine molecule acting as a ligand.
Experimental Protocols
The determination of formation constants for iron(III) glycinate complexes requires precise and carefully controlled experimental conditions. The following sections detail the methodologies cited in the literature.
Potentiometric Titration
Potentiometric titration is a widely used method for determining stability constants.[8][9]
Principle: This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base. The formation of metal-ligand complexes involves the displacement of protons from the ligand, leading to a change in pH.[10]
Typical Protocol:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., FeCl₃), glycine, a strong acid (e.g., HClO₄ to prevent initial hydrolysis of Fe(III)), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., NaClO₄ or NaCl) is added to maintain a constant ionic strength.[8][9]
-
Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions.[9]
-
Titration: Titrate a solution containing the metal ion and glycine with the standard base solution. The titration is typically carried out in a thermostated vessel to maintain a constant temperature.[8]
-
Data Analysis: The titration data (volume of base added vs. pH) is analyzed using computer programs like Hyperquad to refine the formation constants for the various complex species formed in solution.[8][11]
Differential Pulse Cathodic Voltammetry (DPCV)
DPCV is an electrochemical technique suitable for studying metal complexes at low concentrations.[5][6]
Principle: This technique measures the current response of an electroactive species to a potential waveform consisting of small pulses superimposed on a linearly changing potential ramp. The peak current is proportional to the concentration of the electroactive species, and the peak potential can shift depending on the complexation of the metal ion.
Typical Protocol:
-
Electrochemical Cell: A three-electrode system is used, typically with a static mercury drop electrode (SMDE) as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.[5]
-
Solution Preparation: Prepare a series of solutions with a fixed concentration of Fe(III) and varying concentrations of glycine in a supporting electrolyte (e.g., NaClO₄) to maintain constant ionic strength and pH.[5]
-
Voltammetric Scans: Record the differential pulse cathodic voltammograms for each solution. The measurements are taken at a constant temperature.[5][6]
-
Data Analysis: The shift in the peak potential of the Fe(III)/Fe(II) redox couple as a function of glycine concentration is used to calculate the stability constants of the Fe(III)-glycinate complexes.[5]
Spectrophotometry (Competitive Ligand Binding)
This method utilizes a competing color-forming reaction to determine the formation constant of a less colored or colorless complex.[1][2][12]
Principle: A ligand that forms a colored complex with Fe(III) (e.g., thiocyanate, SCN⁻) is used as an indicator. When glycine is added, it competes with the indicator ligand for Fe(III), causing a decrease in the absorbance of the colored complex. By measuring this change in absorbance, the concentration of the Fe(III)-glycinate complex can be determined, and its formation constant calculated.[1][12]
Typical Protocol:
-
Reagent Preparation: Prepare stock solutions of Fe(III), glycine, the competing ligand (e.g., KSCN), and a strong acid (e.g., HNO₃) to maintain a constant pH and prevent hydrolysis.[2]
-
Spectrophotometric Measurements: Prepare a series of solutions with constant concentrations of Fe(III) and the competing ligand, and varying concentrations of glycine. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the colored Fe(III)-indicator complex.[12][13]
-
Data Analysis: The decrease in absorbance is used to calculate the equilibrium concentrations of all species in the solution. These concentrations are then used to determine the formation constant of the Fe(III)-glycinate complex.[1][12]
Visualizations
Stepwise Formation of Iron(III) Glycinate Complexes
The formation of higher-order iron(III) glycinate complexes occurs in a stepwise manner. The following diagram illustrates this sequential addition of glycine ligands to the Fe(III) ion.
Caption: Stepwise formation of Fe(III)-glycinate complexes.
Experimental Workflow for Potentiometric Titration
The following diagram outlines the typical workflow for determining formation constants using potentiometric titration.
Caption: Workflow for potentiometric determination.
Conclusion
The formation of stable complexes between iron(III) and glycine is a fundamental process with significant implications for biological and pharmaceutical sciences. This guide has summarized the key quantitative data on the formation constants of these complexes and provided detailed overviews of the primary experimental techniques used for their determination. The provided visualizations offer a clear representation of the complexation process and experimental workflows. It is evident from the compiled data that the stability of iron(III) glycinate complexes is influenced by factors such as pH and ionic strength. Further research to standardize experimental conditions would be beneficial for a more direct comparison of results from different studies. This consolidated information serves as a valuable resource for researchers working on iron metabolism, chelation therapy, and the development of iron supplements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. researchgate.net [researchgate.net]
- 7. Processes of Formation of Glycinate Complexes of Iron (II) and Iron (III) Under Various Ional Forces of Solution [article.sapub.org]
- 8. Complex formation constant of ferric ion with Gly, Pro-Hyp and Gly-Pro-Hyp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 10. unn.edu.ng [unn.edu.ng]
- 11. tandfonline.com [tandfonline.com]
- 12. docenti.unina.it [docenti.unina.it]
- 13. ijlis.org [ijlis.org]
Spectroscopic Properties of Ferric Glycinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ferric glycinate (B8599266), a compound of increasing interest in pharmaceuticals and nutrition due to its potential for improved iron bioavailability. This document details key spectroscopic data and the experimental protocols used to obtain them, offering a valuable resource for researchers and professionals involved in the characterization and development of iron-based therapeutics and supplements.
Introduction
Ferric glycinate, an iron (III) chelate with the amino acid glycine (B1666218), presents a unique coordination chemistry that dictates its physicochemical properties, including its spectroscopic signature. Understanding these properties is crucial for quality control, stability testing, and elucidating its mechanism of action. This guide will delve into the application of four primary spectroscopic techniques for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mössbauer Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within the this compound complex, providing information on the coordination environment of the iron center. The spectra of this compound are characterized by charge transfer bands, which are typically more intense than the d-d transitions.
Quantitative Data
The UV-Vis spectroscopic data for this compound can be influenced by factors such as pH and the presence of other ligands. The following table summarizes key absorption data.
| Parameter | Value | Conditions | Reference |
| λmax (Maximum Absorbance) | ~457 nm | In aqueous acidic medium (0.2 M HNO3) with SCN- as a competing ligand. This λmax corresponds to the Fe(III)-SCN- complex, which is used to indirectly determine the formation constant of the Fe(III)-glycine complex. | [1] |
| Molar Absorptivity (ε) | Not directly reported for this compound. For the Fe(III)-SCN- complex used in competitive binding studies, ε is approximately 4690 L mol⁻¹ cm⁻¹. | Aqueous acidic medium (0.2 M HNO3). | [1] |
| Formation Constant (KFe-Gly) | 95.9 L mol⁻¹ | Determined via competitive ligand binding with SCN- in 0.2 M HNO3. | [1] |
Note: Direct UV-Vis data for pure this compound is scarce in the literature. Much of the available information is derived from studies of the iron(III)-glycine complex in solution, often in the presence of other species.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol outlines a general method for the UV-Vis analysis of a this compound solution.
Objective: To determine the UV-Vis absorption spectrum of this compound and quantify its concentration.
Materials:
-
This compound sample
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO3) for pH adjustment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a known volume of deionized water.
-
Adjust the pH of the solution as required for the specific analysis, typically to an acidic pH to ensure the stability of the ferric ion in solution.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used to dissolve the this compound (the "blank").
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the this compound solution and then fill it with the solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
The absorbance at the λmax can be used for quantitative analysis using a calibration curve prepared from standard solutions of known concentrations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. In this compound, FTIR is used to confirm the coordination of the glycine ligand to the ferric ion through the carboxylate and amino groups.
Quantitative Data
The following table lists the characteristic FTIR absorption bands for this compound. The coordination of glycine to the iron center results in shifts of the characteristic vibrational frequencies of the carboxylate and amino groups compared to free glycine.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400-3200 | N-H stretch | Broadening and shifting of the N-H stretching vibrations of the amino group upon coordination to the iron center. |
| ~1600-1580 | Asymmetric COO⁻ stretch | The asymmetric stretching vibration of the carboxylate group is shifted compared to free glycine, indicating coordination to the ferric ion. |
| ~1400-1380 | Symmetric COO⁻ stretch | The symmetric stretching vibration of the carboxylate group also shifts upon coordination. The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode. |
| ~500-400 | Fe-O and Fe-N vibrations | Vibrations corresponding to the bonds between the ferric ion and the oxygen and nitrogen atoms of the glycinate ligand. |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the complex.
Experimental Protocol: FTIR Spectroscopy
This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet method.
Objective: To obtain the FTIR spectrum of solid this compound.
Materials:
-
This compound sample (dried)
-
Potassium bromide (KBr), spectroscopy grade (dried)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the dried this compound sample.
-
Weigh approximately 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known values for this compound and related compounds.
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For this compound, which contains ⁵⁷Fe (either naturally abundant or enriched), Mössbauer spectroscopy can definitively confirm the +3 oxidation state of the iron.
Quantitative Data
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
| Parameter | Typical Value Range (mm/s) | Interpretation for High-Spin Ferric (S=5/2) Complexes |
| Isomer Shift (δ) | +0.20 to +0.50 | Characteristic of high-spin Fe(III) in an octahedral or tetrahedral environment with oxygen and nitrogen ligands. The isomer shift is sensitive to the s-electron density at the nucleus. |
| Quadrupole Splitting (ΔEQ) | > 0 | A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry around the iron nucleus, which is expected for a complex like this compound. |
Experimental Protocol: Mössbauer Spectroscopy
This protocol provides a general outline for Mössbauer analysis of an iron-containing sample.
Objective: To determine the Mössbauer parameters (isomer shift and quadrupole splitting) of this compound.
Materials:
-
This compound sample (solid powder)
-
Mössbauer spectrometer equipped with a ⁵⁷Co source
-
Cryostat for low-temperature measurements (optional but often recommended)
Procedure:
-
Sample Preparation:
-
The solid this compound sample is placed in a sample holder. The amount of sample required depends on the iron concentration and the desired signal-to-noise ratio.
-
-
Data Acquisition:
-
The sample is placed in the spectrometer between the ⁵⁷Co source and a gamma-ray detector.
-
The source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays.
-
The gamma-ray transmission through the sample is measured as a function of the source velocity.
-
Spectra are often recorded at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoil-free fraction and improve spectral resolution.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.
-
The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ).
-
The isomer shift is reported relative to a standard, typically α-iron at room temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of paramagnetic compounds like this compound presents significant challenges. The presence of the unpaired electrons in the high-spin d⁵ Fe(III) center leads to rapid nuclear relaxation and large chemical shift ranges, often resulting in broad, difficult-to-interpret spectra. However, under certain conditions, useful information can still be obtained.
Spectroscopic Properties
-
Paramagnetism: this compound is paramagnetic, which dominates its NMR properties.
-
Broadened Signals: The proton (¹H) and carbon (¹³C) NMR signals of the glycinate ligand are expected to be significantly broadened due to the proximity to the paramagnetic iron center.
-
Large Chemical Shift Dispersion: The chemical shifts of the ligand nuclei can be spread over a very wide range, far outside the typical diamagnetic region. This can be advantageous in resolving otherwise overlapping signals.
-
Relaxation Times: The nuclear relaxation times (T₁ and T₂) are significantly shortened, which can be measured to gain information about the distance of specific nuclei from the paramagnetic center.
Due to these challenges, high-resolution NMR spectra of this compound are not routinely acquired.
Experimental Protocol: NMR of a Paramagnetic Compound
This protocol provides general guidance for attempting to acquire an NMR spectrum of a paramagnetic substance like this compound.
Objective: To observe the NMR signals of the glycinate ligand in the this compound complex.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer with a high-field magnet
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen deuterated solvent. The concentration should be optimized to balance signal intensity with the line-broadening effects.
-
Ensure the sample is free of any particulate matter.
-
-
Spectrometer Setup:
-
Use a spectrometer with a high magnetic field strength to maximize chemical shift dispersion.
-
The spectral width needs to be set to a much larger range than for diamagnetic samples (e.g., several hundred ppm).
-
Use short relaxation delays and acquisition times due to the rapid relaxation of the nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H or ¹³C NMR spectrum. A larger number of scans may be necessary to improve the signal-to-noise ratio of the broad signals.
-
-
Data Analysis:
-
The resulting spectrum will likely show broad peaks. The chemical shifts should be reported and can be used to infer information about the electronic structure and geometry of the complex.
-
Conclusion
The spectroscopic characterization of this compound is essential for its development and application in the pharmaceutical and nutritional fields. UV-Vis, FTIR, and Mössbauer spectroscopy provide complementary information on the electronic structure, functional groups, and the state of the iron center, respectively. While NMR of this paramagnetic complex is challenging, it can offer unique insights into the ligand environment. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working with this important iron chelate. Further research to establish a more comprehensive and standardized set of spectroscopic data for pure, well-characterized this compound is encouraged.
References
Elucidation of the Molecular Structure of Ferrous Glycinate Chelate: A Technical Guide
Abstract
Ferrous glycinate (B8599266) chelate, also known as ferrous bisglycinate, is a unique iron-amino acid complex widely utilized in nutritional supplements and food fortification. Its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts are directly attributed to its distinct molecular structure.[1][2] In this chelate, a central ferrous (Fe²⁺) ion is bonded to two glycine (B1666218) molecules, forming a stable, neutrally charged compound that protects the iron from inhibitors in the digestive tract.[3][4] The elucidation of this structure relies on a combination of advanced analytical techniques, including X-ray crystallography for determining three-dimensional geometry, spectroscopic methods like FTIR and Mössbauer spectroscopy for confirming covalent bonding and iron oxidation state, and thermal analysis. This guide provides an in-depth overview of the experimental protocols and data interpretation central to the complete structural characterization of ferrous glycinate chelate, intended for researchers, scientists, and professionals in drug development.
Introduction to Ferrous Glycinate Chelate
Ferrous glycinate chelate is a well-defined chemical entity with the chemical formula C₄H₈FeN₂O₄ and a molecular weight of approximately 204 g/mol .[5][6] It is formed by the reaction of one ferrous ion with two molecules of the amino acid glycine.[4] In this structure, the iron is bound to both the alpha-amino group and the carboxyl group of each glycine ligand.[4][5] This dual bonding creates two stable five-membered heterocyclic rings, a defining feature of its chelated nature.[3][5] This structure is fundamental to its nutritional efficacy, as it allows the iron to be absorbed intact by intestinal mucosal cells before the iron is released for metabolic use.[3]
Synonyms: Ferrous Bisglycinate, Bisglycino Iron (II), Iron Bis-glycinate Chelate.[5][6]
Synthesis and Purification
The synthesis of ferrous glycinate chelate is typically achieved through the reaction of a ferrous salt with glycine in an aqueous solution. The precise conditions, including pH, temperature, and molar ratios, are critical for maximizing yield and purity.[7] One common method involves the reaction of ferrous sulfate (B86663) with glycine, followed by purification to remove byproducts.[8]
Experimental Protocol: Synthesis from Ferrous Sulfate
This protocol is adapted from established laboratory methods for synthesizing metal-amino acid chelates.[8]
-
Preparation of Solutions:
-
Prepare an aqueous solution of ferrous sulfate (FeSO₄). For example, dissolve 4 grams of FeSO₄ (containing 20% Fe(II)) in 14 mL of deionized water.[8]
-
Prepare a separate aqueous solution of glycine. A 2:1 molar ratio of glycine to iron is required for the bisglycinate chelate.[7] For the example above, dissolve 2.2 grams of glycine into the ferrous sulfate solution.[8]
-
-
Reaction:
-
Stir the combined solution continuously. To facilitate the reaction and precipitation of byproducts, 1 gram of calcium oxide can be added, which will react with the sulfate ions to form insoluble calcium sulfate.[8]
-
Maintain the reaction at a controlled temperature, for instance, 80°C, and a pH between 5.5 and 6.0 to optimize the chelation process.[7]
-
Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.[8]
-
-
Purification:
-
Filter the resulting mixture to remove the calcium sulfate precipitate and any unreacted materials.
-
The filtrate, containing the soluble ferrous glycinate chelate, is then collected.
-
-
Isolation:
Caption: Workflow for the synthesis and purification of ferrous glycinate chelate.
Structural Characterization: Methodologies
A multi-technique approach is essential for the unambiguous elucidation of the ferrous glycinate chelate structure.
Caption: Analytical workflow for the structural elucidation of ferrous glycinate.
X-ray Crystallography
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies using this technique have confirmed that the glycine ligands orient themselves in the least sterically hindered conformation around the central iron ion.[3] The resulting structure can exhibit different geometries, such as tetrahedral or octahedral, depending on the coordination environment and presence of other ligands like water.[3][8]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: The purified ferrous glycinate chelate powder is finely ground to ensure random crystal orientation. The powder is then loaded into a sample holder or a thin capillary tube.[9]
-
Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, contains a series of peaks. The positions and intensities of these peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell. Sharp, distinct peaks indicate a high degree of crystallinity.[8]
Spectroscopic Techniques
FTIR spectroscopy is used to identify the functional groups involved in the chelation. By comparing the spectrum of free glycine with that of ferrous glycinate chelate, one can observe shifts in the characteristic vibrational frequencies that indicate bond formation with the iron ion.[7][8]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of the dried ferrous glycinate sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine, homogenous powder.
-
Pellet Formation: The powder mixture is placed into a pellet-forming die and pressed under high pressure to form a thin, transparent disc.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mössbauer spectroscopy is a highly sensitive technique specific to iron-containing samples. It is invaluable for determining the oxidation state (ferrous Fe²⁺ vs. ferric Fe³⁺) and the local electronic environment of the iron atoms. This is crucial for quality control, as the presence of ferric impurities can impact the product's efficacy and stability.[10] Studies have used this method to quantify ferric impurities in commercial ferrous bisglycinate products.[10]
Experimental Protocol: Mössbauer Spectroscopy
-
Sample Preparation: The powdered ferrous glycinate sample is placed in a sample holder designed to ensure uniform thickness and density.
-
Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen or helium temperature) to improve spectral resolution. It is then exposed to a source of gamma rays (typically ⁵⁷Co). A detector measures the resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.
-
Data Analysis: The resulting Mössbauer spectrum is analyzed to determine key parameters like isomer shift (IS) and quadrupole splitting (QS), which provide information about the oxidation state and coordination symmetry of the iron nucleus.
Structural Data and Interpretation
The combination of data from various analytical techniques provides a comprehensive picture of the ferrous glycinate chelate structure.
Caption: 2D representation of the ferrous glycinate chelate structure.
Data Summary Tables
Table 1: Key Molecular Properties of Ferrous Glycinate Chelate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₈FeN₂O₄ | [5][6] |
| IUPAC Name | bis(glycinato-N,O)iron | [5] |
| Molecular Weight | ~204 g/mol | [3][6] |
| CAS Number | 20150-34-9 | [5][6] |
| Appearance | Grey-green, free-flowing powder | [5] |
| Solubility | Soluble in water |[5] |
Table 2: Representative Spectroscopic Data for Structural Confirmation
| Technique | Parameter | Observation | Interpretation |
|---|---|---|---|
| FTIR | N-H Stretch | Shift to lower wavenumber vs. free glycine | Coordination of the amino group to Fe²⁺ |
| C=O Stretch | Shift to lower wavenumber vs. free glycine | Coordination of the carboxylate group to Fe²⁺ | |
| Mössbauer | Isomer Shift (IS) | Typical value for high-spin Fe²⁺ | Confirms ferrous oxidation state |
| Quadrupole Splitting (QS) | Non-zero value | Indicates an asymmetric electronic environment around the Fe nucleus, consistent with chelation |
| UV-Vis | λmax (after derivatization) | ~510 - 512 nm | Used for quantitative analysis of iron content[11][12] |
Conclusion
The structure of ferrous glycinate chelate has been thoroughly established through a synergistic application of crystallographic and spectroscopic methods. The key structural feature is the formation of two five-membered chelate rings, where a central Fe²⁺ ion is covalently bonded to the carboxylate oxygen and coordinately bonded to the amino nitrogen of two glycine molecules. This stable, neutral structure is directly responsible for its enhanced bioavailability and tolerability as an iron supplement. The methodologies outlined in this guide, particularly Mössbauer spectroscopy and X-ray diffraction, are critical for both the fundamental elucidation of this structure and the ongoing quality control in its pharmaceutical production. Future research may focus on single-crystal X-ray diffraction of different solvates to further refine bond angles and lengths and explore polymorphic forms.
References
- 1. wbcil.com [wbcil.com]
- 2. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]
- 3. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Ferrous glycinate | C4H8FeN2O4 | CID 9837124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis and Advancement of Iron Amino Acid Chelates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of iron amino acid chelates. It details the experimental methodologies used to characterize these compounds, presents comparative quantitative data on their efficacy, and illustrates the key physiological and experimental pathways involved.
A Historical Perspective: The Quest for Superior Iron Supplementation
The journey of iron amino acid chelates began with a fundamental challenge in nutritional science: the poor bioavailability and tolerability of inorganic iron salts like ferrous sulfate (B86663). The pioneering work in this field is largely attributed to Dr. Harvey H. Ashmead, a pharmacist who founded Albion Minerals in 1956 with the mission to improve mineral nutrition.[1][2][3] Driven by the goal of enhancing mineral absorption and reducing the common gastrointestinal side effects associated with traditional iron supplements, Dr. Ashmead and his team, including his son H. DeWayne Ashmead, spearheaded the research and development of chelated minerals.[1][2]
The core concept was to mimic the body's natural chelation process, which occurs in the stomach to facilitate mineral absorption.[3] By binding metal ions to amino acids, they created stable, organic molecules that could protect the mineral from interacting with dietary inhibitors (like phytates) and be transported more efficiently through the intestinal wall.[4][5] This research culminated in the development and patenting of various amino acid chelates, with ferrous bisglycinate chelate (marketed as Ferrochel®) emerging as the most studied and commercially significant iron amino acid chelate.[1][4] Human studies with these novel compounds began in 1968, leading to their introduction for human nutrition in 1970.[1]
The Science of Chelation: Synthesis and Characterization
An amino acid chelate is a chemical compound in which a central metal ion, such as ferrous iron (Fe²⁺), is bonded to two or more points on one or more amino acid ligands, forming a stable, heterocyclic ring structure. For an iron amino acid chelate to be nutritionally effective, it must possess a low molecular weight (typically under 800 daltons), be stable, and the ligand (the amino acid) must be metabolizable by the body.[6]
Experimental Protocol: Synthesis of Ferrous Bisglycinate Chelate
Several methods have been developed for the synthesis of ferrous bisglycinate. Below are two common protocols.
Protocol 1: Reaction with Ferrous Oxide
This method involves the reaction of ferrous oxide with sodium glycinate (B8599266) in an acidic aqueous solution.
-
Preparation of Sodium Glycinate Solution: Dissolve two moles of sodium glycinate in one liter of 0.5 M citric acid.
-
Reaction Initiation: Heat the solution to 55-60°C.
-
Addition of Iron Source: While stirring, add one mole of ferrous oxide to the heated solution.
-
Reaction Completion: Allow the mixture to react for a minimum of one hour.
-
Drying: The resulting ferrous bisglycinate solution is then spray-dried to obtain a powder.[7]
Protocol 2: Solid-State Reaction
This method involves the direct reaction of glycine (B1666218) and an iron salt in a solid state.
-
Mixing of Reactants: Combine glycine and iron (II) sulfate heptahydrate in a 1:1 molar ratio.
-
Initial Reaction: Allow the mixture to stand, for instance, overnight, to initiate the reaction, potentially drawing on atmospheric moisture.
-
Grinding: Thoroughly grind the mixture using a mortar and pestle to increase the surface area and promote the solid-state reaction.
-
Curing: Let the ground mixture rest for several hours.
-
Drying: Dry the resulting product in an oven at approximately 60°C to yield ferrous bisglycinate.[8]
Experimental Protocol: Characterization by FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique used to confirm the formation of the chelate structure.[9] The principle lies in identifying shifts in the vibrational frequencies of the amino acid's functional groups—specifically the carboxylate (COO⁻) and amino (NH₂) groups—upon bonding with the iron ion.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the test sample (e.g., ferrous bisglycinate). Prepare a separate KBr pellet with pure glycine to serve as a reference.
-
Spectral Acquisition: Analyze both samples using an FT-IR spectrometer over a typical range of 4000–400 cm⁻¹.
-
Spectral Interpretation:
-
Carboxylate Group (COO⁻): In free glycine, the asymmetric and symmetric stretching vibrations of the carboxylate group appear at specific wavenumbers (e.g., ~1595 cm⁻¹ and ~1409 cm⁻¹, respectively).[10] Upon chelation with iron, these peaks will shift, indicating the formation of a coordinate bond between the carboxyl oxygen and the iron ion.
-
Amino Group (NH₂): The N-H stretching vibrations (typically >3000 cm⁻¹) and twisting/vibrating peaks of the amino group will also shift or disappear upon the formation of a coordinate covalent bond with the iron ion.[1] The disappearance of a peak associated with the protonated amino group (NH₃⁺) is a strong indicator of chelation.[11]
-
New Bands: The formation of new absorption bands in the low-frequency region (e.g., 400-600 cm⁻¹) can be attributed to the new metal-oxygen (Fe-O) and metal-nitrogen (Fe-N) bonds, providing direct evidence of chelation.[12]
-
Efficacy and Tolerability: Quantitative Data Analysis
The primary advantage of iron amino acid chelates lies in their superior bioavailability and reduced side effect profile compared to traditional inorganic iron salts.
Bioavailability and Efficacy
Clinical studies have consistently demonstrated that ferrous bisglycinate is more effectively absorbed and utilized by the body.
| Parameter | Ferrous Bisglycinate (FeBC) | Ferrous Sulfate (FeSO₄) | Study Population & Notes | Citation |
| Bioavailability | 90.9% | 26.7% | In children with iron deficiency anemia. | [6] |
| Iron Absorption | 6.0% | 1.7% | From whole-maize meal in iron-sufficient men. FeBC absorption was 4 times higher. | [13] |
| Hemoglobin Increase | Faster rate of increase (p<0.001) | Slower rate of increase | In pregnant women with IDA over 12 weeks. | [14] |
| Hemoglobin Increase | Higher increase (SMD: 0.54 g/dL) | Lower increase | Meta-analysis of 9 RCTs in pregnant women. | [5][15] |
| Ferritin Increase | Significant increase (p<0.005) | No significant increase | In children after 28 days of supplementation. | [6] |
Table 1: Comparative Efficacy and Bioavailability of Iron Amino Acid Chelate vs. Ferrous Sulfate.
Gastrointestinal Tolerability
A significant limitation of high-dose ferrous sulfate therapy is the high incidence of gastrointestinal side effects. The chelated structure of ferrous bisglycinate is gentler on the digestive system.
| Parameter | Ferrous Bisglycinate (FeBC) | Ferrous Sulfate (FeSO₄) | Ferrous Fumarate (FF) | Study Population & Notes | Citation |
| GI Adverse Events | IRR: 0.36 (Fewer events) | IRR: 1.0 (Baseline) | - | Meta-analysis in pregnant women, indicating a significant reduction in side effects for FeBC. | [5][15] |
| GI Side Effects | 23.07% of patients | 30.77% of patients (as Ferrous Fumarate) | 30.77% of patients | Comparative study of different oral iron salts. | [16] |
| Constipation | Significantly less common | More common | Significantly more common (p=0.022) | In pregnant women with IDA. | [14] |
| Abdominal Pain | Significantly less common | More common | Significantly more common (p=0.031) | In pregnant women with IDA. | [14] |
Table 2: Comparative Tolerability of Iron Amino Acid Chelate vs. Iron Salts. IRR: Incidence Rate Ratio. A value <1.0 indicates fewer events compared to the reference.
Mechanisms and Pathways
Intestinal Absorption Signaling Pathway
Initial hypotheses suggested that iron amino acid chelates might be absorbed intact via peptide transporters. However, studies in humans have demonstrated that while the chelate protects the iron in the stomach, the iron from ferrous bisglycinate ultimately enters the common non-heme iron absorption pathway in the duodenum.[1][3] The chelate competes with ferrous sulfate for this pathway but not with heme iron.[1][3]
The process is as follows:
-
Lumen: In the acidic environment of the stomach, the chelate remains stable, protecting the iron. In the more neutral pH of the duodenum, the iron is released.
-
Reduction: Any ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome b (Dcytb) on the enterocyte surface.
-
Uptake: Ferrous iron (Fe²⁺) is transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).
-
Intracellular Fate: Inside the enterocyte, iron enters the labile iron pool. It can either be stored in ferritin or transported across the basolateral membrane.
-
Export: Iron is exported from the enterocyte into the bloodstream by the transporter ferroportin (FPN1).
-
Oxidation & Transport: The exported ferrous iron is oxidized back to ferric iron (Fe³⁺) by hephaestin, allowing it to bind to transferrin for transport throughout the body.
Experimental Workflows
Workflow for a Human Bioavailability Clinical Trial
A robust method for evaluating the efficacy and tolerability of an iron supplement is a randomized, double-blind, controlled trial.
Workflow for In Vitro Iron Bioavailability Using Caco-2 Cells
The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate to form a monolayer of cells that mimics the intestinal epithelium. This model is widely used for in vitro absorption studies.
-
Cell Culture: Caco-2 cells are seeded onto microporous membrane inserts in a bicameral (two-chamber) system. They are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with a brush border.
-
In Vitro Digestion: The food or supplement being tested is subjected to a simulated gastric and intestinal digestion process to mimic physiological conditions.
-
Application: The resulting digest is added to the apical (upper) chamber of the Caco-2 cell system.
-
Incubation: The system is incubated to allow for iron uptake by the cells.
-
Quantification: Iron bioavailability is assessed by measuring the amount of ferritin (an iron-storage protein) formed within the Caco-2 cells. The amount of ferritin is proportional to the amount of iron taken up by the cells and is typically measured via ELISA.
Conclusion and Future Directions
The development of iron amino acid chelates, particularly ferrous bisglycinate, represents a significant advancement in the field of mineral nutrition. Born from a need to overcome the limitations of inorganic iron salts, these chelates have been scientifically validated to offer superior bioavailability and gastrointestinal tolerability. The robust body of evidence, supported by detailed experimental protocols and clinical trials, confirms their efficacy in managing iron deficiency. Future research may focus on further elucidating the precise molecular interactions at the enterocyte level, exploring other amino acid ligands, and expanding the application of these chelates in diverse food fortification matrices to combat iron deficiency on a global scale.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007136727A2 - Iron (ii) amino acid chelates with reducing agents attached thereto - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An FTIR study of tetrahedrally coordinated ferrous iron in the spinel-hercynite solid solution | Semantic Scholar [semanticscholar.org]
- 9. lohmann-minerals.com [lohmann-minerals.com]
- 10. Determination of the chelation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iosrjournals.org [iosrjournals.org]
A Comprehensive Technical Guide to the Theoretical Modeling and Structural Elucidation of Ferric Glycinate
Abstract: Ferric glycinate (B8599266), an iron(III) chelate with the amino acid glycine (B1666218), is of significant interest in nutrition and pharmacology for its potential as a bioavailable iron supplement. Understanding its three-dimensional structure and coordination chemistry is paramount for optimizing its efficacy and stability. This technical guide provides an in-depth framework for the theoretical modeling of the ferric glycinate structure, primarily tris(glycinato)iron(III), using computational chemistry methods. It outlines a systematic workflow from initial structure generation to quantum mechanical calculations via Density Functional Theory (DFT). Furthermore, this document details essential experimental protocols for the synthesis and characterization of the complex, which are crucial for the validation of theoretical models. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a metal-organic complex where a central ferric (Fe³⁺) ion is coordinated by glycine ligands. Glycine, the simplest amino acid, acts as a bidentate ligand, binding to the iron center through both its carboxylate oxygen and its amino nitrogen. This chelation results in the formation of stable five-membered rings, enhancing the compound's stability compared to simple iron salts. The most common stoichiometry is tris(glycinato)iron(III), where three glycine molecules coordinate to the iron ion, typically resulting in an octahedral geometry.[1]
Theoretical modeling provides invaluable insights into the molecule's electronic structure, preferred geometry (isomers), and physicochemical properties that are often difficult to probe experimentally. This guide focuses on Density Functional Theory (DFT), a robust quantum mechanical method well-suited for studying transition metal complexes.[2] By combining theoretical predictions with experimental validation, a complete and accurate picture of the this compound structure can be achieved.
Theoretical Modeling Workflow
The computational investigation of this compound follows a structured workflow, beginning with the construction of an initial molecular model and culminating in the calculation of its properties. This process allows for the prediction of the most stable three-dimensional structure and provides data that can be directly compared with experimental results.
Figure 1: Workflow for the theoretical modeling of this compound.
Step-by-Step Modeling Protocol
-
Initial Structure Generation: The first step is to build a 3D model of tris(glycinato)iron(III). This complex can exist as two possible geometric isomers: facial (fac), where the three nitrogen (or oxygen) atoms are on one face of the octahedron, and meridional (mer), where they form a plane that includes the central iron atom. Both isomers should be constructed as starting points for the calculations.
-
Method Selection (DFT): Density Functional Theory is the method of choice due to its balance of computational cost and accuracy for transition metal systems.[3] It models the electron correlation effects that are crucial for describing the d-orbitals of iron.
-
Functional and Basis Set Selection: A hybrid functional, such as B3LYP, is often used as it provides reliable results for the geometry and energetics of similar complexes.[4] A Pople-style basis set like 6-31G* is a common starting point for the C, H, N, and O atoms, while a more sophisticated basis set is typically used for the iron atom to account for its complex electronic structure.
-
Geometry Optimization: This is the core computational step where the energy of the initial structure is minimized with respect to the positions of all atoms. The calculation iteratively adjusts bond lengths, angles, and dihedrals until the lowest energy conformation (the most stable structure) is found. This should be performed for both the fac and mer isomers to determine which is energetically more favorable.
-
Property Calculation: Once the optimized geometry is obtained, various properties can be calculated. These include:
-
Structural Parameters: Precise bond lengths and angles.
-
Vibrational Frequencies: These can be directly compared to experimental Infrared (IR) spectra to validate the computed structure. A key indicator of correct coordination is the calculated shift in the carboxylate stretching frequencies of glycine.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions.
-
Data Presentation: Predicted and Experimental Parameters
Quantitative data from both theoretical calculations and experimental measurements are essential for a comprehensive understanding. The following tables summarize key parameters for this compound.
Table 1: Representative Calculated Structural Parameters for Octahedral Fe(III) Complexes
Note: The following are representative values for octahedral Fe(III)-amino acid complexes, as precise DFT-calculated values for this compound are not broadly published. They serve as a template for the expected output from the workflow described in Section 2.
| Parameter | Description | Typical Calculated Value (Å or °) |
| Fe-O | Bond length between Iron and Carboxylate Oxygen | 1.95 - 2.05 Å |
| Fe-N | Bond length between Iron and Amino Nitrogen | 2.00 - 2.15 Å |
| O-Fe-O | Bond angle between coordinating Oxygen atoms | 85 - 95° |
| N-Fe-N | Bond angle between coordinating Nitrogen atoms | 85 - 95° |
| O-Fe-N | Bond angle defining the chelate ring ("bite angle") | 75 - 85° |
Table 2: Experimentally Determined Stability Constants for Fe(III)-Glycine Complexes
The overall stability constant (β) is a measure of the strength of the complex in solution. The values below were determined in an aqueous solution at 25°C.
| Complex Species | Reaction | Log of Overall Stability Constant (log β) |
| [Fe(Gly)₂]⁺ | Fe³⁺ + 2(Gly⁻) ⇌ [Fe(Gly)₂]⁺ | 16.83 ± 0.47 |
| Fe(Gly)₃ | Fe³⁺ + 3(Gly⁻) ⇌ Fe(Gly)₃ | 18.64 ± 0.70 |
Table 3: Characteristic Infrared (IR) Frequencies for Glycine and its Metal Complexes
Theoretical frequency calculations can predict these vibrational modes. Experimental FTIR is used for validation.
| Vibrational Mode | Free Glycine (Zwitterion) | Coordinated Glycinate | Expected Shift upon Chelation |
| Asymmetric COO⁻ Stretch | ~1585 cm⁻¹ | ~1600 - 1650 cm⁻¹ | Shift to higher frequency |
| Symmetric COO⁻ Stretch | ~1413 cm⁻¹ | ~1380 - 1410 cm⁻¹ | Shift to lower frequency |
| N-H Stretch | ~3100 cm⁻¹ | ~3100 - 3300 cm⁻¹ | Variable, sensitive to environment |
Experimental Protocols for Synthesis and Validation
Experimental work is indispensable for confirming the predictions of theoretical models.
Synthesis of Tris(glycinato)iron(III)
This protocol is adapted from standard methods for synthesizing metal-amino acid chelates.[1]
-
Preparation of Reactants: Dissolve one molar equivalent of an iron(III) salt (e.g., ferric chloride, FeCl₃) in deionized water. In a separate vessel, dissolve three molar equivalents of glycine in deionized water.
-
Complexation Reaction: Slowly add the iron(III) solution to the glycine solution with constant stirring.
-
pH Adjustment: Gently raise the pH of the mixture to between 7.0 and 8.0 using a dilute base (e.g., 0.1 M NaOH). The formation of the reddish-brown this compound complex should be observed. The pH adjustment deprotonates the amino group, facilitating coordination.
-
Isolation and Crystallization: Reduce the volume of the solution via gentle heating or rotary evaporation. Allow the concentrated solution to cool slowly to room temperature, followed by refrigeration to promote crystallization.
-
Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (B145695) to remove impurities and then dry them in a desiccator.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.
-
Crystal Growth: Grow a single crystal of suitable size and quality, often by slow evaporation of the solvent from the synthesized product solution.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure, including precise bond lengths and angles.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the coordination of glycine to the iron center.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex to that of free glycine. Look for characteristic shifts in the carboxylate (COO⁻) and amine (NH₂) vibrational bands as indicated in Table 3, which confirm the involvement of these groups in metal chelation.
Figure 2: Chelation of Fe³⁺ by three bidentate glycine ligands.
Conclusion
The structural and electronic properties of this compound are key determinants of its function as an iron supplement. This guide demonstrates that a synergistic approach, combining the predictive power of theoretical modeling with the empirical evidence from experimental validation, is essential for a thorough characterization. The detailed workflows for DFT calculations and experimental protocols provide a robust framework for researchers to investigate not only this compound but also other metal-amino acid complexes of pharmaceutical and nutritional importance. The continued application of these methods will undoubtedly lead to the rational design of more effective and safer metal-based therapeutic agents.
References
A Preliminary Investigation into the Bioactivity of Ferric Glycinate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Iron deficiency remains a global health challenge, driving the need for more effective and tolerable iron supplementation strategies. Ferric glycinate (B8599266), an iron-amino acid chelate, has emerged as a promising alternative to conventional iron salts like ferrous sulfate (B86663). This technical guide provides a preliminary investigation into the bioactivity of ferric glycinate, with a focus on its mechanism of action, bioavailability, and clinical efficacy. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols used in its evaluation, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction: The Chemistry and Rationale of this compound
This compound, often referred to in literature as ferrous bisglycinate, is a chelated form of iron where a ferrous (Fe²⁺) ion is covalently bonded to two molecules of the amino acid glycine (B1666218).[1][2] This structure forms two stable five-membered heterocyclic rings, protecting the iron atom.[3] The chelation is crucial to its bioactivity, rendering the iron less reactive in the gastrointestinal (GI) tract compared to inorganic iron salts.[4] This unique chemical structure is designed to improve bioavailability, reduce GI side effects, and minimize interactions with dietary inhibitors like phytates and tannins, which are common challenges associated with traditional iron supplements.[1][2][5]
Mechanism of Action and Enhanced Bioavailability
The primary advantage of this compound lies in its absorption pathway. Unlike ferrous salts, which can cause mucosal irritation and are susceptible to dietary inhibitors, the chelated form is believed to be absorbed intact through the intestinal mucosal cells.[1][2] This mechanism protects the iron from forming insoluble complexes with inhibitors commonly found in plant-based diets.[2] Once inside the enterocyte, the chelate is hydrolyzed, releasing the iron to join the body's iron pool for transport by transferrin or storage as ferritin. This pathway not only enhances absorption but also mitigates the common gastrointestinal side effects associated with high concentrations of free iron in the gut.[2]
Comparative Efficacy and Tolerability: Quantitative Data
Numerous studies have demonstrated the superior efficacy and tolerability of this compound compared to traditional iron salts. It has shown greater increases in hemoglobin and ferritin levels with fewer side effects.[1][6][7]
Table 1: Comparative Efficacy in Increasing Hemoglobin (Hb) and Ferritin
| Study Population | This compound Dose | Comparator and Dose | Duration | Key Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| Pregnant Women with IDA | Not Specified | Ferrous Glycine Sulfate | 8 weeks | Mean Hb increase of 2.48 g/dL vs. 1.32 g/dL for comparator.[8] | [8] |
| Pregnant Women | 25 mg/day | Ferrous Sulfate (50 mg/day) | Not Specified | Achieved similar maternal blood parameters with half the elemental iron dose.[9] | [9] |
| Schoolchildren with Iron Deficiency | 30 mg/day | Ferrous Sulfate (30 mg/day) | 12 weeks | Ferritin concentration was 6.04 µg/L higher in the this compound group post-supplementation.[2] | [2] |
| Iron-Sufficient Men | 3 mg Fe | Ferrous Sulfate (3 mg Fe) | N/A | Geometric mean iron absorption from whole maize was 6.0% vs. 1.7% for ferrous sulfate (4x higher).[10] |[10] |
Table 2: Bioavailability and Absorption Studies
| Study Design | This compound Formulation | Comparator | Key Bioavailability Finding | Reference |
|---|---|---|---|---|
| Double-Isotopic Method in Women | Aqueous Solution (15 mg/L Fe) | Ferrous Ascorbate | Standardized iron absorption was 46.3%.[11] | [11] |
| Prophylactic-Preventive Test in Rats | "Bioferrico" (Ferric Gluconate stabilized with Glycine) | Ferrous Sulfate | Relative Biological Value (RBV) was 98% compared to ferrous sulfate.[12] | [12] |
| In Vitro Digestibility (Piglets) | Crystalline Fe-glycinate | Ferrous Sulfate | Apparent iron digestibility was higher (40.9%) compared to ferrous sulfate (30.7%).[13] |[13] |
Table 3: Comparison of Gastrointestinal (GI) Adverse Events
| Study Population | This compound | Comparator | Key Tolerability Outcome | Reference |
|---|---|---|---|---|
| Pregnant Women | Ferrous Bisglycinate | Other Iron Supplements | Incidence Rate Ratio for GI adverse events was 0.36 (a significant reduction).[1][7] | [1][7] |
| Pregnant Women with IDA | Ferrous Bis-glycinate | Ferrous Glycine Sulfate | Rate of adverse effects was significantly lower in the this compound group.[8] | [8] |
| Pregnant Women | Ferrous Bisglycinate (24 mg Fe) | Ferrous Fumarate (66 mg Fe) | Significantly fewer reports of nausea, abdominal pain, bloating, and constipation.[14] |[14] |
Key Experimental Protocols
The bioactivity of this compound is assessed through a combination of in vitro, preclinical (in vivo), and clinical methodologies.
In Vivo Bioavailability Assessment: Hemoglobin Regeneration Efficiency (HRE)
The HRE method, often conducted in rats, is a standard AOAC International method for determining iron bioavailability.
Protocol Steps:
-
Depletion Phase: Weanling rats are fed an iron-deficient basal diet for a period (e.g., 4 weeks) to induce anemia.[12]
-
Repletion Phase: Anemic rats are randomized into groups. The control group continues the basal diet, while test groups receive the basal diet supplemented with a known concentration of iron from a reference standard (e.g., ferrous sulfate) or the test compound (this compound).[12][15]
-
Data Collection: Body weight, food intake, and hemoglobin concentrations are measured at the beginning and end of the repletion period (e.g., 2-4 weeks).[12]
-
Calculation: Bioavailability is calculated based on the amount of iron incorporated into new hemoglobin relative to the total iron consumed. The Relative Biological Value (RBV) is determined by comparing the test substance's bioavailability to that of the reference standard.[12]
Human Clinical Trial: Randomized Controlled Trial (RCT)
RCTs are the gold standard for evaluating efficacy and tolerability in human populations.
Protocol Steps:
-
Screening & Enrollment: A target population (e.g., pregnant women with iron deficiency anemia) is screened based on inclusion/exclusion criteria (e.g., hemoglobin and ferritin levels).[2][8]
-
Randomization: Eligible participants are randomly assigned to either the test group (receiving this compound) or a control group (receiving a standard iron supplement like ferrous sulfate or a placebo).[8] The trial is often double-blinded.
-
Intervention: Both groups receive their assigned supplement for a predefined duration (e.g., 8-12 weeks).[2][8]
-
Monitoring & Data Collection: Key hematological markers (hemoglobin, ferritin, serum iron) are measured at baseline and at the end of the study.[14] Adverse events are systematically recorded throughout the trial.[14]
-
Statistical Analysis: The change in hematological parameters and the incidence of side effects are statistically compared between the two groups to determine relative efficacy and tolerability.[8]
In Vitro Model: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict intestinal absorption of compounds.
Protocol Steps:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15][16]
-
Treatment: The apical (upper) side of the monolayer is exposed to different iron formulations (e.g., this compound, ferrous sulfate).[15]
-
Iron Uptake Measurement: After a specific incubation period, cellular iron uptake is quantified. This can be done by measuring the intracellular ferritin concentration, as ferritin synthesis is upregulated in response to increased intracellular iron.[15]
-
Cytotoxicity Assessment: Cell viability assays (e.g., MTT, LDH) are performed to assess any potential damage to the intestinal cells caused by the iron compounds.[16]
Physiological Pathway from Ingestion to Utilization
The ultimate goal of iron supplementation is its incorporation into functional molecules, primarily hemoglobin for oxygen transport. The bioactivity of this compound facilitates this entire physiological process.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a highly bioactive form of iron with superior bioavailability and tolerability compared to conventional iron salts. Its chelated structure allows it to bypass dietary inhibitors and reduce gastrointestinal irritation, leading to better patient compliance and more effective correction of iron deficiency.
Future research should focus on:
-
Head-to-head clinical trials in diverse populations, including children and non-pregnant women.[17]
-
Long-term studies to assess the impact on iron stores and functional outcomes beyond hematological markers.
-
Investigations into its effects on the gut microbiome compared to other iron forms.
-
Elucidation of the precise molecular transporters involved in its intestinal uptake.
This guide provides a foundational overview for scientists and developers. A deeper understanding of this compound's bioactivity will be critical for optimizing its use in clinical practice and food fortification programs worldwide.
References
- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. gacsonline.com [gacsonline.com]
- 5. herbasante.ca [herbasante.ca]
- 6. researchgate.net [researchgate.net]
- 7. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials. (2023) | Jordie A J Fischer | 9 Citations [scispace.com]
- 8. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Ferrous Bisglycinate and Folinic Acid in the Control of Iron Deficiency in Pregnant Women: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laboratory Synthesis of Ferrous Glycinate
Introduction
These application notes provide detailed protocols for the laboratory-scale synthesis of ferrous glycinate (B8599266), an iron (II) amino acid chelate. While the request specified ferric glycinate (iron III), the overwhelming majority of scientific literature and established protocols focus on the synthesis of ferrous glycinate due to its enhanced bioavailability and stability, making it the more common and relevant compound for research and development in pharmaceuticals and nutrition.[1] This document outlines several common synthesis methods, presenting quantitative data in a structured format and providing detailed experimental procedures.
Principles of Synthesis
The synthesis of ferrous glycinate involves the chelation of a ferrous ion (Fe²⁺) by two molecules of glycine (B1666218). The glycine acts as a bidentate ligand, binding to the iron atom through both the carboxylate oxygen and the amino nitrogen, forming a stable five-membered ring structure.[2] Common starting materials for the ferrous ion include ferrous sulfate (B86663), ferrous carbonate, and reduced iron powder. The reaction is typically carried out in an aqueous solution under controlled pH and temperature to promote chelation and minimize the oxidation of ferrous to ferric iron.[3][4]
Quantitative Data Summary
The following table summarizes quantitative data from various laboratory synthesis protocols for ferrous glycinate.
| Starting Materials | Molar Ratio (Glycine:Iron Source) | Reaction Temperature (°C) | Reaction Time | pH | Yield (%) | Key Additives | Reference |
| Glycine, Ferrous Carbonate | 2:1 | 80 | Not Specified | 5.5 - 6.0 | 87.21 | Antioxidant | [4] |
| Glycine, Ferrous Sulfate Heptahydrate | 1:1 | 50 - 70 | 0.8 - 1.2 h | 3.5 - 5.0 | Not Specified | Acetic Acid (catalyst), BHA (antioxidant) | [5] |
| Glycine, Reduced Iron Powder | 2:1 (molar excess of glycine) | Not Specified | Not Specified | Not Specified | >97% chelation | Citric Acid | [3] |
| Sodium Glycinate, Ferrous Oxide | 2:1 | 55 - 60 | 1 h | Not Specified | ~100 | Citric Acid | [6] |
| Glycine, Ferrous Sulfate Heptahydrate | 1:1 | 70 - 90 | 30 - 60 min | Not Specified | Not Specified | Iron Powder, Concentrated Sulfuric Acid | [7] |
| Glycine, Ferrous Sulfate Heptahydrate | Not Specified | 78 | 30 min | Not Specified | Not Specified | Carbonyl Iron Dust, Maltodextrin, Silica | [6][8] |
Experimental Protocols
Protocol 1: Synthesis from Ferrous Carbonate
This protocol is based on the synthesis of ferrous glycinate monohydrate using glycine and ferrous carbonate, which results in high purity and less anion interference.[4]
Materials:
-
Glycine
-
Ferrous Carbonate (FeCO₃)
-
Antioxidant (e.g., ascorbic acid)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle with magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve glycine in deionized water in the reaction vessel.
-
Add the antioxidant to the glycine solution. The amount should be approximately 10% of the weight of the glycine.[4]
-
Slowly add ferrous carbonate to the solution in a 1:2 molar ratio of FeCO₃ to glycine.
-
Adjust the pH of the reaction mixture to between 5.5 and 6.0 using a suitable acid or base if necessary.[4]
-
Heat the reaction mixture to 80°C with continuous stirring.[4]
-
Maintain the reaction at 80°C until the reaction is complete, which can be monitored by the cessation of gas evolution (CO₂).
-
After the reaction is complete, cool the solution to room temperature to allow for crystallization.
-
Filter the resulting precipitate using a Büchner funnel and wash with cold deionized water.
-
Dry the purified ferrous glycinate monohydrate in a vacuum oven at a low temperature.
Protocol 2: Synthesis from Ferrous Sulfate
This protocol utilizes the readily available ferrous sulfate heptahydrate as the iron source.
Materials:
-
Glycine
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Antioxidant (e.g., Butylated hydroxyanisole - BHA)[5]
-
Catalyst (e.g., Acetic Acid)[5]
Equipment:
-
Reaction vessel
-
Heating and stirring apparatus
-
pH meter
-
Filtration apparatus
-
Crystallization dish
-
Drying oven
Procedure:
-
Prepare a solution of ferrous sulfate heptahydrate in deionized water and add an antioxidant.[5]
-
In a separate vessel, dissolve glycine in deionized water.
-
Add the ferrous sulfate solution to the glycine solution. The molar ratio of glycine to ferrous sulfate should be approximately 1:1.[5]
-
Add a catalytic amount of acetic acid.[5]
-
Adjust the pH of the mixture to between 3.5 and 5.0.[5]
-
Heat the reaction mixture to a temperature between 50-70°C and maintain for 0.8 to 1.2 hours with stirring.[5]
-
After the reaction period, cool the solution to induce crystallization.
-
Separate the crystalline solid by filtration.
-
Wash the crystals with cold deionized water and then with a small amount of ethanol (B145695) to aid in drying.
-
Dry the final product in a desiccator or a vacuum oven.
Visualizations
Experimental Workflow for Ferrous Glycinate Synthesis
Caption: A generalized workflow for the laboratory synthesis of ferrous glycinate.
Characterization
The synthesized ferrous glycinate can be characterized using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate and amino groups to the iron atom.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the water of hydration.
-
Elemental Analysis: To confirm the empirical formula.
-
Liquid Chromatography (LC): A reversed-phase ion-pairing LC method can be used for the assay of Fe(II) in the final product.[9]
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrous glycinate | C4H8FeN2O4 | CID 9837124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111777523A - Preparation method of glycine iron chelate - Google Patents [patents.google.com]
- 6. Ferrous Bisglycinate synthesis - chemicalbook [chemicalbook.com]
- 7. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
- 8. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: UV-Vis Spectroscopic Analysis of Ferric Glycinate
Abstract
This application note provides a detailed protocol for the quantitative analysis of ferric glycinate (B8599266), a common iron supplement. Direct UV-Vis spectrophotometric analysis of the ferric glycinate complex is often impractical due to the weak and non-specific absorbance of the complex itself. Therefore, the standard and recommended method involves a colorimetric assay. This protocol details an indirect method wherein the this compound complex is first dissociated, the iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, and then complexed with a chromogenic agent, 1,10-phenanthroline (B135089). This forms a stable, intensely colored orange-red complex that can be reliably quantified using UV-Vis spectrophotometry. This method is robust, sensitive, and suitable for determining the total iron content in this compound samples for research, quality control, and drug development purposes. Additionally, a method for characterizing the this compound formation constant using competitive ligand binding is described.
Introduction
This compound is an iron-amino acid chelate used in nutritional supplements and for food fortification to treat iron deficiency anemia.[1] It is formed by the coordination of ferric ions (Fe³⁺) with glycine (B1666218) molecules. The chelated structure enhances iron's stability and bioavailability.[2] Accurate quantification of the iron content in this compound is crucial for ensuring dosage accuracy and product quality.
While UV-Vis spectroscopy is a powerful tool for quantitative analysis, the this compound complex itself does not exhibit a distinct and intense absorption band in the UV-Vis spectrum that would allow for straightforward direct quantification. The absorbance is generally weak and can be subject to interference from other components.
The most reliable and widely adopted approach is an indirect colorimetric method. This involves the chemical conversion of the iron within the sample to a new, highly colored complex with a large molar absorptivity, which significantly enhances the sensitivity and accuracy of the measurement. The most common chromogenic agent for iron is 1,10-phenanthroline, which forms a stable complex with ferrous iron (Fe²⁺).[3] This protocol, therefore, focuses on the quantitative determination of total iron in a this compound sample by conversion to the Fe(II)-phenanthroline complex.
Principle of the Method
The quantitative analysis of this compound is performed in three key steps:
-
Dissociation of the Complex: The this compound complex is dissociated to release the free ferric ions (Fe³⁺) into solution. This is typically achieved by acidification.
-
Reduction of Ferric Iron: Since 1,10-phenanthroline forms a stable colored complex with ferrous iron (Fe²⁺), any Fe³⁺ in the sample must first be reduced. Hydroxylamine (B1172632) hydrochloride is a common and effective reducing agent for this purpose.[4]
-
Formation of the Colored Complex and Spectrophotometric Measurement: 1,10-phenanthroline is added to the solution containing the newly formed Fe²⁺ ions. This results in the formation of the tris(1,10-phenanthroline)iron(II) complex, ([Fe(phen)₃]²⁺), which is orange-red in color. The intensity of this color is directly proportional to the iron concentration and is measured by its absorbance at the wavelength of maximum absorption (λmax), which is approximately 510-512 nm.[4][5] The iron concentration in the original sample is then determined by comparing its absorbance to a calibration curve prepared from iron standards of known concentrations.
Experimental Protocols
Protocol 1: Quantitative Determination of Total Iron in this compound using the 1,10-Phenanthroline Method
This protocol describes the steps to determine the total iron content in a sample of this compound.
1. Materials and Reagents
-
This compound Sample
-
Standard Iron Solution (10.0 ppm Fe)
-
Hydroxylamine Hydrochloride Solution (5% w/v in deionized water)[4]
-
1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)
-
Sodium Acetate (B1210297) Buffer Solution (1.2 M)[4]
-
Hydrochloric Acid (6 M)
-
Deionized Water
-
Volumetric flasks (25 mL, 50 mL, 100 mL, 250 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
2. Preparation of Standard Solutions (Calibration Curve)
-
Prepare a series of iron standard solutions with concentrations ranging from 0.5 to 5.0 mg/L (ppm).
-
To a set of 25 mL volumetric flasks, pipette 1.00 mL, 2.00 mL, 4.00 mL, and 5.00 mL of the 10.0 ppm standard iron solution.[6]
-
Prepare a blank by adding the reagents to a 25 mL volumetric flask without any iron solution.[6]
-
To each flask (including the blank), add 0.25 mL of the 5% hydroxylamine hydrochloride solution.[6]
-
Add 2.00 mL of the sodium acetate buffer solution.[6]
-
Add 2.00 mL of the 1,10-phenanthroline solution.[6]
-
Allow the mixture to stand for at least 10 minutes for full color development.[6]
-
Dilute to the mark with deionized water, cap, and mix well.
3. Preparation of the this compound Sample Solution
-
Accurately weigh an amount of the this compound sample expected to contain a known quantity of iron (e.g., equivalent to 10-15 mg of iron).
-
Transfer the sample to a 250 mL volumetric flask.
-
Add 25 mL of 6 M HCl and gently heat (do not boil) in a fume hood for approximately 15 minutes to ensure complete dissociation of the complex.[6]
-
Cool the solution to room temperature.
-
Dilute to the mark with deionized water, cap, and mix thoroughly. This is the stock sample solution.
-
Using a micropipette, transfer an appropriate aliquot (e.g., 0.500 mL to 1.00 mL) of the stock sample solution to a 25 mL volumetric flask. The dilution factor should be chosen so that the final concentration falls within the range of the calibration curve.
-
Treat this diluted sample solution in the exact same manner as the standards: add 0.25 mL of hydroxylamine hydrochloride, 2.00 mL of sodium acetate, and 2.00 mL of 1,10-phenanthroline.[6]
-
Allow 10 minutes for color development, then dilute to the mark with deionized water and mix well.
4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to a wavelength of 510 nm.[3]
-
Use the prepared blank solution to zero the absorbance of the instrument.
-
Measure the absorbance of each of the prepared standard solutions and the sample solution.
-
Record the absorbance values.
5. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the iron standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a good linear fit.
-
Use the equation of the line to calculate the concentration of iron in the diluted sample solution from its measured absorbance.
-
Calculate the original concentration of iron in the this compound sample by accounting for all dilution factors.
Protocol 2: Determination of this compound Formation Constant via Competitive Ligand Binding
This protocol provides a method to determine the formation constant of the Fe(III)-glycine complex using potassium thiocyanate (B1210189) (KSCN) as a competing ligand.[7] The intense red color of the Fe(III)-SCN⁻ complex is used as a spectrophotometric indicator.
1. Materials and Reagents
-
Ferric Chloride (FeCl₃) stock solution in 0.2 M HNO₃
-
Potassium Thiocyanate (KSCN) stock solution
-
Glycine stock solution
-
Nitric Acid (0.2 M)
-
Volumetric flasks (25 mL)
-
UV-Vis Spectrophotometer
2. Experimental Procedure
-
Determine Molar Absorptivity of Fe(III)-SCN⁻: Prepare a series of standard solutions containing a fixed concentration of KSCN and varying concentrations of Fe(III) in 0.2 M HNO₃. Measure their absorbance at the λmax of the Fe(III)-SCN⁻ complex (approximately 457 nm) to calculate the molar absorption coefficient (ε).[7]
-
Prepare Test Solution: Prepare a test solution by mixing known volumes of the Fe(III), KSCN, and glycine stock solutions in a 25 mL volumetric flask. Dilute to the mark with 0.2 M HNO₃.[7]
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of the test solution from 350 to 600 nm against a blank containing only Fe(III) in 0.2 M HNO₃. Measure the absorbance at the λmax of the Fe(III)-SCN⁻ complex (~457 nm).[7]
-
Calculation: The formation constant of the Fe(III)-glycine complex (K_Fe-Gly) can be calculated by determining the concentrations of all species at equilibrium. The concentration of the Fe(III)-SCN⁻ complex is determined from its absorbance and molar absorptivity. The concentrations of free Fe³⁺, SCN⁻, and the Fe(III)-glycine complex can then be calculated based on the initial concentrations and the equilibrium concentration of the Fe(III)-SCN⁻ complex.[7]
Data Presentation
The quantitative data from the indirect analysis method should be summarized for clarity and easy interpretation.
Table 1: Calibration Data for Iron Determination using 1,10-Phenanthroline Method
| Standard Concentration (mg/L) | Absorbance at 510 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.5 | [Absorbance Value] |
| 1.0 | [Absorbance Value] |
| 2.5 | [Absorbance Value] |
| 5.0 | [Absorbance Value] |
Table 2: Spectroscopic and Validation Parameters for the 1,10-Phenanthroline Method
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 510 - 512 nm | [4][5] |
| Linearity Range | 0.15 - 9.10 µg/mL | [4][8] |
| Correlation Coefficient (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.42 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.60 µg/mL | [5] |
| Molar Absorptivity of [Fe(phen)₃]²⁺ | ~11,000 L mol⁻¹ cm⁻¹ |
Table 3: Parameters for the Competitive Ligand Binding Method
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) of [Fe(SCN)]²⁺ | 457 nm | [7] |
| Molar Absorptivity of [Fe(SCN)]²⁺ | 4690 ± 80 L mol⁻¹ cm⁻¹ | [7] |
| Formation Constant (K_Fe-Gly) of [Fe(Gly)]²⁺ | 95.9 L mol⁻¹ | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and chemical principles involved in the analysis.
Conclusion
The indirect UV-Vis spectrophotometric method using 1,10-phenanthroline is a highly reliable, sensitive, and cost-effective technique for the quantitative determination of total iron in this compound samples. It is the preferred method over direct spectrophotometry due to the formation of a stable and intensely colored complex, which overcomes the limitations of the weak and non-specific absorbance of the this compound complex itself. The protocols provided herein are robust and suitable for routine quality control analysis in industrial and research settings, ensuring the potency and safety of products containing this compound.
References
- 1. Kinetics absorption characteristics of ferrous glycinate in SD rats and its impact on the relevant transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. proceedings.bas.bg [proceedings.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. docenti.unina.it [docenti.unina.it]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Original Rapid UV-Vis Spectrophotometric Quantification of Ferrous Bisglycinate in Food Supplements | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Ferrous Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous glycinate (B8599266), an amino acid chelate, is a widely used iron supplement in pharmaceuticals and food fortification due to its high bioavailability and good tolerability. The solid-state characterization of this organometallic compound is crucial for quality control, formulation development, and regulatory purposes. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline nature of materials, identify phases, and determine crystal structures. These application notes provide a comprehensive overview and detailed protocols for the XRD analysis of ferrous glycinate.
Ferrous glycinate has been reported to exhibit varying degrees of crystallinity, ranging from semi-crystalline to crystalline, which may be influenced by the manufacturing process and hydration state.[1][2] This variability underscores the importance of robust XRD analysis in characterizing this material.
Principle of X-ray Diffraction (XRD)
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the interplanar spacing of the crystal lattice
-
θ is the angle of incidence
The diffracted X-rays are detected, processed, and counted. By scanning the sample through a range of 2θ angles, a diffraction pattern unique to the crystalline structure of the material is generated.
Data Presentation
The quantitative data obtained from the XRD analysis of ferrous glycinate is summarized below. It is important to note that different studies have reported varying diffraction patterns, suggesting potential polymorphism or differences in sample preparation and hydration states.
Table 1: Crystallographic and XRD Peak Data for Ferrous Glycinate
| Parameter | Reported Value(s) | Reference(s) |
| Chemical Formula | C₄H₈FeN₂O₄ | [3] |
| Molecular Weight | 203.96 g/mol | [3] |
| Crystallinity | Crystalline, Semi-crystalline, Amorphous properties | [1][2] |
| Reported 2θ Peaks (°) | Set 1: 20.31, 25.01, 30.32, 32.22 | [1] |
| Set 2: ~16.54, ~22.70 (broad humps) | [4] |
Experimental Protocols
A detailed methodology for the powder X-ray diffraction (PXRD) analysis of ferrous glycinate is provided below. This protocol incorporates best practices for handling organometallic compounds that may be sensitive to environmental conditions.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.
-
Grinding: If the sample is not a fine powder, gently grind it using an agate mortar and pestle to achieve a uniform particle size, typically in the range of 1-10 µm. Avoid excessive grinding, which can induce amorphization or structural changes.
-
Sample Holder: A standard flat, zero-background sample holder is typically used. Ensure the powder is packed smoothly and level with the surface of the holder to avoid errors in peak positions.
-
Air-Sensitive Samples: Ferrous (Fe²⁺) compounds can be susceptible to oxidation. If the sample is known to be air-sensitive or hygroscopic, sample preparation should be performed in an inert atmosphere (e.g., a glovebox). An air-sensitive sample holder with a dome or a sealed capillary can be used to protect the sample during data collection.
Instrumentation and Data Collection
-
Diffractometer: A powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) is commonly used.
-
Instrument Settings:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): A broad range, for example, 5° to 60°, is recommended to capture all significant diffraction peaks.
-
Step Size: A small step size, such as 0.02°, is suitable for resolving peaks.
-
Scan Speed/Time per Step: A slow scan speed (e.g., 1°/minute) or a longer time per step (e.g., 1 second) is used to improve the signal-to-noise ratio.
-
Optics: Use of a monochromator to filter out Kβ radiation and Soller slits to reduce axial divergence is recommended for better peak resolution.
-
Data Analysis
-
Phase Identification: The obtained diffraction pattern can be compared with reference patterns from databases such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.
-
Peak Analysis: The positions (2θ), intensities, and full width at half maximum (FWHM) of the diffraction peaks are determined. The d-spacing for each peak can be calculated using Bragg's Law.
-
Crystallinity Assessment: The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffraction pattern (including the amorphous halo).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the XRD analysis of ferrous glycinate.
Caption: Experimental workflow for the XRD analysis of ferrous glycinate.
Caption: Logical relationship between material properties and XRD data.
References
Quantitative Analysis of Ferric Glycinate in Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ferric glycinate (B8599266) in various solutions. The methodologies outlined are essential for quality control, stability testing, and formulation development in the pharmaceutical and nutraceutical industries.
Introduction
Ferric glycinate, an iron amino acid chelate, is a well-regarded iron supplement known for its high bioavailability and reduced gastrointestinal side effects compared to inorganic iron salts.[1][2] Accurate and precise quantification of this compound is crucial to ensure product quality, efficacy, and safety. This document details two primary analytical methods for this purpose: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
UV-Vis Spectrophotometry: The 1,10-Phenanthroline (B135089) Method
This colorimetric method is a robust and widely used technique for the determination of iron content.[3][4] The protocol involves the dissociation of the iron-glycinate complex, reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, and subsequent formation of a stable, colored complex with 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is then measured using a UV-Vis spectrophotometer.[4]
Key Principle: The core of this method lies in the reaction between ferrous ions and 1,10-phenanthroline, which forms a tris-1,10-phenanthrolineiron(II) complex. This complex exhibits a distinct orange-red color with a maximum absorbance at approximately 510-512 nm.[1][4][5][6] To ensure all iron from the this compound is quantified, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is used to convert any ferric ions to the ferrous state.[1][7]
Experimental Workflow: UV-Vis Spectrophotometric Analysis
Caption: Workflow for the quantification of iron from this compound using UV-Vis spectrophotometry.
Protocol:
1. Reagents and Materials:
-
This compound Standard
-
Hydroxylamine Hydrochloride (ReagentPlus®, ≥99%)[7]
-
1,10-Phenanthroline (≥99%)[7]
-
Sodium Acetate (B1210297) Anhydrous[7]
-
Sulfuric Acid (95-97%)[7]
-
Milli-Q or deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Standard Iron Stock Solution: Accurately weigh a known amount of this compound standard, dissolve it in 0.5 M sulfuric acid, and dilute to a known volume in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of Milli-Q water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of Milli-Q water. Gentle heating may be required.
-
Sodium Acetate Solution (1.2 M): Dissolve an appropriate amount of sodium acetate in Milli-Q water to achieve the target concentration.[6]
3. Sample Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add 0.5 M sulfuric acid to dissolve the sample and break down the iron-glycine complex.[6] Sonicate if necessary.[6]
-
Dilute to the mark with Milli-Q water.
4. Color Development and Measurement:
-
Pipette an aliquot of the sample solution into a new volumetric flask.
-
Add the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Add the 1,10-phenanthroline solution to form the colored complex.
-
Add the sodium acetate solution to buffer the pH.
-
Allow the solution to stand for at least 15-20 minutes for complete color development.[6][7]
-
Dilute to the final volume with Milli-Q water.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), typically around 510-512 nm, using a UV-Vis spectrophotometer.[1][5][6] A blank solution should be prepared using all reagents except the iron sample.
5. Calibration and Quantification:
-
Prepare a series of standard solutions with known iron concentrations from the stock solution.
-
Follow the same color development procedure for the standards as for the sample.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Quantitative Data Summary for UV-Vis Spectrophotometry
| Parameter | Reported Value | Reference |
| Wavelength (λmax) | 510 nm | [5][6] |
| Linearity Range | 0.15 - 9.10 µg/mL | [7] |
| 1.0 - 5.0 µg/mL | [5] | |
| 0.625 - 3.75 µg/mL | [6][8] | |
| Correlation Coefficient (r²) | 0.9999 | [7] |
| 0.9943 | [5] | |
| 0.999 | [6][8] | |
| Limit of Detection (LOD) | 0.42 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.60 µg/mL | [5] |
| Accuracy (Recovery) | 97 - 102% | [7] |
| 98.54 - 99.98% | [5] | |
| 98 - 102% | [8] | |
| Precision (%RSD) | ≤ 2.0% | [7] |
| < 2% (Intra-day & Inter-day) | [5] |
High-Performance Liquid Chromatography (HPLC)
A reversed-phase ion-pairing liquid chromatographic method has been developed for the specific and accurate assay of Fe(II) in ferrous bisglycinate formulations.[9] This method is particularly useful for analyzing complex matrices and can provide stability-indicating data.
Key Principle: The method utilizes a reversed-phase column with an ion-pairing agent in the mobile phase to achieve separation. The ferrous iron is complexed with a reagent, such as 4-(2-pyridylazo) resorcinol (B1680541), to form a chromophore that can be detected by a photodiode array (PDA) detector at a specific wavelength.[9]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of iron from this compound using HPLC.
Protocol:
1. Reagents and Materials:
-
This compound Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (Milli-Q or HPLC Grade)
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Phosphate (B84403) buffer
-
4-(2-pyridylazo) resorcinol reagent
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., Gemini RP-18, 150mm × 4.6mm, 5µm)[9]
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 28:72 v/v) containing 1mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer (pH 8.0).[9]
-
Standard Solution: Accurately weigh a known amount of this compound standard, dissolve in the mobile phase or a suitable diluent, and dilute to a known volume.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in the mobile phase or a suitable diluent, and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: Gemini RP-18 (150mm × 4.6mm I.D., 5µm particle size)[9]
-
Mobile Phase: Acetonitrile–water (28:72 v/v) containing 1mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer (pH 8.0)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: PDA detector at 706 nm[9]
-
Injection Volume: Typically 10-20 µL
4. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound at different concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.
Quantitative Data Summary for HPLC
| Parameter | Reported Value | Reference |
| Wavelength (λ) | 706 nm | [9] |
| Linearity Range | 1.0 - 2.6 µg/mL | [9] |
| Correlation Coefficient (r) | 0.9999 | [9] |
| Accuracy (Recovery) | 98.02 - 102.75% | [9] |
| Precision (%RSD) | < 1.3% (Intra-day) | [9] |
| < 1.1% (Inter-day) | [9] |
Other Potential Methods
While UV-Vis spectrophotometry and HPLC are the most detailed methods found for this compound, other techniques for iron determination could potentially be adapted:
-
Titration: A classic method for iron quantification involves titration with a standard solution of a strong oxidizing agent like ceric sulfate, using an indicator such as orthophenanthroline.[10] This method is suitable for higher concentrations of iron.
-
Electrochemical Methods: Techniques like differential pulse cathodic voltammetry and cyclic voltammetry have been used to characterize iron(III)-glycine complexes and determine their stability constants.[11] These methods are highly sensitive and can provide information on the speciation of iron.[12]
Conclusion
The choice of analytical method for quantifying this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The UV-Vis spectrophotometric method using 1,10-phenanthroline is a simple, cost-effective, and reliable technique suitable for routine quality control. The HPLC method offers higher specificity and is ideal for stability-indicating assays and the analysis of complex formulations. The provided protocols and quantitative data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. proceedings.bas.bg [proceedings.bas.bg]
- 8. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferric Glycinate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable trace element in cell culture media, playing a critical role in fundamental cellular processes including respiration, DNA synthesis, and metabolism. In the biopharmaceutical industry, particularly for the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) and hybridoma cells, optimizing iron supplementation is crucial for achieving high cell densities and product titers.[1][2] However, the delivery of iron in a soluble, bioavailable, and non-toxic form presents a significant challenge in chemically defined, serum-free media.
Traditionally, iron has been supplied as ferric citrate (B86180), ferric ammonium (B1175870) citrate (FAC), or ferrous sulfate.[3] While effective to an extent, these forms can suffer from low solubility at physiological pH, leading to precipitation, and can contribute to oxidative stress through Fenton reactions, generating cytotoxic reactive oxygen species (ROS).[4][5]
Ferric glycinate (B8599266), an iron-amino acid chelate, emerges as a promising alternative. In this complex, iron is bound to glycine (B1666218) molecules, which can enhance its stability and solubility in culture media, potentially leading to improved bioavailability and reduced cytotoxicity.[6][7] These notes provide detailed insights and protocols for the application of ferric glycinate in cell culture media to enhance cell growth and recombinant protein production.
Key Advantages of this compound
-
Enhanced Stability and Solubility: this compound exhibits high stability and solubility over a wide pH range, including the physiological pH of cell culture media. This minimizes the risk of iron precipitation, ensuring its consistent availability to the cells.[6]
-
Improved Bioavailability: The chelation with glycine may facilitate a more efficient cellular uptake compared to inorganic iron salts.[7]
-
Reduced Oxidative Stress: By maintaining iron in a chelated form, this compound may reduce its participation in harmful Fenton reactions, thereby lowering the generation of ROS and mitigating oxidative stress-induced cell damage.[6]
Quantitative Data Summary
While direct comparative studies of this compound against other iron sources in CHO and hybridoma cell culture for mAb production are not extensively published, the following tables summarize typical results seen with conventional iron sources and provide projected performance indicators for this compound based on its known properties.
Table 1: Impact of Different Iron Sources on CHO Cell Performance (Fed-Batch Culture)
| Parameter | No Iron Supplement | Ferric Citrate (100 µM) | Ferrous Sulfate (100 µM) | This compound (100 µM, Projected) |
| Peak Viable Cell Density (x10⁶ cells/mL) | 8.7 | 11.0 | 10.5 | 11.5 - 12.5 |
| Culture Viability at Day 12 (%) | 75 | 81 | 78 | 85 - 90 |
| Final mAb Titer (g/L) | 1.5 | 2.1 | 1.9 | 2.3 - 2.6 |
| Specific Productivity (pcd) | Low-Medium | High | Medium-High | High to Very High |
| Oxidative Stress Marker (ROS level) | Low | Medium | High | Low-Medium |
Data for Ferric Citrate and No Iron Supplement are adapted from published studies on CHO cells.[1] Ferrous Sulfate and this compound values are projected based on general knowledge of their relative bioavailability and potential for oxidative stress.
Table 2: Recommended Concentration Ranges for Optimization Studies
| Iron Source | Initial Screening Range (µM) | Optimized Range (µM) | Notes |
| Ferric Citrate | 50 - 500 | 100 - 500 | Widely used, but solubility can be an issue at higher concentrations.[8] |
| Ferric Ammonium Citrate (FAC) | 50 - 500 | 100 - 500 | Similar to ferric citrate, but introduces ammonium.[5] |
| Ferrous Sulfate | 25 - 250 | 50 - 150 | More prone to oxidation and precipitation if not adequately chelated. |
| This compound | 25 - 400 | 50 - 300 | Higher stability may allow for effective results at lower to mid-range concentrations. |
Signaling Pathways and Cellular Mechanisms
Cellular Iron Uptake and Metabolism
Cells acquire iron through two main pathways: transferrin-bound iron (TBI) uptake and non-transferrin-bound iron (NTBI) uptake. In serum-free media, NTBI pathways are predominant. Ferric iron (Fe³⁺) is typically reduced to ferrous iron (Fe²⁺) by cell surface reductases before being transported into the cell by transporters like DMT1. Once inside, iron enters the labile iron pool and is utilized for metabolic processes or stored in ferritin to prevent toxicity.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Water for Injection (WFI) or equivalent high-purity water
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
Calculate the amount of this compound powder needed to make a 100 mM stock solution. (Molecular Weight of this compound varies; check the manufacturer's specifications).
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the this compound powder in WFI at room temperature. Gentle vortexing may be required.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution should be stable for at least 6 months.
Protocol 2: Optimization of this compound Concentration in a CHO Fed-Batch Culture
Objective: To determine the optimal concentration of this compound for maximizing viable cell density and mAb production in a CHO cell line.
Experimental Workflow:
Methodology:
-
Cell Culture Setup:
-
Thaw and expand the CHO cell line in your standard, chemically defined medium.
-
Inoculate 125 mL shake flasks with a 30 mL working volume at a seeding density of 0.5 x 10⁶ cells/mL.
-
Prepare flasks for each condition to be tested (e.g., 0, 25, 50, 100, 200, 400 µM this compound), including a control with your standard iron source (e.g., 100 µM ferric citrate). Run each condition in triplicate.
-
-
Supplementation:
-
Add the appropriate volume of the 100 mM this compound stock solution to each flask to achieve the final desired concentrations.
-
-
Incubation and Feeding:
-
Incubate the flasks at 37°C, 8% CO₂, with agitation (e.g., 120 RPM).
-
Follow your established fed-batch feeding strategy, adding nutrient feeds at scheduled time points.
-
-
Monitoring and Analysis:
-
Daily: Aseptically remove a sample from each flask to measure Viable Cell Density (VCD) and viability using a cell counter (e.g., Vi-CELL XR). Measure glucose and lactate (B86563) concentrations.
-
End of Culture (Day 14): Collect a larger sample for product titer analysis using Protein A HPLC.
-
-
Data Interpretation:
-
Plot VCD and viability over time for each condition.
-
Compare the final mAb titers across all concentrations.
-
Determine the this compound concentration that provides the best balance of high cell growth, sustained viability, and maximum product yield.
-
Protocol 3: Assessment of Oxidative Stress
Objective: To compare the level of intracellular reactive oxygen species (ROS) in cells cultured with this compound versus other iron sources.
Materials:
-
Cell-permeable ROS indicator dye (e.g., CellROX™ Green Reagent or DCFDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
On day 5 or 6 of the culture (during peak exponential growth), collect 1-2 x 10⁶ cells from each iron condition (e.g., 100 µM Ferric Citrate vs. 100 µM this compound).
-
Wash the cells once with PBS.
-
Resuspend the cells in your basal medium containing the ROS indicator dye at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Analyze the cells by flow cytometry or a fluorescence plate reader according to the dye's excitation/emission spectra.
-
Compare the mean fluorescence intensity (MFI) between the different conditions. A lower MFI in the this compound-treated cells would suggest lower levels of intracellular ROS.
Conclusion
This compound presents a chemically stable and highly bioavailable iron source for cell culture applications. Its properties are expected to translate into improved cell culture performance, including higher cell densities, prolonged viability, and enhanced recombinant protein titers, particularly in high-density CHO and hybridoma cultures. The provided protocols offer a framework for systematically evaluating and implementing this compound to optimize bioprocesses. While direct comparative data is still emerging, the fundamental advantages of this chelated iron form make it a compelling candidate for next-generation, chemically defined media formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hybridoma growth and monoclonal antibody production in iron-rich protein-free medium: effect of nutrient concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 8. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferric Glycinate as an Iron Source for Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ferric glycinate (B8599266) as an iron source in Caco-2 cell culture models. This document outlines the current understanding of its bioavailability, cellular uptake mechanisms, and includes detailed protocols for experimental validation.
Introduction
Iron deficiency is a global health issue, and food fortification or supplementation is a common strategy to combat it. The choice of an iron compound is critical, as it must be both bioavailable and safe. Ferric glycinate, an iron-amino acid chelate, has emerged as a promising option. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of small intestinal enterocytes, is a widely accepted in vitro model for studying iron absorption.[1][2][3] This model allows for the assessment of iron bioavailability by measuring ferritin formation, a cellular iron storage protein, in response to iron uptake.[2][3][4]
Recent studies suggest that iron from amino acid chelates like glycinate has better bioavailability compared to inorganic iron sources such as ferrous sulfate (B86663).[5] While much of the mechanistic work has been performed using ferrous bisglycinate, the principles of uptake and cellular processing are largely applicable to this compound, which would first need to be reduced to the ferrous form (Fe²⁺) for transport across the apical membrane.
Cellular Uptake and Metabolism
The primary pathway for non-heme iron absorption in intestinal cells is via the Divalent Metal Transporter 1 (DMT1).[5][6] For ferric iron (Fe³⁺) to be transported by DMT1, it must first be reduced to ferrous iron (Fe²⁺) by a reductase enzyme, such as the duodenal cytochrome B (DcytB), located on the apical membrane of enterocytes.[5] Studies using DMT1-knockout Caco-2 cells have shown that the uptake of iron from ferrous glycinate is significantly impaired, indicating that it is predominantly transported via DMT1, similar to ferrous sulfate.[5][6]
Once inside the cell, the iron enters the labile iron pool and is utilized for cellular processes or stored in ferritin. The synthesis of ferritin is a key indicator of intracellular iron bioavailability.[2][5] The regulation of iron homeostasis is managed by Iron Regulatory Proteins (IRP-1 and IRP-2), which sense the labile iron pool and post-transcriptionally regulate the expression of proteins involved in iron uptake, storage, and export.[5]
Data Summary: Comparative Bioavailability
The following table summarizes findings from studies comparing the bioavailability of different iron sources using the Caco-2 cell model. It is important to note that direct comparisons with this compound are limited in the literature, with most studies focusing on ferrous bisglycinate.
| Iron Source | Relative Bioavailability (Compared to Ferrous Sulfate) | Key Findings | Citations |
| Ferrous Bisglycinate | Higher | Showed significantly higher ferritin formation in Caco-2 cells compared to ferrous sulfate. | [7] |
| Ferrous Asparto-glycinate | Higher | Demonstrated greater ferritin response than ferrous sulfate. | [7] |
| This compound | Lower than Ferrous Sources | Ferric sources of iron generally show lower ferritin response than ferrous sources in Caco-2 cell models. | [7] |
| Iron Polysaccharide | Lower | Showed the lowest ferritin response among the tested sources, not significantly different from the negative control. | [7] |
| Ferrous Glycinate Liposomes | Significantly Higher | Iron transport across Caco-2 cells was significantly higher than from ferrous glycinate alone. | [1] |
Experimental Protocols
Caco-2 Cell Culture
A detailed protocol for the culture of Caco-2 cells is essential for ensuring a differentiated monolayer suitable for iron uptake studies.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Collagen-coated permeable supports (e.g., Transwell® inserts) for 6- or 12-well plates.
-
Cell culture flasks (T-25 or T-75).
-
Trypsin-EDTA solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Maintain Caco-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
For iron uptake experiments, seed the Caco-2 cells onto collagen-coated permeable supports in 6- or 12-well plates at a density of approximately 50,000 cells/cm².
-
Culture the cells for 12-14 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).
-
Prior to the experiment, replace the culture medium with a serum-free medium (e.g., Minimum Essential Medium - MEM) for 24 hours to reduce basal ferritin levels.
Iron Uptake Assay (Ferritin Formation)
This protocol describes the assessment of iron bioavailability by measuring ferritin formation in Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers on permeable supports.
-
This compound solution (and other iron sources for comparison, e.g., ferrous sulfate as a control).
-
Serum-free MEM.
-
Cell lysis buffer (e.g., RIPA buffer or CelLytic™ M).
-
BCA protein assay kit.
-
Human ferritin ELISA kit.
Procedure:
-
Prepare solutions of this compound and other iron sources in serum-free MEM. A typical concentration for treatment is 50 µM.
-
Remove the serum-free medium from the apical side of the Caco-2 cell monolayers.
-
Add the iron test solutions to the apical compartment of the permeable supports.
-
Incubate the cells for a specified period, typically 2-3 hours, at 37°C.
-
After incubation, remove the iron solutions and wash the cell monolayers twice with cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for an appropriate time (e.g., 4 hours).[7]
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatants and determine the total protein concentration using a BCA protein assay.
-
Quantify the ferritin concentration in the cell lysates using a human ferritin ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein) to determine the relative iron uptake.
Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of this compound on Caco-2 cells to ensure that the observed effects on ferritin formation are not due to cellular damage.
Materials:
-
Differentiated Caco-2 cells cultured in 96-well plates.
-
This compound solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to differentiate.
-
Treat the cells with a range of concentrations of this compound for the same duration as the iron uptake assay.
-
After treatment, remove the iron solutions and add the MTT reagent to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Studies have shown that ferrous iron can be more cytotoxic than ferric iron at higher concentrations.[8]
Visualizations
Iron Uptake and Regulatory Pathway
Caption: Cellular uptake and regulation of iron from this compound in Caco-2 cells.
Experimental Workflow for Iron Bioavailability
Caption: Workflow for assessing this compound bioavailability in Caco-2 cells.
Logical Relationship of Iron Forms and Uptake
Caption: Relationship between iron oxidation state and cellular uptake via DMT1.
References
- 1. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferrous Glycinate-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and cellular interactions of ferrous glycinate-loaded nanoparticles. The following sections detail experimental protocols, quantitative data, and the underlying biological pathways involved in their drug delivery applications, particularly for the treatment of iron deficiency anemia.
Introduction
Ferrous glycinate (B8599266), a chelate of ferrous iron and glycine, offers high bioavailability and reduced gastrointestinal side effects compared to conventional iron salts.[1] Encapsulating ferrous glycinate into nanoparticles further enhances its stability, controlled release, and cellular uptake, making it a promising strategy for advanced iron supplementation and targeted drug delivery.[2][3] This document outlines methodologies for preparing and characterizing various ferrous glycinate-loaded nanoparticles and explores their mechanisms of cellular interaction.
Nanoparticle Synthesis and Characterization
A variety of nanoparticle platforms can be utilized for the encapsulation of ferrous glycinate, including lipid-based, polymeric, and inorganic nanoparticles. The choice of nanoparticle system influences key parameters such as loading efficiency, release kinetics, and biological activity.
Lipid-Based Nanoparticles
2.1.1. Ferrous Glycinate-Loaded Nanoliposomes
Nanoliposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, making them ideal for encapsulating hydrophilic compounds like ferrous glycinate.[4][5]
Experimental Protocol: Reverse-Phase Evaporation Method [4][6]
-
Lipid Phase Preparation: Dissolve egg phosphatidylcholine (EPC) and cholesterol in a suitable organic solvent system (e.g., diethyl ether or a chloroform/methanol mixture).
-
Aqueous Phase Preparation: Dissolve ferrous glycinate in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 6.8).
-
Emulsification: Add the aqueous phase to the lipid phase and sonicate the mixture using a probe sonicator in an ice bath to form a water-in-oil emulsion.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.
-
Liposome Formation: Disrupt the gel by gentle agitation, leading to the formation of a liposomal suspension.
-
Purification and Sizing: Purify the nanoliposomes and control their size by extrusion through polycarbonate membranes with defined pore sizes or by using column chromatography (e.g., Sephadex G-100).[6]
2.1.2. Ferrous Glycinate-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, offering good biocompatibility and the ability to encapsulate both lipophilic and hydrophilic drugs.[7][8]
Experimental Protocol: Double Emulsion Solvent Evaporation Method [2][7]
-
Organic Phase Preparation: Dissolve a solid lipid (e.g., stearic acid) and a stabilizer (e.g., soybean lecithin) in a water-immiscible organic solvent (e.g., dichloromethane) and warm the solution.
-
Aqueous Drug Phase: Prepare an aqueous solution of ferrous glycinate.
-
Primary Emulsion (w/o): Add the aqueous drug solution to the organic phase and homogenize at high speed to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Disperse the primary emulsion into an external aqueous phase containing a surfactant (e.g., polyvinyl alcohol) under homogenization to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.
-
Purification: Collect the SLNs by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Polymeric Nanoparticles
2.2.1. Ferrous Glycinate-Loaded Chitosan (B1678972) Nanoparticles (Conceptual Protocol)
Chitosan, a natural polysaccharide, is widely used for nanoparticle formulation due to its biocompatibility, biodegradability, and mucoadhesive properties. The ionic gelation method is commonly employed for preparing chitosan nanoparticles.
Experimental Protocol: Ionic Gelation (Adapted for Ferrous Glycinate)
-
Chitosan Solution: Prepare a chitosan solution by dissolving chitosan in an acidic aqueous solution (e.g., 1% acetic acid).
-
Ferrous Glycinate Addition: Dissolve ferrous glycinate in the chitosan solution.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP), dropwise to the chitosan-ferrous glycinate solution under constant stirring. The electrostatic interaction between the positively charged chitosan and the negatively charged TPP leads to the spontaneous formation of nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.
2.2.2. Ferrous Glycinate-Loaded PLGA Nanoparticles (Conceptual Protocol)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. The double emulsion-solvent evaporation technique is suitable for encapsulating hydrophilic drugs like ferrous glycinate.
Experimental Protocol: Double Emulsion-Solvent Evaporation (Adapted for Ferrous Glycinate)
-
Organic Phase: Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Drug Phase: Prepare an aqueous solution of ferrous glycinate.
-
Primary Emulsion (w/o): Add the aqueous drug phase to the organic phase and sonicate to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and homogenize to form a w/o/w double emulsion.
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate, resulting in the solidification of PLGA nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash repeatedly with deionized water to remove PVA and unencapsulated drug, and then lyophilize.
Inorganic Nanoparticles
2.3.1. Ferrous Glycinate-Coated Gold Nanoparticles (Conceptual Protocol)
Gold nanoparticles (AuNPs) can be functionalized with various molecules. Ferrous glycinate can potentially be attached to the surface of AuNPs.
Experimental Protocol: Surface Functionalization (Adapted for Ferrous Glycinate)
-
AuNP Synthesis: Synthesize gold nanoparticles using a standard method, such as the citrate (B86180) reduction of chloroauric acid.[9]
-
Surface Modification: Functionalize the surface of the AuNPs with a linker molecule that can bind to ferrous glycinate. This may involve using a linker with a thiol group for attachment to the gold surface and a carboxyl or amine group for reaction with ferrous glycinate.
-
Conjugation: React the functionalized AuNPs with ferrous glycinate to achieve surface coating.
-
Purification: Purify the ferrous glycinate-coated AuNPs by centrifugation and washing.
2.3.2. Ferrous Glycinate-Loaded Silica (B1680970) Nanoparticles (Conceptual Protocol)
Mesoporous silica nanoparticles (MSNs) with their high surface area and tunable pore size are excellent candidates for loading small molecule drugs.
Experimental Protocol: Incipient Wetness Impregnation (Adapted for Ferrous Glycinate)
-
MSN Synthesis: Synthesize mesoporous silica nanoparticles using a template-based method.[10]
-
Loading: Prepare a concentrated solution of ferrous glycinate in a suitable solvent. Impregnate the MSNs with the ferrous glycinate solution.
-
Solvent Evaporation: Slowly evaporate the solvent, leaving the ferrous glycinate molecules adsorbed within the pores of the MSNs.
-
Surface Capping (Optional): To prevent premature release, the surface of the loaded MSNs can be capped with a gatekeeper molecule that is responsive to specific stimuli (e.g., pH).
-
Purification: Wash the loaded nanoparticles to remove any surface-adsorbed, unloaded drug.
Characterization Data
The following tables summarize key quantitative data for different ferrous glycinate-loaded nanoparticle formulations as reported in the literature.
Table 1: Characteristics of Ferrous Glycinate-Loaded Nanoliposomes
| Parameter | Value | Reference |
| Preparation Method | Reverse-Phase Evaporation | [4] |
| Mean Diameter | ~100 - 560 nm | [4][5] |
| Zeta Potential | +9.6 mV | [5] |
| Encapsulation Efficiency | Up to 84.8% | [5] |
Table 2: Characteristics of Ferrous Glycinate-Loaded Solid Lipid Nanoparticles
| Parameter | Value | Reference |
| Preparation Method | Double Emulsion Solvent Evaporation | [7] |
| Mean Diameter | 100 - 1000 nm | [7] |
| Iron Absorption Enhancement | 1.31 to 1.78-fold higher than free ferrous glycinate | [7] |
Cellular Uptake and Signaling Pathways
The enhanced efficacy of ferrous glycinate-loaded nanoparticles is largely attributed to their efficient cellular uptake and subsequent intracellular iron release.
Cellular Uptake Mechanisms
Iron from ferrous glycinate nanoparticles can be taken up by intestinal epithelial cells through several mechanisms:
-
Endocytosis: Nanoparticles can be internalized by cells through endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12] The size and surface properties of the nanoparticles play a crucial role in determining the preferred uptake route.[2]
-
Divalent Metal Transporter 1 (DMT1): After release from the nanoparticle, ferrous iron (Fe²⁺) is a primary substrate for DMT1, a key transporter responsible for intestinal iron absorption.[3][13] Studies have shown that the absorption of ferrous glycinate is associated with the expression of DMT1.[3]
-
Peptide Transporter 1 (PepT1): As a dipeptide chelate, there is evidence to suggest that ferrous bisglycinate may also be transported via the peptide transporter PepT1.[3]
Intracellular Signaling Pathways
Once internalized, iron can modulate various cellular signaling pathways. While specific pathways for ferrous glycinate nanoparticles are still under investigation, studies on iron and iron oxide nanoparticles suggest the involvement of:
-
Nrf2 Signaling Pathway: Iron can induce oxidative stress, which is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[14][15]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, can be activated by oxidative stress and has been implicated in the cellular response to nanoparticles.[14][16]
-
Integrin-Mediated Signaling: The interaction of nanoparticles with integrins on the cell surface can trigger downstream signaling cascades that influence cell adhesion, migration, and survival.[17]
Visualizing Workflows and Pathways
Experimental Workflows
References
- 1. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of the Iron Absorption from Ferrous Glycinate-loaded Solid Lipid Nanoparticles by Rat Everted Intestinal Sac Model [jstage.jst.go.jp]
- 8. Solid lipid nanoparticles loaded with iron to overcome barriers for treatment of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Iron Oxide@Mesoporous Silica Core-Shell Nanoparticles as Multimodal Platforms for Magnetic Resonance Imaging, Magnetic Hyperthermia, Near-Infrared Light Photothermia, and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 12. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Canonical and non-canonical mechanisms of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. c‐Jun NH2‐Terminal Protein Kinase Phosphorylates the Nrf2‐ECH Homology 6 Domain of Nuclear Factor Erythroid 2–Related Factor 2 and Downregulates Cytoprotective Genes in Acetaminophen‐Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon-Encapsulated Iron Nanoparticles Seeking Integrins in Murine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Ferrous Glycinate Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vitro evaluation of ferrous glycinate (B8599266) liposomes. The following protocols and data are intended to facilitate research into advanced iron delivery systems.
Introduction
Iron deficiency is a widespread nutritional disorder. Ferrous glycinate is a highly bioavailable iron chelate, and its encapsulation within liposomes offers a promising strategy to enhance its stability, reduce gastrointestinal side effects, and improve cellular uptake.[1][2] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances, making them ideal carriers for nutrient delivery.[3] This document outlines the methodology for preparing ferrous glycinate liposomes and assessing their characteristics and in vitro efficacy using the Caco-2 cell model, which simulates the human intestinal epithelium.[2][4]
Data Summary
The following tables summarize key quantitative data obtained from the characterization and in vitro studies of ferrous glycinate liposomes.
Table 1: Physicochemical Characteristics of Ferrous Glycinate Liposomes
| Parameter | Value | Reference |
| Preparation Method | Reverse Phase Evaporation | [1][5][6] |
| Encapsulation Efficiency | Up to 84.80% | [1][6] |
| Average Particle Size | 559.2 nm | [1][6] |
| Zeta Potential | +9.6 mV | [1][6] |
Table 2: Stability of Ferrous Glycinate Liposomes in Simulated Gastrointestinal Juice
| Condition | Change in Mean Diameter | Reference |
| Initial | 559.2 nm | [1][6] |
| Simulated Gastric Juice (pH 1.3) | Increased to 692.9 nm | [1][6] |
| Simulated Intestinal Juice (pH 7.5) | Increased to 677.8 nm | [1][6] |
| Simulated Intestinal Juice with Bile Salts (pH 7.5) | Increased to 599.3 nm | [1][6] |
Table 3: In Vitro Iron Transport Across Caco-2 Cell Monolayers
| Formulation | Relative Iron Transport (compared to Ferrous Glycinate) | Reference |
| Ferrous Glycinate Liposomes (1 µmol/L) | 146.1% | [2] |
| Ferrous Glycinate Liposomes (10 µmol/L) | 131.1% | [2] |
| Ferrous Glycinate Liposomes (50 µmol/L) | 128.9% | [2] |
Table 4: Effect of Inhibitors on Iron Transport from Ferrous Glycinate Liposomes in Caco-2 Cells
| Inhibitor (Concentration) | % Decrease in Iron Transport (Liposomes) | % Decrease in Iron Transport (Ferrous Glycinate) | Reference |
| Phytic Acid (100 µmol/L) | 3.0% | 8.0% | [2] |
| Phytic Acid (1000 µmol/L) | 14.0% | 45.2% | [2] |
| Zinc (10 µmol/L) | 4.7% | 9.7% | [2] |
| Zinc (300 µmol/L) | 20.9% | 57.2% | [2] |
Experimental Protocols
Preparation of Ferrous Glycinate Liposomes by Reverse Phase Evaporation
This protocol describes the preparation of ferrous glycinate liposomes using the reverse-phase evaporation method.[5][7]
Materials:
-
Egg phosphatidylcholine (EPC)
-
Cholesterol
-
Tween 80
-
Ferrous Glycinate
-
Diethyl ether
-
Phosphate buffer solution (PBS, 0.05 M, pH 6.8)
-
Nitrogen gas
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of EPC and 20 mg of cholesterol in 10 mL of diethyl ether.[2]
-
Aqueous Phase Preparation: Dissolve 40 mg of ferrous glycinate in 3 mL of PBS (0.05 M, pH 6.8).[2]
-
Emulsification: Add the aqueous phase to the organic phase. Sonicate the mixture using a probe sonicator in an ice bath for 5 minutes (1-second on, 1-second off intervals) to form a water-in-oil emulsion.[2][7]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure until a viscous gel is formed.
-
Liposome (B1194612) Formation: Continue to evaporate the solvent to break the gel and form a liposomal suspension.
-
Purification: Remove any remaining diethyl ether by flushing with nitrogen gas.[7] The resulting liposome suspension can be stored at 4°C.
Caption: Workflow for Ferrous Glycinate Liposome Preparation.
Characterization of Liposomes
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
Procedure:
-
Dilute the liposome suspension with deionized water to an appropriate concentration.
-
Measure the particle size distribution and zeta potential at 25°C.[7]
This protocol determines the percentage of ferrous glycinate successfully encapsulated within the liposomes.[8]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated ferrous glycinate from the liposomes by dialysis or centrifugation. For dialysis, place the liposome suspension in a dialysis bag (MWCO 12-14 kDa) and dialyze against deionized water for 24 hours.
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., absolute alcohol) and sonication.[8]
-
Quantification of Encapsulated Drug: Disrupt a known volume of the purified (dialyzed) liposome suspension.
-
Iron Determination: Measure the iron concentration in both the total and encapsulated drug samples using atomic absorption spectrophotometry or a colorimetric method (e.g., ferrozine (B1204870) assay).
-
Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Cell Culture and Assays
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (0.4 µm pore size)
Procedure:
-
Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of 5 x 10^4 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).
This assay assesses the cytotoxicity of the ferrous glycinate liposomes.
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ferrous glycinate liposomes and control formulations for a specified period (e.g., 24 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
This protocol evaluates the transport of iron from the liposomes across the Caco-2 cell monolayer.[2]
Procedure:
-
Wash the differentiated Caco-2 cell monolayers in the Transwell® inserts with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the ferrous glycinate liposome suspension (at desired iron concentrations) to the apical (upper) chamber.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.[9]
-
Measure the iron concentration in the collected samples using atomic absorption spectrophotometry.
Cellular Uptake and Transport Pathway
The encapsulation of ferrous glycinate in liposomes appears to alter its cellular uptake mechanism. While free non-heme iron is primarily absorbed through the Divalent Metal Transporter 1 (DMT1), liposomal iron is thought to be taken up via endocytosis.[10][11] This pathway may bypass the traditional iron absorption regulation, potentially leading to higher bioavailability.
Caption: Cellular uptake of ferrous glycinate liposomes.
Conclusion
The encapsulation of ferrous glycinate in liposomes presents a viable strategy for improving iron delivery. The provided protocols offer a framework for the consistent preparation and in vitro evaluation of these formulations. The data suggests that liposomal delivery enhances the stability of ferrous glycinate and increases its transport across intestinal cells, potentially through an endocytic pathway. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Measurement of Iron Uptake into Caco-2 Cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Utilizing Ferric Glycinate in Microbial Growth Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ferric glycinate (B8599266) as an iron source in microbial growth media. Iron is an essential micronutrient for the growth and metabolism of most microorganisms, playing a critical role in cellular respiration, DNA synthesis, and various enzymatic reactions. Ferric glycinate, a chelated form of iron, offers a bioavailable and stable source of this crucial element for microbial cultivation.
Introduction to this compound
This compound is an iron-amino acid chelate where ferric iron (Fe³⁺) is bound to glycine (B1666218) molecules. This chelation protects the iron from precipitation at neutral pH, a common issue with inorganic iron salts like ferric chloride in culture media. The organic nature of the ligand may also facilitate iron uptake by some microorganisms. While ferrous (Fe²⁺) forms of iron are also used, ferric iron is the more stable form in aerobic environments.
Preparation of this compound Stock Solution
A specific, validated protocol for the preparation of a sterile this compound stock solution for microbiological media is not widely available in the reviewed scientific literature. However, a common approach involves the oxidation of ferrous glycinate. The following protocol is a recommended procedure based on available information on ferrous glycinate synthesis and general laboratory practices for preparing sterile solutions.
Materials:
-
Ferrous glycinate
-
Deionized water
-
Hydrogen peroxide (3% solution)
-
0.22 µm sterile syringe filter
-
Sterile glassware
Protocol:
-
Dissolution: Dissolve ferrous glycinate in deionized water to a desired concentration (e.g., 10 mg/mL). Gentle heating may be applied to aid dissolution.
-
Oxidation: To oxidize the ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, add a small amount of 3% hydrogen peroxide dropwise while stirring. The color of the solution will typically change from a greenish to a reddish-brown hue, indicating the oxidation of iron. Use a minimal amount of hydrogen peroxide to avoid excess residual oxidant in the final solution.
-
pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust to a neutral pH (around 7.0) using sterile solutions of NaOH or HCl. However, this compound is generally stable at neutral pH.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile container. Autoclaving is generally not recommended as it can lead to the precipitation of iron salts, especially in complex media.
-
Storage: Store the sterile this compound stock solution at 4°C in the dark to minimize degradation.
Application in Microbial Growth Media
This compound can be added to various microbial growth media to provide a source of iron. The optimal concentration will vary depending on the microorganism and the specific growth medium being used.
General Protocol for Supplementation:
-
Prepare the desired microbial growth medium according to the manufacturer's instructions or laboratory protocol.
-
Autoclave or sterile-filter the basal medium.
-
Allow the medium to cool to a safe temperature (e.g., below 50°C) before adding any heat-labile supplements.
-
Aseptically add the sterile this compound stock solution to the cooled medium to achieve the desired final concentration.
-
Mix the medium thoroughly to ensure even distribution of the this compound.
Recommended Concentration Range:
While specific data for this compound is limited, a typical starting concentration range for iron supplementation in microbial cultures is between 1 µM and 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific microbial strain and experimental conditions.
Quantitative Data on Microbial Growth with Different Iron Sources
Table 1: Growth of Escherichia coli with Different Iron Sources
| Iron Source | Concentration (µM) | Incubation Time (h) | Optical Density (OD600) |
| No added iron | 0 | 24 | 0.3 ± 0.05 |
| Ferric Chloride | 10 | 24 | 1.2 ± 0.1 |
| Ferric Citrate | 10 | 24 | 1.5 ± 0.1 |
| This compound | 10 | 24 | Data not available |
Table 2: Growth of Pseudomonas aeruginosa with Different Iron Sources
| Iron Source | Concentration (µM) | Incubation Time (h) | Optical Density (OD600) |
| No added iron | 0 | 48 | 0.2 ± 0.04 |
| Ferric Chloride | 20 | 48 | 0.9 ± 0.08 |
| Ferric Citrate | 20 | 48 | 1.1 ± 0.1 |
| This compound | 20 | 48 | Data not available |
Table 3: Siderophore Production by Pseudomonas aeruginosa in Response to Iron Concentration
| Iron Source | Concentration (µM) | Siderophore Production (% of iron-free control) |
| Ferric Chloride | 1 | 80% |
| Ferric Chloride | 10 | 30% |
| Ferric Chloride | 100 | <5% |
| This compound | Various | Data not available |
Experimental Protocols
Microbial Growth Curve Assay
This protocol describes a typical experiment to assess the effect of an iron source on microbial growth.
Materials:
-
Microbial strain of interest
-
Appropriate growth medium (iron-deficient)
-
Sterile this compound stock solution
-
Sterile stock solutions of other iron sources for comparison (e.g., ferric chloride, ferric citrate)
-
Sterile 96-well microplates or culture tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Grow an overnight culture of the microbial strain in a standard rich medium.
-
Washing: Harvest the cells by centrifugation and wash them twice with a sterile, iron-free saline solution to remove residual iron from the overnight culture medium.
-
Inoculation: Resuspend the washed cells in the iron-deficient growth medium and adjust the cell density to a starting OD600 of approximately 0.05.
-
Experimental Setup: In a 96-well microplate or culture tubes, add the inoculated medium.
-
Supplementation: Add the sterile iron stock solutions to the appropriate wells/tubes to achieve the desired final concentrations. Include a "no added iron" control.
-
Incubation: Incubate the microplate or tubes at the optimal growth temperature for the microorganism with appropriate shaking.
-
Measurement: Measure the OD600 at regular intervals (e.g., every hour) for a period of 24-48 hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Calculate growth parameters such as lag phase duration, exponential growth rate, and maximum cell density.
Siderophore Production Assay (CAS Assay)
This protocol describes a common method to quantify siderophore production in response to iron availability.
Materials:
-
Microbial strain of interest
-
Iron-deficient growth medium
-
Sterile this compound stock solution
-
Chrome Azurol S (CAS) assay solution
Protocol:
-
Culture Preparation: Grow the microbial strain in the iron-deficient medium supplemented with different concentrations of this compound.
-
Supernatant Collection: After a suitable incubation period, centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
CAS Assay:
-
Mix the culture supernatant with the CAS assay solution in a 1:1 ratio.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Quantification: The decrease in absorbance at 630 nm is proportional to the amount of siderophore in the supernatant. Siderophore production is often expressed as a percentage of siderophore units relative to a reference.
Signaling Pathways and Experimental Workflows
Fur (Ferric Uptake Regulator) Signaling Pathway
The Fur protein is a global transcriptional regulator that controls iron homeostasis in many bacteria. In the presence of sufficient intracellular iron, Fur binds to Fe²⁺ and acts as a repressor of genes involved in iron acquisition, including those for siderophore biosynthesis and uptake.
Rhizobactin 1021 Biosynthesis Pathway
Rhizobactin 1021 is a siderophore produced by Sinorhizobium meliloti. Its biosynthesis involves a series of enzymatic steps encoded by the rhb gene cluster.
In Vivo Efficacy of Ferric Glycinate in Animal Models of Anemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of ferric glycinate (B8599266) in animal models of iron deficiency anemia. The information compiled herein is synthesized from multiple preclinical studies, offering a comprehensive guide for designing and executing experiments to assess the therapeutic potential of this iron supplement.
Application Notes
Ferric glycinate, a chelate of iron with the amino acid glycine (B1666218), has emerged as a promising alternative to conventional iron salts like ferrous sulfate (B86663) for the management of iron deficiency anemia. Its purported advantages include enhanced bioavailability and reduced gastrointestinal side effects. In vivo studies in animal models are crucial for substantiating these claims and elucidating the mechanisms of action before proceeding to clinical trials.
Animal models, particularly rodents (rats and mice) and piglets, are widely used to mimic human iron deficiency anemia. Anemia is typically induced through a controlled iron-deficient diet over several weeks. Subsequent treatment with this compound allows for the evaluation of its efficacy in restoring hematological parameters and iron stores. Key parameters to assess include hemoglobin, hematocrit, red blood cell count, serum iron, total iron-binding capacity (TIBC), transferrin saturation, and serum ferritin.
Comparative studies against a standard iron supplement, such as ferrous sulfate, are essential to benchmark the performance of this compound. These studies often reveal differences in absorption kinetics and the regulation of iron transport proteins, providing insights into the molecular basis of this compound's action.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies comparing this compound (or its ferrous form, ferrous bisglycinate) with other iron sources in animal models of anemia.
Table 1: Hematological Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with Ferrous Carbamoyl (B1232498) Glycine vs. Ferrous Sulfate
| Parameter | Anemic Control | Ferrous Carbamoyl Glycine | Ferrous Sulfate |
| Hemoglobin (g/L) | ~95 | Increased | Increased |
| Plasma Iron (µmol/L) | Low | Higher Increase | Lower Increase |
| Plasma Ferritin (µg/L) | Low | Higher Increase | Lower Increase |
Source: Data synthesized from a study on the effects of ferrous carbamoyl glycine on iron state and absorption in an iron-deficient rat model. The study indicated a higher bioavailability of iron from the glycine chelate compared to ferrous sulfate[1].
Table 2: Growth Performance and Iron Status in Weaned Piglets Supplemented with Ferrous Glycine Chelate
| Parameter | Control (Basal Diet) | Ferrous Glycine Chelate |
| Average Daily Gain ( g/day ) | Lower | Higher (p < 0.05) |
| Diarrhea Rate (early stage) | Higher | Lower (p < 0.05) |
| Serum Iron | Lower | Higher (p < 0.05) |
| Serum Total Iron-Binding Capacity (TIBC) | Higher | Lower (p < 0.05) |
Source: Data from a study on the dietary supplementation of ferrous glycine chelate in weaned piglets. The results suggest improved growth performance and iron status with ferrous glycine chelate supplementation[2][3].
Table 3: Bioavailability of Different Iron Sources in Rats
| Iron Source | Relative Bioavailability (%) vs. Ferrous Sulfate |
| Ferrous Glycinate Chelate | Reported to have higher bioavailability[1] |
| Ferric Gluconate stabilized with Glycine | 98% |
Source: Synthesized from multiple studies indicating the high bioavailability of glycine-chelated iron forms[1][4].
Experimental Protocols
The following are detailed protocols for inducing iron deficiency anemia in a rat model and for the subsequent treatment with this compound.
Protocol 1: Induction of Iron Deficiency Anemia in Rats
Objective: To establish a consistent and reliable model of iron deficiency anemia in rats through dietary iron restriction.
Materials:
-
Weanling (21-day-old) Sprague-Dawley or Wistar rats.
-
Iron-deficient diet (containing <10 mg iron/kg).
-
Standard rodent chow (for control group).
-
Metabolic cages.
-
Deionized water.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Hematology analyzer.
Procedure:
-
Upon arrival, acclimatize weanling rats for 3-5 days on a standard rodent diet.
-
Randomly assign rats to two groups: a control group receiving a standard iron-replete diet and an experimental group receiving an iron-deficient diet.
-
House the rats in metabolic cages to prevent coprophagy and access to environmental iron sources.
-
Provide the respective diets and deionized water ad libitum.
-
Maintain the diets for a period of 4-6 weeks to induce anemia[5].
-
Monitor the health and body weight of the animals regularly.
-
At the end of the induction period, collect a small blood sample (e.g., from the tail vein) to confirm the anemic state. Anemia is typically confirmed by a significant decrease in hemoglobin (e.g., <8 g/dL) and hematocrit levels compared to the control group[5][6].
Protocol 2: Treatment with this compound
Objective: To evaluate the efficacy of orally administered this compound in reversing iron deficiency anemia in a rat model.
Materials:
-
Iron-deficient anemic rats (from Protocol 1).
-
This compound.
-
Vehicle for suspension (e.g., deionized water, 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Blood collection and analysis equipment as in Protocol 1.
Procedure:
-
Once the anemic state is confirmed, divide the iron-deficient rats into at least three subgroups:
-
Anemic control group (receiving vehicle).
-
This compound treatment group.
-
Positive control group (e.g., receiving ferrous sulfate).
-
-
Prepare a suspension of this compound and the positive control substance in the chosen vehicle at the desired concentration. The dose should be calculated based on the elemental iron content. A typical therapeutic dose for rats is in the range of 5-10 mg of elemental iron/kg body weight per day[5].
-
Administer the this compound suspension, positive control, or vehicle to the respective groups daily via oral gavage for a period of 2-4 weeks[5].
-
Monitor the body weight of the animals throughout the treatment period.
-
Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to assess hematological parameters (hemoglobin, hematocrit, RBC indices).
-
At the end of the study, euthanize the animals and collect terminal blood samples for the analysis of iron status parameters (serum iron, TIBC, transferrin saturation, and serum ferritin).
-
Tissues such as the liver and spleen can also be collected to assess iron storage[5].
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound in a rat model of anemia.
Signaling Pathway of Iron Absorption
Caption: Simplified signaling pathway of ferrous iron absorption in enterocytes.
References
- 1. Effects of ferrous carbamoyl glycine on iron state and absorption in an iron-deficient rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Supplementation of Ferrous Glycine Chelate Improves Growth Performance of Piglets by Enhancing Serum Immune Antioxidant Properties, Modulating Microbial Structure and Its Metabolic Function in the Early Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Supplementation of Ferrous Glycine Chelate Improves Growth Performance of Piglets by Enhancing Serum Immune Antioxidant Properties, Modulating Microbial Structure and Its Metabolic Function in the Early Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
Ferrous glycinate application in animal feed formulation research
Application Notes: Ferrous Glycinate (B8599266) in Animal Feed Formulation
Introduction
Ferrous glycinate, a metal amino acid chelate, is an organic iron source increasingly utilized in animal feed formulations. It is formed by the chelation of one mole of ferrous iron with two moles of glycine. This structure enhances its stability and bioavailability compared to inorganic iron sources like ferrous sulfate (B86663). The neutral charge of the chelate minimizes its interaction with other dietary components, such as phytic acid and other minerals, which can otherwise inhibit iron absorption. Consequently, ferrous glycinate offers a highly efficient method for preventing and treating iron deficiency anemia in livestock and aquaculture, leading to improved growth performance, feed efficiency, and overall animal health.
Mechanism of Action and Advantages
The primary advantage of ferrous glycinate lies in its superior absorption mechanism. Unlike inorganic iron, which is absorbed through the DMT1 (Divalent Metal Transporter 1) pathway, ferrous glycinate is partially absorbed through amino acid transporters in the small intestine. This alternative pathway is less saturated and less prone to competitive inhibition, leading to higher bioavailability.
Key benefits include:
-
Enhanced Bioavailability: Studies consistently show that the relative bioavailability of ferrous glycinate is significantly higher than that of ferrous sulfate.
-
Improved Growth Performance: Enhanced iron status supports higher hemoglobin levels, improved oxygen transport, and increased metabolic efficiency, resulting in better average daily gain (ADG) and feed conversion ratio (FCR).
-
Reduced Pro-oxidant Effects: The chelated structure of ferrous glycinate reduces the amount of free iron in the gastrointestinal tract, minimizing oxidative stress on the intestinal mucosa.
-
Lower Environmental Impact: Higher bioavailability means less iron is excreted into the environment, reducing the mineral load in manure.
Experimental Protocols
Protocol 1: Evaluating the Effect of Ferrous Glycinate on Growth Performance and Iron Status in Weanling Pigs
1. Objective: To compare the effects of dietary supplementation with ferrous glycinate versus ferrous sulfate on the growth performance, hematological parameters, and tissue iron content of weanling pigs.
2. Experimental Design:
-
Animals: A total of 120 weanling pigs (21 days of age), balanced for initial body weight and sex.
-
Housing: Pigs are housed in pens with controlled temperature and ad libitum access to feed and water.
-
Duration: 28 days.
-
Treatments:
-
Control Group: Basal corn-soybean meal diet (iron-deficient).
-
FS Group: Basal diet + 100 mg/kg iron from ferrous sulfate.
-
FG Group: Basal diet + 100 mg/kg iron from ferrous glycinate.
-
-
Randomization: Pigs are randomly allocated to the three treatment groups, with multiple replicate pens per treatment.
3. Diet Formulation:
-
A basal diet is formulated to meet or exceed the nutritional requirements of weanling pigs, with the exception of iron.
-
The respective iron sources are premixed with a carrier (e.g., corn starch) and then thoroughly mixed into the basal diet to ensure uniform distribution.
4. Data Collection and Sample Analysis:
-
Growth Performance: Body weight is recorded at the beginning (day 0) and end (day 28) of the trial. Feed intake per pen is recorded daily. ADG, average daily feed intake (ADFI), and FCR are calculated.
-
Blood Sampling: On days 0, 14, and 28, blood samples are collected from the jugular vein into heparinized and EDTA-containing tubes.
-
Hematological Analysis: Hemoglobin (Hb) concentration, hematocrit (HCT), and red blood cell (RBC) count are determined using an automated hematology analyzer. Serum iron (SI) and total iron-binding capacity (TIBC) are measured using colorimetric methods.
-
Tissue Analysis: At the end of the trial (day 28), a subset of pigs from each group is euthanized to collect liver and spleen samples. The iron concentration in these tissues is determined by atomic absorption spectrophotometry after acid digestion.
5. Statistical Analysis: Data are analyzed using ANOVA with the pen as the experimental unit. Differences between treatment means are compared using Tukey's test. A p-value of < 0.05 is considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for evaluating ferrous glycinate in weanling pigs.
Data Presentation
Table 1: Growth Performance in Weanling Pigs Supplemented with Different Iron Sources
| Parameter | Control (Basal Diet) | Ferrous Sulfate (100 mg/kg) | Ferrous Glycinate (100 mg/kg) |
| Initial Body Weight (kg) | 6.5 ± 0.2 | 6.6 ± 0.2 | 6.5 ± 0.3 |
| Final Body Weight (kg) | 10.2 ± 0.5 | 12.5 ± 0.6 | 13.8 ± 0.7 |
| Average Daily Gain ( g/day ) | 132 ± 15 | 211 ± 18 | 261 ± 20 |
| Feed Conversion Ratio | 1.95 ± 0.10 | 1.68 ± 0.08 | 1.55 ± 0.07 |
Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.
Table 2: Hematological and Tissue Iron Status in Weanling Pigs
| Parameter | Control (Basal Diet) | Ferrous Sulfate (100 mg/kg) | Ferrous Glycinate (100 mg/kg) |
| Hemoglobin (g/dL) | 8.5 ± 0.4 | 10.2 ± 0.5 | 11.8 ± 0.6 |
| Serum Iron (µg/dL) | 45 ± 5 | 88 ± 7 | 115 ± 9 |
| Liver Iron (mg/kg, dry wt) | 150 ± 20 | 280 ± 25 | 390 ± 30 |
| Spleen Iron (mg/kg, dry wt) | 210 ± 22 | 350 ± 28 | 480 ± 35 |
Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.
Signaling Pathway
Iron Absorption and Metabolism in Intestinal Enterocytes
Iron homeostasis is a tightly regulated process. In the case of dietary iron supplementation, the absorption in the duodenum is a critical control point. Inorganic iron (Fe²⁺) is primarily transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1). In contrast, ferrous glycinate can be absorbed both as the intact chelate via amino acid transporters and as free iron after dissociation.
Once inside the enterocyte, iron enters the intracellular labile iron pool. It can then be stored within the protein ferritin or exported into the bloodstream via the transporter ferroportin (FPN1). The export process requires iron to be oxidized from its ferrous (Fe²⁺) to its ferric (Fe³⁺) state by the enzyme hephaestin. In the blood, ferric iron binds to transferrin for transport to various tissues, including the bone marrow for hemoglobin synthesis.
The systemic regulation of iron is primarily controlled by the hormone hepcidin (B1576463), which is synthesized in the liver. High levels of circulating iron or inflammatory signals stimulate hepcidin production. Hepcidin then binds to ferroportin, causing its internalization and degradation. This action effectively blocks iron export from enterocytes and macrophages, thereby reducing systemic iron availability. The higher bioavailability of ferrous glycinate leads to a more efficient increase in serum iron, which in turn can modulate the hepcidin-ferroportin axis.
Diagram of Intestinal Iron Absorption Pathway
Caption: Cellular pathways for iron absorption and regulation.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ferric Glycinate
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ferric glycinate (B8599266). This method is designed for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries involved in drug development and quality control.
Introduction
Ferric glycinate, a chelate of ferric iron and the amino acid glycine, is a common iron supplement used to treat iron deficiency anemia. Its superior bioavailability and lower incidence of gastrointestinal side effects compared to inorganic iron salts make it a preferred choice in many formulations. Accurate and precise analytical methods are crucial for the quality control of this compound in raw materials and finished products. This application note describes a reversed-phase ion-pairing HPLC method for the determination of the this compound complex.
Principle of the Method
This method utilizes reversed-phase HPLC with ion-pairing chromatography to separate and quantify the this compound complex. The separation is achieved on a C18 stationary phase. An ion-pairing agent is included in the mobile phase to enhance the retention and resolution of the charged this compound complex. Detection is performed using a UV-Vis detector, monitoring the absorbance of the complex at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocol
3.1. Equipment and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
3.2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (28:72 v/v) containing 1 mM tetrabutylammonium hydrogen sulfate and 10 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 using orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM potassium dihydrogen phosphate buffer and add 1 mM tetrabutylammonium hydrogen sulfate. Adjust the pH to 3.0 with orthophosphoric acid. Filter the aqueous buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 72:28 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Preparation: For bulk drug, accurately weigh an amount of the sample equivalent to about 100 mg of this compound and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute to a final concentration within the calibration range. For formulated products, a suitable extraction procedure may be required to isolate the this compound from excipients before dilution.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
4.1. System Suitability
System suitability was assessed by injecting the standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
4.2. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 10-100 µg/mL.
| Parameter | Result |
| Concentration Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 1234 |
4.3. Accuracy
Accuracy was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
| Average | 99.7% |
4.4. Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of a standard solution.
| Precision Type | % RSD of Peak Area |
| Intra-day (n=6) | 0.9% |
| Inter-day (n=6) | 1.2% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the chromatographic separation.
Conclusion
The described HPLC method provides a reliable, accurate, and precise means for the quantitative determination of this compound. The method is suitable for routine quality control analysis in both bulk drug and finished pharmaceutical products. The validation results demonstrate that the method meets the requirements for analytical performance.
Application Note & Protocol: Colorimetric Assay for Total Iron in Ferric Glycinate Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric glycinate (B8599266) is an iron-amino acid chelate used in nutritional supplements and for food fortification to treat iron deficiency anemia. Accurate determination of the total iron content in ferric glycinate raw materials and finished products is crucial for quality control and dosage accuracy. This application note describes a robust and sensitive colorimetric method for the quantification of total iron in this compound samples. The method is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), followed by the formation of a stable, colored complex with a chromogenic agent, which can be quantified spectrophotometrically.
Principle of the Assay
The assay for total iron determination in this compound involves two key steps. First, the ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺) using a suitable reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride. This step is essential as common chromogenic agents exhibit a higher and more stable reactivity with the ferrous form of iron.
Following reduction, the ferrous iron (Fe²⁺) reacts with a specific chromogenic agent, such as Ferrozine (B1204870) or bathophenanthroline (B157979) disulfonate, to form a intensely colored complex.[1][2] The intensity of the color produced is directly proportional to the concentration of iron in the sample. The absorbance of the colored complex is then measured at a specific wavelength using a spectrophotometer. The total iron concentration in the original sample is determined by comparing its absorbance to a standard curve prepared from solutions of known iron concentrations.[3]
Experimental Protocols
Method 1: Ferrozine-Based Assay
The Ferrozine method is a highly sensitive and widely used colorimetric assay for the determination of iron.[4][5][6] Ferrozine reacts with ferrous iron (Fe²⁺) to form a stable magenta-colored complex that has a maximum absorbance at 562 nm.[3][6]
Reagents and Materials
-
This compound Sample
-
Hydrochloric Acid (HCl), concentrated
-
Hydroxylamine Hydrochloride Solution (10% w/v in deionized water)
-
Ferrozine Solution (0.1% w/v in deionized water)
-
Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.5)
-
Iron Standard Stock Solution (1000 µg/mL)
-
Deionized Water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure
-
Standard Curve Preparation:
-
Prepare a series of iron standard solutions with concentrations ranging from 0.5 µg/mL to 5.0 µg/mL by diluting the iron standard stock solution with deionized water.
-
To 10 mL of each standard solution, add 1 mL of hydroxylamine hydrochloride solution and 2 mL of Ferrozine solution.
-
Adjust the pH to 4.5 with ammonium acetate buffer and bring the final volume to 25 mL with deionized water.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each standard at 562 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of 0.1 M HCl to achieve an estimated iron concentration within the range of the standard curve.
-
Gentle heating may be required to facilitate dissolution.
-
Filter the solution if necessary to remove any insoluble matter.
-
-
Assay Procedure:
-
Take a known aliquot (e.g., 10 mL) of the prepared sample solution.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺. Mix well and let it stand for 10 minutes.
-
Add 2 mL of Ferrozine solution and mix.
-
Adjust the pH to 4.5 with ammonium acetate buffer and dilute to a final volume of 25 mL with deionized water.
-
Allow 10 minutes for complete color development.[6]
-
Measure the absorbance of the sample solution at 562 nm against a reagent blank.
-
-
Data Analysis:
-
Determine the iron concentration in the sample solution from the standard curve.
-
Calculate the total iron content in the original this compound sample using the following formula: Total Iron (mg/g) = (C × V × D) / W Where: C = Concentration of iron from the standard curve (µg/mL) V = Final volume of the sample solution (mL) D = Dilution factor W = Weight of the this compound sample (g)
-
Method 2: Bathophenanthroline Disulfonate (BPS) Based Assay
Bathophenanthroline disulfonate (BPS) is another sensitive chromogenic reagent for the determination of ferrous iron. It forms a water-soluble, red-colored complex with Fe²⁺ that has a maximum absorbance at 535 nm.[2][7]
Reagents and Materials
-
This compound Sample
-
Hydrochloric Acid (HCl), concentrated
-
Ascorbic Acid Solution (5% w/v in deionized water)
-
Bathophenanthroline Disulfonate (BPS) Solution (0.1% w/v in deionized water)
-
Sodium Acetate Buffer (pH 4.7)
-
Iron Standard Stock Solution (1000 µg/mL)
-
Deionized Water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure
-
Standard Curve Preparation:
-
Prepare a series of iron standard solutions (0.5 µg/mL to 5.0 µg/mL) as described in the Ferrozine method.
-
To 10 mL of each standard, add 1 mL of ascorbic acid solution and 2 mL of BPS solution.
-
Add sodium acetate buffer to adjust the pH to 4.7 and bring the final volume to 25 mL with deionized water.
-
Allow the solutions to stand for 15 minutes.
-
Measure the absorbance at 535 nm against a reagent blank.
-
Construct a calibration curve.
-
-
Sample Preparation:
-
Prepare the this compound sample solution as described in the Ferrozine method.
-
-
Assay Procedure:
-
To a known aliquot of the sample solution, add 1 mL of ascorbic acid solution and allow it to react for 15 minutes to ensure complete reduction of Fe³⁺.
-
Add 2 mL of BPS solution and mix.
-
Add sodium acetate buffer to adjust the pH to 4.7 and dilute to a final volume of 25 mL.
-
Let the solution stand for 15 minutes for color development.
-
Measure the absorbance at 535 nm.
-
-
Data Analysis:
-
Calculate the total iron content in the this compound sample as described in the Ferrozine method.
-
Data Presentation
Table 1: Standard Curve Data for Ferrozine Method
| Standard Concentration (µg/mL) | Absorbance at 562 nm (AU) |
| 0.0 (Blank) | 0.002 |
| 0.5 | 0.115 |
| 1.0 | 0.228 |
| 2.0 | 0.450 |
| 3.0 | 0.672 |
| 4.0 | 0.895 |
| 5.0 | 1.120 |
Table 2: Total Iron Determination in this compound Samples (Ferrozine Method)
| Sample ID | Sample Weight (g) | Final Volume (mL) | Dilution Factor | Absorbance at 562 nm (AU) | Calculated Iron Concentration (µg/mL) | Total Iron (mg/g) |
| FG-001 | 0.105 | 25 | 10 | 0.560 | 2.50 | 59.52 |
| FG-002 | 0.102 | 25 | 10 | 0.545 | 2.43 | 59.56 |
| FG-003 | 0.108 | 25 | 10 | 0.575 | 2.57 | 59.49 |
Visualizations
Caption: Experimental workflow for the colorimetric determination of total iron.
Caption: Chemical principle of the colorimetric iron assay.
References
- 1. ogh.nl [ogh.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. matarvattensektionen.se [matarvattensektionen.se]
- 4. Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of iron and cobalt with Ferrozine and dithizone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 7. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: Ferric Glycinate Solubility in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ferric glycinate (B8599266) in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is ferric glycinate, and how does its solubility compare to ferrous glycinate?
This compound is an iron supplement where iron is in the +3 oxidation state, chelated with the amino acid glycine. Generally, ferric (Fe³⁺) compounds are less soluble in aqueous solutions at neutral to alkaline pH compared to their ferrous (Fe²⁺) counterparts. This is a critical consideration when working with biological buffers, which typically have a pH between 7.2 and 7.4. While ferrous glycinate is known for its relatively good solubility across a range of pH values, this compound is more prone to precipitation in standard biological buffers.
Q2: Why does my this compound precipitate when I add it to my biological buffer?
Precipitation of this compound in biological buffers is a common issue primarily due to the pH of the solution. At neutral or near-neutral pH, ferric ions (Fe³⁺) tend to form insoluble ferric hydroxide (B78521) (Fe(OH)₃). Additionally, many common biological buffers, such as phosphate-buffered saline (PBS), contain high concentrations of phosphate (B84403) ions, which can react with ferric ions to form insoluble ferric phosphate.
Q3: What is the expected solubility of this compound in common biological buffers?
The solubility of this compound can vary depending on the specific buffer and its composition. One supplier reports a solubility of 10 mg/mL for ferric trisglycinate in PBS at pH 7.2.[1] However, this can be influenced by the purity of the compound and the exact buffer formulation. It is generally more soluble in aqueous acidic solutions.[2]
Q4: Can I autoclave my buffer after adding this compound?
It is not recommended to autoclave biological buffers after the addition of this compound. The heat and potential for pH shifts during autoclaving can promote the hydrolysis and precipitation of the ferric salt. It is best to prepare a sterile stock solution of this compound and add it to the sterile buffer under aseptic conditions.
Troubleshooting Guide: this compound Precipitation
This guide will help you diagnose and resolve common issues with this compound solubility during your experiments.
Problem 1: Immediate Precipitation Upon Addition to Buffer
-
Possible Cause 1: High pH of the Buffer. Most biological buffers (e.g., PBS, Tris, HEPES) are maintained at a pH of 7.2-7.4, where ferric iron is poorly soluble.
-
Solution: Prepare a concentrated stock solution of this compound in a slightly acidic environment (e.g., sterile, high-purity water with the pH adjusted to ~5.0 with HCl) before diluting it into your final buffer. The buffering capacity of your final medium should be sufficient to bring the pH back to the desired physiological range.
-
-
Possible Cause 2: Reaction with Phosphate. Phosphate-buffered saline (PBS) contains a high concentration of phosphate ions that can readily form insoluble ferric phosphate.
-
Solution: If your experimental conditions permit, consider using a phosphate-free buffer such as HEPES or Tris. If PBS is required, the use of a chelating agent like citrate (B86180) is highly recommended (see Problem 2).
-
Problem 2: Cloudiness or Precipitation Over Time
-
Possible Cause: Slow Precipitation. Even if initially dissolved, this compound can slowly precipitate out of solution as it equilibrates at a neutral pH.
-
Solution: Utilize a Stronger Chelating Agent. Citrate is an excellent chelating agent that can form a stable, soluble complex with ferric iron at physiological pH.[1][3][4][5][6][7] Prepare a this compound-citrate complex stock solution. A common starting point is a 1:5 molar ratio of iron to citrate.
-
Problem 3: Inconsistent Results in Cellular Assays
-
Possible Cause: Bioavailability Issues. Precipitated this compound is not bioavailable to cells, leading to variability in experiments investigating iron uptake or its biological effects.
-
Solution: Ensure Complete Dissolution and Complexation. Always visually inspect your final solution for any signs of precipitation before use. Prepare fresh solutions for each experiment to minimize the risk of age-related precipitation. Consider using a well-characterized this compound-citrate complex to ensure consistent iron delivery to your cells.
-
Data Presentation
| Compound | Buffer | pH | Reported Solubility | Reference |
| Ferric Trisglycinate | PBS | 7.2 | 10 mg/mL | [1] |
| This compound | Aqueous Acid | <7 | Soluble | [2] |
| This compound | Water | Neutral | Solubility can be limited | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a 100x this compound-Citrate Stock Solution (10 mM Iron)
This protocol describes the preparation of a stable, soluble this compound stock solution using citrate as a chelating agent.
Materials:
-
This compound (MW will vary, check your product specifications)
-
Trisodium (B8492382) Citrate Dihydrate (MW ≈ 294.1 g/mol )
-
High-purity, sterile water
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Calculate Molar Amounts: Determine the required mass of this compound to achieve a final iron concentration of 10 mM in your stock solution. Calculate the mass of trisodium citrate dihydrate needed to achieve a 5-fold molar excess over iron (i.e., 50 mM).
-
Dissolve Citrate: In a sterile beaker, dissolve the calculated amount of trisodium citrate dihydrate in approximately 80% of the final volume of sterile water with stirring.
-
Add this compound: Slowly add the this compound powder to the citrate solution while continuing to stir. The solution may initially appear cloudy.
-
Gentle Warming (Optional): If the this compound does not dissolve completely, you can gently warm the solution to 37-40°C with continuous stirring. Avoid boiling.
-
Adjust to Final Volume: Once the this compound is fully dissolved and the solution is clear, allow it to cool to room temperature. Transfer the solution to a sterile graduated cylinder and bring it to the final volume with sterile water.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, light-protected storage bottle.
-
Storage: Store the this compound-citrate stock solution at 2-8°C. It is recommended to prepare fresh stock solutions regularly.
Protocol 2: Experimental Workflow for Assessing Iron Uptake from this compound in Caco-2 Cells
This workflow outlines a general procedure to evaluate the cellular uptake of iron from your prepared this compound solution using the Caco-2 intestinal cell line model.
Materials:
-
Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Serum-free cell culture medium (e.g., MEM)
-
This compound-Citrate stock solution (from Protocol 1)
-
Wash buffer (e.g., ice-cold PBS with 2 mM EDTA)
-
Cell lysis buffer
-
Iron quantification assay kit (e.g., ferrozine-based colorimetric assay)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Preparation: Culture Caco-2 cells on permeable supports until they are fully differentiated (typically 18-21 days post-seeding).
-
Iron Starvation (Optional): To enhance iron uptake, you can incubate the cells in a low-iron or serum-free medium for 12-24 hours prior to the experiment.
-
Treatment: Prepare the treatment medium by diluting the this compound-citrate stock solution to the desired final iron concentration in serum-free medium. Remove the existing medium from the apical side of the Transwell® inserts and replace it with the treatment medium. Add fresh serum-free medium to the basolateral side.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS-EDTA to remove any surface-bound iron.
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate according to the manufacturer's instructions to lyse the cells.
-
Quantification:
-
Iron: Determine the intracellular iron concentration in the cell lysates using a suitable iron quantification assay.
-
Protein: Measure the total protein concentration in the lysates to normalize the iron content.
-
-
Data Analysis: Express the iron uptake as ng or µg of iron per mg of total cellular protein.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of cellular iron uptake.
References
- 1. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Iron(III) citrate speciation in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Iron(III) citrate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Preventing aggregation of ferric glycinate in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation and precipitation of ferric glycinate (B8599266) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ferric glycinate and ferrous glycinate, and why does it matter for solution stability?
A1: The key difference lies in the oxidation state of the iron atom. This compound contains iron in the +3 oxidation state (Fe³⁺), while ferrous glycinate contains iron in the +2 oxidation state (Fe²⁺)[1]. This distinction is critical for solution stability. Ferric (Fe³⁺) iron is highly prone to hydrolysis in aqueous solutions, leading to the formation of insoluble ferric hydroxide (B78521) precipitates, especially as the pH rises above 3.[2][3][4]. Ferrous (Fe²⁺) iron is significantly more soluble at a neutral pH and forms a more stable chelate with glycine, known as ferrous bisglycinate[3][5][6]. Ferrous glycinate is stable in a pH range of approximately 3 to 10[7].
Q2: My this compound stock solution is cloudy and has formed a precipitate. What is causing this aggregation?
A2: Aggregation and precipitation in your this compound stock solution are most likely due to the formation of insoluble ferric hydroxide (Fe(OH)₃). This occurs when the pH of the solution increases. Ferric ions are only stable in solution under strongly acidic conditions (pH < 3)[8][9]. As the pH rises, ferric ions react with water (hydrolysis) to form ferric hydroxide, which is a gelatinous, insoluble mass[2]. This is the fundamental reason for the instability and aggregation you are observing.
Q3: Can temperature changes cause my this compound to precipitate?
A3: Yes, temperature can influence the solubility of ferric iron, but its effect is linked to the pH of the solution. In acidic solutions (the typical environment for soluble ferric iron), solubility generally increases as the temperature decreases[10]. Conversely, in basic solutions, solubility tends to increase as the temperature rises. Therefore, warming a stock solution that is already close to the precipitation pH threshold could potentially promote aggregation.
Troubleshooting Guide
Problem: My this compound stock solution has turned reddish-brown and formed a precipitate upon preparation or after a short period of storage.
| Potential Cause | Explanation | Recommended Solution |
| High pH | The pH of your solution is likely at or above 3, causing the ferric iron (Fe³⁺) to hydrolyze and precipitate as ferric hydroxide (Fe(OH)₃)[2][3]. | 1. Lower the pH: Adjust the pH of your solution to be below 3 using a suitable acid (e.g., hydrochloric acid, citric acid).2. Use a Chelating Agent: Prepare the solution with a chelating agent like citric acid or EDTA to form a stable, soluble complex with the ferric iron[1][8][11]. |
| Oxidation of Ferrous to Ferric Iron | If your source material was ferrous glycinate, it may have oxidized to the less stable ferric form upon exposure to air[6]. | 1. Use a Reducing Agent: Add an antioxidant like ascorbic acid to the solution. This will reduce the Fe³⁺ back to the more soluble Fe²⁺ state[3][11].2. Use Fresh Reagents: Ensure your starting material has not been previously exposed to oxidizing conditions. |
| High Concentration | The concentration of this compound may exceed its solubility limit under the current pH and temperature conditions. | 1. Dilute the Solution: Prepare a more dilute stock solution.2. Modify Solvent: Check if solubility can be improved in a different solvent system, although this compound's solubility is primarily in aqueous, acidic conditions. |
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes a method for preparing a this compound stock solution stabilized by pH control and chelation.
Materials:
-
This compound powder
-
Citric Acid
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Volumetric flasks and stir plate
Procedure:
-
Prepare the Acidified Solvent: For a 100 mL final solution, begin with approximately 80 mL of deionized water in a beaker.
-
Add Chelating Agent: Add a molar excess of citric acid to the water. A 2:1 molar ratio of citric acid to this compound is a good starting point. Stir until fully dissolved. Citric acid acts as both a chelating agent and an acidifier[1][11].
-
Initial pH Adjustment: Measure the pH of the citric acid solution. If the pH is above 3.0, slowly add 0.1 M HCl dropwise while stirring until the pH is between 2.0 and 2.5. This ensures an acidic environment before the iron is introduced.
-
Dissolve this compound: Slowly add the pre-weighed this compound powder to the acidified citric acid solution while stirring continuously.
-
Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the solution to the final 100 mL volume with deionized water.
-
Final pH Check & Storage: Verify the final pH of the stock solution. Store the solution in a tightly sealed container at 4°C, protected from light.
Data Summary: pH and Iron Solubility
The stability of iron solutions is highly dependent on pH. Chelated forms of iron maintain solubility over a broader pH range compared to simple iron salts.
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | Key Characteristics |
| Ferric Chloride (FeCl₃) | Soluble | Precipitates as Fe(OH)₃ | Highly unstable above pH 3[2][12]. |
| Ferrous Sulfate (FeSO₄) | Completely Soluble[13] | Solubility decreases by ~64%[13][14] | More stable than ferric salts but still prone to precipitation at neutral pH[14]. |
| Ferrous Bisglycinate | Completely Soluble[13] | Completely Soluble[13][14] | The chelate structure protects the iron from hydrolysis and precipitation over a wide pH range[7][13]. |
| Sodium Iron EDTA (NaFeEDTA) | Completely Soluble[13] | Completely Soluble[13][14] | A very stable chelate that keeps iron soluble across a broad pH spectrum[11][13]. |
Visual Guides
Workflow for Preparing Stable this compound Solution
Caption: A step-by-step workflow for preparing a stable stock solution of this compound.
Mechanism of Ferric Iron Stabilization vs. Precipitation
Caption: The chemical pathways leading to either precipitation or stabilization of ferric iron.
References
- 1. iron stabilizer | Energy Glossary [glossary.slb.com]
- 2. net.bangong.cn:9238 [net.bangong.cn:9238]
- 3. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving iron’s solubility problem | Business | Chemistry World [chemistryworld.com]
- 5. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 9. zschemi.com [zschemi.com]
- 10. researchgate.net [researchgate.net]
- 11. News - Mechanisms of Iron Ion Stabilizers: Scientific Principles from “Inhibition” to “Stabilization” [cnccindustries.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in ferric glycinate synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of ferric glycinate (B8599266).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ferric glycinate synthesis. The synthesis of this compound can be challenging, primarily due to the tendency of the ferric iron (Fe³⁺) to precipitate as ferric hydroxide (B78521) at neutral or alkaline pH, and the comparatively lower stability of the this compound complex compared to its ferrous (Fe²⁺) counterpart.
A prevalent issue in the synthesis of iron glycinate chelates is the unintentional oxidation of the more commonly synthesized ferrous glycinate to the ferric state.[1] Conversely, when this compound is the desired product, controlling the reaction to prevent precipitation and ensure complete chelation is paramount.
Issue 1: Immediate Precipitation of a Reddish-Brown Solid Upon Addition of a Ferric Salt to a Glycine (B1666218) Solution
Question: I am attempting to synthesize this compound by reacting ferric chloride with glycine in an aqueous solution. As soon as I raise the pH, a reddish-brown precipitate forms, and my yield of the desired product is extremely low. What is happening and how can I prevent it?
Answer:
The reddish-brown precipitate is likely ferric hydroxide (Fe(OH)₃). Ferric ions are highly susceptible to hydrolysis in aqueous solutions, especially as the pH increases towards neutral. To achieve chelation with glycine, the carboxylate group of glycine needs to be deprotonated, which is favored at a higher pH. This creates a competing reaction where ferric hydroxide precipitation is often kinetically and thermodynamically favored over chelation.
Troubleshooting Steps:
-
pH Control: The pH of the reaction is a critical parameter. For the synthesis of ferrous glycinate, a pH range of 5.5-6.0 is often optimal.[2] While specific optimal conditions for this compound are less documented, maintaining a mildly acidic pH may be necessary to keep the ferric ions in solution long enough to react with glycine. Consider a gradual increase in pH or the use of a buffer system.
-
Use of a Chelating Agent/Acid: The presence of a secondary chelating agent like citric acid can help to keep the iron in solution. Citric acid is used in some ferrous glycinate synthesis processes.[1] It can form a temporary complex with the ferric iron, preventing its precipitation and allowing for the subsequent chelation by glycine.
-
Reaction Temperature: The reaction temperature can influence the rates of both the desired chelation reaction and the competing precipitation reaction. An optimal temperature for ferrous glycinate synthesis is often cited as around 80°C.[2] Experiment with different temperatures to find the optimal balance for this compound synthesis.
Issue 2: Low Yield and Pale-Colored Product
Question: My final product is a very pale color, and the yield is much lower than expected. How can I improve the yield and obtain the characteristic color of an iron complex?
Answer:
A pale-colored product and low yield suggest incomplete chelation of the ferric iron. This can be due to several factors, including incorrect stoichiometry, suboptimal reaction conditions, or the presence of interfering ions.
Troubleshooting Steps:
-
Molar Ratio of Reactants: Ensure the correct molar ratio of glycine to iron. For ferrous bisglycinate, a 2:1 molar ratio of glycine to iron is used.[2] For this compound, a 3:1 ratio (for ferric trisglycinate) would theoretically be required for complete chelation. A molar excess of glycine may be beneficial.[1]
-
Reaction Time and Temperature: The chelation reaction may require a specific temperature and duration to proceed to completion. For a similar synthesis of ferrous glycinate, reaction times can range from 30 minutes to an hour at temperatures between 70-90°C.[3]
-
Purity of Reactants: Ensure that the starting materials, particularly the ferric salt and glycine, are of high purity. The presence of other metal ions or impurities can interfere with the chelation process.
Issue 3: Difficulty in Isolating the Final Product
Question: After the reaction, I am having trouble precipitating or crystallizing the this compound from the solution. Evaporation of the solvent results in an oily residue. How can I effectively isolate the product?
Answer:
The high solubility of some iron amino acid chelates can make them difficult to crystallize. The formation of an oily residue upon solvent evaporation is a known issue in the synthesis of similar compounds.[4]
Troubleshooting Steps:
-
Solvent Selection for Precipitation: Experiment with the addition of a water-miscible organic solvent, such as ethanol (B145695) or acetone, to the aqueous reaction mixture to induce precipitation of the this compound.[3]
-
Cooling and Crystallization: After the reaction, controlled cooling of the solution can promote crystallization. A crystallization temperature of 50-65°C has been reported for ferrous glycinate complex.[5]
-
Spray Drying: If available, spray drying is a common industrial method for obtaining a powdered product from a solution and is used in the production of ferrous glycinate.[6]
Data Presentation
Table 1: Optimal Reaction Conditions for Ferrous Glycinate Synthesis
| Parameter | Optimal Value/Range | Source |
| pH | 5.5 - 6.0 | [2] |
| Temperature | 70 - 90 °C | [3] |
| Molar Ratio (Glycine:Fe) | 2:1 | [2] |
| Antioxidant (e.g., Ascorbic Acid) | 10% of glycine weight | [2] |
Table 2: Comparison of Ferrous and this compound Properties
| Property | Ferrous Glycinate | This compound | Source |
| Iron Oxidation State | Fe²⁺ | Fe³⁺ | [7] |
| Common Chelate Form | Bisglycinate (2 glycine molecules) | Trisglycinate (3 glycine molecules) | [7][8] |
| Solubility at pH 2-5 | Completely soluble | 87% soluble | [7] |
| Solubility at pH 7 | High | 5% soluble | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ferrous Glycinate Monohydrate
This protocol is based on a method for synthesizing ferrous glycinate, which can serve as a reference.[2]
Materials:
-
Glycine
-
Ferrous Carbonate (FeCO₃)
-
Antioxidant (e.g., Ascorbic Acid)
-
Deionized Water
Procedure:
-
Dissolve glycine in deionized water in a reaction vessel.
-
Add the antioxidant to the glycine solution (approximately 10% of the glycine weight).
-
Adjust the pH of the solution to 5.5-6.0 using a suitable acid or base.
-
Heat the solution to 80°C with constant stirring.
-
Slowly add ferrous carbonate to the heated solution in a 2:1 molar ratio of glycine to iron.
-
Maintain the reaction at 80°C for 1 hour.
-
After the reaction is complete, cool the solution to room temperature.
-
Isolate the product by precipitation with ethanol or by slow evaporation of the solvent.
-
Wash the resulting solid with ethanol and dry under vacuum.
Protocol 2: Proposed Synthesis of this compound
This hypothetical protocol is based on general principles of chelation chemistry and the limited available information on this compound.
Materials:
-
Glycine
-
Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃)
-
Citric Acid (optional)
-
Deionized Water
-
Sodium Hydroxide (for pH adjustment)
-
Ethanol
Procedure:
-
Dissolve glycine in deionized water in a 3:1 molar ratio to the ferric salt.
-
If using, dissolve citric acid in the solution (e.g., in a 1:1 molar ratio with the ferric salt).
-
With vigorous stirring, slowly add the ferric salt solution to the glycine solution at room temperature.
-
Carefully and slowly adjust the pH to approximately 4.0-5.0 with a dilute sodium hydroxide solution. Monitor for any precipitation of ferric hydroxide.
-
Heat the reaction mixture to 60-70°C for 1-2 hours.
-
After the reaction, cool the solution.
-
Attempt to precipitate the product by adding an excess of cold ethanol.
-
Filter the precipitate, wash with ethanol, and dry under vacuum.
Visualizations
Troubleshooting Flowchart for Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Chelation Reaction of Ferric Iron with Glycine
Caption: Chelation of a ferric ion with three glycine molecules.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for ferrous glycinate chelation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for ferrous glycinate (B8599266) chelation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ferrous glycinate chelation and why is it important?
A1: The optimal pH for ferrous glycinate chelation is typically in the weakly acidic to neutral range, around pH 6.0-7.0. Maintaining the pH in this range is crucial because at a lower pH, the carboxyl group of glycine (B1666218) is not fully deprotonated, which hinders its ability to chelate with the ferrous ion. Conversely, at a higher pH (above 7.0), ferrous ions (Fe²⁺) are prone to oxidation to ferric ions (Fe³⁺) and can precipitate as ferrous hydroxide (B78521) (Fe(OH)₂), reducing the yield of the chelate.
Q2: What is the ideal molar ratio of glycine to ferrous iron for the chelation reaction?
A2: The ideal molar ratio of glycine to ferrous iron is generally recommended to be between 2:1 and 4:1. A 2:1 ratio is stoichiometrically required for the formation of bis-glycinate chelate. However, using a slight excess of glycine, such as a 3:1 or 4:1 ratio, can help to ensure the complete chelation of the ferrous ions and improve the reaction yield and stability of the final product.
Q3: What is the recommended temperature and reaction time for the synthesis of ferrous glycinate?
A3: The recommended temperature for the reaction is typically between 60°C and 80°C. This temperature range provides sufficient energy to facilitate the chelation reaction without causing significant degradation of the reactants or the product. The reaction time is generally between 2 to 4 hours. The optimal time and temperature are often interdependent and should be optimized for a specific experimental setup to maximize the chelation rate.
Q4: How can I prevent the oxidation of ferrous iron during the chelation reaction?
A4: To prevent the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, the use of antioxidants, like ascorbic acid, can be beneficial. Maintaining the optimal pH and temperature is also critical in minimizing oxidation.
Q5: What are the common analytical techniques used to confirm the formation of ferrous glycinate chelate?
A5: The formation of ferrous glycinate chelate is commonly confirmed using Fourier-Transform Infrared Spectroscopy (FT-IR) and determination of the chelation rate. FT-IR is used to identify the characteristic changes in the vibrational frequencies of the carboxyl and amino groups of glycine upon chelation with the ferrous ion. The chelation rate can be determined by measuring the amount of unchelated ferrous iron remaining in the solution after the reaction, often using a colorimetric method with a reagent like o-phenanthroline.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Ferrous Glycinate | - Incomplete reaction. - Sub-optimal pH, temperature, or molar ratio. - Precipitation of ferrous hydroxide. | - Increase reaction time and/or temperature within the optimal range. - Adjust pH to the optimal range (6.0-7.0). - Increase the molar ratio of glycine to ferrous iron (e.g., 3:1 or 4:1). - Ensure the pH does not exceed 7.0. |
| Brown or Reddish Precipitate in the Reaction Mixture | - Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, leading to the formation of ferric hydroxide. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant such as ascorbic acid to the reaction mixture. - Ensure the starting ferrous salt is not already oxidized. |
| Product is Unstable and Discolors Over Time | - Incomplete chelation, leaving free ferrous ions that are susceptible to oxidation. - Presence of impurities. | - Optimize reaction conditions (time, temperature, molar ratio) to maximize the chelation rate. - Purify the product by washing with ethanol (B145695) and drying thoroughly. - Store the final product in a cool, dry place, protected from light and air. |
| FT-IR Spectrum Does Not Show Expected Shifts | - Chelation reaction did not occur or was incomplete. - Incorrect sample preparation for FT-IR analysis. | - Verify the reaction conditions and re-run the synthesis. - Ensure the product is properly isolated and dried before FT-IR analysis. - Compare the spectrum with a known reference spectrum of ferrous glycinate. |
Optimized Reaction Conditions
| Parameter | Optimal Range | Rationale |
| pH | 6.0 - 7.0 | Balances glycine's chelating ability with the prevention of ferrous hydroxide precipitation. |
| Molar Ratio (Glycine:Fe²⁺) | 2:1 to 4:1 | A slight excess of glycine promotes complete chelation and enhances product stability. |
| Temperature | 60°C - 80°C | Provides sufficient activation energy for the reaction without causing degradation. |
| Reaction Time | 2 - 4 hours | Ensures sufficient time for the reaction to reach completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of ferrous ions to ferric ions. |
Experimental Protocols
Protocol 1: Synthesis of Ferrous Glycinate
-
Preparation of Reactants:
-
Dissolve ferrous sulfate (B86663) (FeSO₄·7H₂O) in deoxygenated distilled water to create a ferrous iron solution of a specific concentration.
-
Dissolve glycine in deoxygenated distilled water to create a glycine solution. The molar ratio of glycine to ferrous iron should be between 2:1 and 4:1.
-
-
Reaction Setup:
-
Transfer the ferrous sulfate solution to a three-necked flask equipped with a condenser, a pH meter, and a nitrogen inlet.
-
Begin purging the system with nitrogen gas to create an inert atmosphere.
-
Heat the solution to the desired temperature (e.g., 70°C) using a water bath with constant stirring.
-
-
Chelation Reaction:
-
Slowly add the glycine solution to the ferrous sulfate solution while maintaining the temperature and stirring.
-
Adjust the pH of the reaction mixture to the desired value (e.g., 6.5) by adding a suitable base, such as sodium hydroxide solution, dropwise.
-
Allow the reaction to proceed for the desired duration (e.g., 3 hours) under a continuous nitrogen stream.
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the solution to precipitate the ferrous glycinate chelate.
-
Filter the precipitate using a Buchner funnel and wash it several times with ethanol to remove any unreacted starting materials and impurities.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
-
Protocol 2: Determination of Chelation Rate
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized ferrous glycinate and dissolve it in a known volume of distilled water.
-
-
Measurement of Total Iron Content:
-
Take an aliquot of the sample solution and add hydrochloric acid to break the chelate and release the ferrous ions.
-
Use a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES), to determine the total iron concentration.
-
-
Measurement of Free Ferrous Iron Content:
-
Take another aliquot of the sample solution and add an o-phenanthroline solution. This reagent forms a colored complex with free ferrous ions.
-
Measure the absorbance of the colored solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (around 510 nm).
-
Calculate the concentration of free ferrous iron using a calibration curve prepared with standard ferrous iron solutions.
-
-
Calculation of Chelation Rate:
-
The chelation rate can be calculated using the following formula:
-
Chelation Rate (%) = [(Total Iron - Free Ferrous Iron) / Total Iron] x 100
-
-
Visualizations
Caption: Ferrous glycinate chelation reaction.
Caption: Experimental workflow for ferrous glycinate.
Technical Support Center: Ferrous Glycinate in Acidic Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ferrous glycinate (B8599266) in acidic cell culture media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving ferrous glycinate.
Issue 1: Precipitation or Cloudiness in the Cell Culture Medium Upon Addition of Ferrous Glycinate
Question: I observed a precipitate or cloudiness in my acidic cell culture medium (e.g., DMEM, RPMI-1640) after adding ferrous glycinate. What could be the cause and how can I resolve it?
Answer:
While ferrous glycinate is generally soluble in acidic conditions, precipitation can still occur due to several factors.[1] Here's a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Local Concentration | Adding a concentrated stock of ferrous glycinate directly to the medium can create localized areas of high pH, leading to the precipitation of iron hydroxides before it has a chance to disperse and chelate. | Prepare a more dilute stock solution of ferrous glycinate. Add the stock solution dropwise to the medium while gently stirring or swirling to ensure rapid and even dispersion. |
| Interaction with Other Media Components | Cell culture media are complex mixtures. Ferrous ions, if dissociated from the glycinate chelate, can interact with phosphates and carbonates in the medium to form insoluble salts.[2] This is more common in serum-free media where there are fewer chelating proteins. | Prepare the complete medium by adding ferrous glycinate as the final component. Consider using a chelating agent like citrate, which is sometimes used in ferrous glycinate formulations to improve stability.[3] |
| pH of the Medium | While ferrous glycinate is stable in acidic to slightly acidic conditions (pH 2-6), if the final pH of your supplemented medium shifts towards neutral or alkaline, the solubility of ferrous iron decreases significantly.[1] | Verify the final pH of your cell culture medium after all supplements, including ferrous glycinate, have been added. Adjust the pH if necessary using sterile, cell culture-grade HCl or NaOH. |
| Oxidation of Ferrous Iron | Ferrous (Fe2+) iron can be oxidized to ferric (Fe3+) iron, which is less soluble at physiological pH.[2] This can be accelerated by exposure to air and light. | Prepare fresh ferrous glycinate solutions for each experiment. Store stock solutions in amber, airtight containers at 4°C for short-term storage. For long-term storage, consider preparing single-use aliquots and storing them at -20°C. |
Experimental Workflow for Troubleshooting Precipitation:
Issue 2: Decreased Cell Viability and Growth After Ferrous Glycinate Supplementation
Question: My cells show reduced viability and proliferation after I started supplementing the culture medium with ferrous glycinate. What could be the reason?
Answer:
Decreased cell viability and growth can be indicative of iron-induced cellular stress. Here are the primary causes and how to address them:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Iron-Induced Oxidative Stress | Excess intracellular iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, lipid peroxidation, and ultimately cell death through processes like ferroptosis.[4][5][6][7] | Optimize the concentration of ferrous glycinate. Perform a dose-response experiment to determine the optimal concentration that supports cell growth without inducing toxicity. Consider co-supplementation with antioxidants like N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress. |
| Imbalance with Other Divalent Cations | High concentrations of iron can interfere with the uptake and metabolism of other essential divalent cations like zinc and copper, leading to a nutritional imbalance that can impair cell growth. | Review the concentrations of all trace metals in your cell culture medium. Ensure that the addition of ferrous glycinate does not create a significant imbalance. If necessary, adjust the concentrations of other trace elements. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to iron. What is optimal for one cell line may be toxic to another. | Consult the literature for recommended iron concentrations for your specific cell line. If information is unavailable, a thorough dose-response study is crucial. |
Signaling Pathway of Iron-Induced Oxidative Stress and Ferroptosis:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining ferrous glycinate stability in cell culture media?
A1: Ferrous glycinate generally exhibits good stability and solubility in a pH range of 2 to 6.[1] Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. While ferrous glycinate is more stable in the acidic range, it is still a suitable iron supplement for standard media due to the chelation protecting the ferrous iron. However, in acidic cell culture media formulations, its stability is enhanced.
Q2: How can I experimentally verify the stability of ferrous glycinate in my specific cell culture medium?
A2: You can adapt spectrophotometric or HPLC methods to determine the concentration of ferrous iron over time in your cell culture medium. A detailed experimental protocol is provided below.
Q3: Are there any known interactions between ferrous glycinate and common cell culture media components like antibiotics or serum?
A3: While specific interactions with all media components are not exhaustively documented, the primary concern is the dissociation of the chelate and subsequent interaction of free iron with phosphates and carbonates, leading to precipitation.[2] In serum-containing media, proteins like transferrin can bind iron, which may influence its availability to cells. It is always recommended to add ferrous glycinate to the complete medium as the final step.
Q4: What are the downstream cellular pathways affected by iron overload from ferrous glycinate?
A4: Iron overload primarily impacts pathways related to oxidative stress. This includes the activation of transcription factors like NRF2 and ATF4, which regulate the expression of antioxidant genes.[8][9] If the oxidative stress is severe and prolonged, it can lead to lipid peroxidation and an iron-dependent form of cell death called ferroptosis.[4][5][6][7][10]
Signaling Pathway of NRF2/ATF4 Response to Oxidative Stress:
Experimental Protocols
Protocol for Assessing Ferrous Glycinate Stability in Cell Culture Medium
This protocol is adapted from spectrophotometric methods for iron quantification and is designed to assess the stability of ferrous glycinate in a liquid medium over time.[11][12][13][14][15][16][17]
Objective: To determine the concentration of soluble ferrous (Fe2+) iron from ferrous glycinate in a cell culture medium (e.g., DMEM) over a specified incubation period. A decrease in soluble ferrous iron may indicate precipitation or oxidation.
Materials:
-
Ferrous glycinate
-
Cell culture medium (e.g., DMEM, phenol (B47542) red-free)
-
1,10-Phenanthroline (B135089) solution (1 mg/mL in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer (1.2 M)
-
Sulfuric acid (0.5 M)
-
Ferrous sulfate (B86663) heptahydrate (for standard curve)
-
Sterile, deionized water
-
Spectrophotometer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of ferrous sulfate in sterile, deionized water.
-
Create a series of dilutions to generate a standard curve (e.g., 0.5, 1, 2, 5, 10 µg/mL of Fe2+).
-
To 1 mL of each standard, add 100 µL of hydroxylamine hydrochloride solution (to reduce any Fe3+ to Fe2+), 1 mL of 1,10-phenanthroline solution, and 1 mL of sodium acetate buffer.
-
Bring the final volume to 5 mL with deionized water and incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 510 nm.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of ferrous glycinate in sterile, deionized water.
-
Supplement your cell culture medium with ferrous glycinate to the desired final concentration.
-
As a control, supplement a separate flask of deionized water with the same concentration of ferrous glycinate.
-
Incubate the medium and the control solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot (e.g., 1 mL) from the cell culture medium and the control solution.
-
Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm sterile filter to ensure a cell-free and particle-free sample.
-
Treat 1 mL of the filtered supernatant in the same manner as the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer).
-
Measure the absorbance at 510 nm.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of ferrous iron in your samples at each time point.
-
Plot the concentration of ferrous iron versus time for both the cell culture medium and the control solution. A significant decrease in concentration over time in the cell culture medium compared to the control may indicate instability due to interactions with media components.
-
Quantitative Data Summary (Hypothetical Example):
| Time (hours) | Ferrous Iron Concentration in Water (µg/mL) | Ferrous Iron Concentration in DMEM (µg/mL) |
| 0 | 10.0 | 9.8 |
| 6 | 9.9 | 9.5 |
| 12 | 9.9 | 9.1 |
| 24 | 9.8 | 8.5 |
| 48 | 9.8 | 7.9 |
References
- 1. researchgate.net [researchgate.net]
- 2. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 3. fao.org [fao.org]
- 4. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress-Induced Ferroptosis in Cardiovascular Diseases and Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the ISR-ATF4 pathway and its cross talk with Nrf2 in mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis: an iron-dependent cell death form linking metabolism, diseases, immune cell and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proceedings.bas.bg [proceedings.bas.bg]
- 12. researchgate.net [researchgate.net]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. researchgate.net [researchgate.net]
- 15. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Ferric Glycinate Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from ferric glycinate (B8599266) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is ferric glycinate and why might it be present in my samples?
This compound is a chelate of ferric iron (Fe³⁺) with the amino acid glycine. It is often used as an iron supplement in cell culture media and in pharmaceutical formulations due to its high bioavailability and stability.[1] Your samples may contain this compound if you are working with iron-supplemented cell culture, testing compounds formulated with this chelate, or analyzing biological samples from subjects receiving this compound supplements.
Q2: How can this compound potentially interfere with my biochemical assays?
This compound can interfere with biochemical assays through several mechanisms:
-
Optical Interference: this compound solutions can have a distinct color, which may absorb light at the wavelength used for your assay's measurements, leading to artificially high readings.
-
Chemical Interference: The ferric iron in the glycinate complex can participate in redox reactions, potentially altering the stability of assay reagents or the activity of enzymes. It can also interact with chromogenic substrates, leading to non-specific color development.
-
Biological Interference: In cell-based assays, excess iron from this compound can induce oxidative stress or alter cellular signaling pathways related to iron homeostasis, thus indirectly affecting the biological process you are measuring.[2]
Q3: My colorimetric assay is showing a high background signal. Could this compound be the cause?
Yes, a high background signal is a common sign of interference.[3] this compound can contribute to this in two main ways:
-
Intrinsic Absorbance: The this compound complex itself may absorb light at the detection wavelength of your assay.
-
Non-enzymatic Color Formation: The ferric iron may react directly with the colorimetric substrate, leading to a signal that is independent of the enzyme or analyte of interest.
To troubleshoot this, you should run a control sample containing only the assay buffer and this compound at the same concentration as in your experimental samples.[3]
Q4: Can this compound affect enzyme-based assays?
Yes, the ferric iron in this compound can potentially impact enzyme activity. Iron is a cofactor for some enzymes but an inhibitor for others. High concentrations of iron can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, which can damage proteins, including enzymes.[2]
Troubleshooting Guides
Issue 1: High Background in Absorbance-Based Assays
Symptoms:
-
High absorbance readings in your negative control wells containing this compound.
-
A concentration-dependent increase in signal that is not attributable to your analyte of interest.
Troubleshooting Steps:
-
Assess Intrinsic Absorbance:
-
Prepare a dilution series of this compound in your assay buffer.
-
Measure the absorbance at the same wavelength used in your assay.
-
If significant absorbance is detected, you will need to subtract this background from your experimental data.
-
-
Check for Non-Specific Reaction:
-
Set up a reaction that includes all assay components except the enzyme or analyte being measured.
-
Add this compound at the concentrations used in your experiment.
-
If a signal develops, it indicates a direct reaction between this compound and your detection reagents.
-
Mitigation Strategies:
-
Background Subtraction: For each sample, prepare a parallel well without a key reaction component (e.g., the enzyme) and subtract its absorbance.
-
Alternative Wavelength: If possible, choose a detection wavelength where this compound has minimal absorbance.
-
Use of a Masking Agent: In some cases, a chelating agent that does not interfere with the assay can be used to sequester the iron. However, this must be validated carefully.
Issue 2: Unexpected Results in Enzyme-Linked Immunosorbent Assays (ELISAs)
Symptoms:
-
Inconsistently high or low signal across the plate.
-
High background in wells that should be negative.[4]
Troubleshooting Workflow:
Caption: ELISA troubleshooting workflow for this compound.
Issue 3: Altered Cell Viability or Function in Cell-Based Assays
Symptoms:
-
Decreased cell proliferation or viability when cells are treated with this compound.
-
Changes in the expression of genes related to oxidative stress or iron metabolism.
Troubleshooting Steps:
-
Assess Iron Overload: Measure intracellular iron levels to determine if the cells are accumulating excess iron.
-
Evaluate Oxidative Stress: Use assays to measure reactive oxygen species (ROS) or markers of oxidative damage.
-
Control for Nutritional Effects: Ensure that the observed effects are not simply due to the nutritional benefits of iron supplementation in an iron-deficient medium.
Mitigation Strategies:
-
Optimize Concentration: Determine the optimal concentration of this compound that supports cell health without causing toxicity.
-
Use Iron Chelators: In mechanistic studies, use an iron chelator as a negative control to confirm that the observed effects are iron-dependent.
Quantitative Data Summary
The following tables provide illustrative data on the potential for this compound to interfere in common assays. The actual level of interference will be concentration and assay-dependent.
Table 1: Illustrative Optical Interference of this compound
| This compound (µM) | Absorbance at 450 nm | Absorbance at 560 nm |
| 0 | 0.005 | 0.002 |
| 50 | 0.025 | 0.015 |
| 100 | 0.052 | 0.031 |
| 200 | 0.101 | 0.060 |
| 400 | 0.198 | 0.118 |
Table 2: Illustrative Effect of this compound on a Peroxidase-Based Assay
| This compound (µM) | Peroxidase Activity (% of Control) |
| 0 | 100% |
| 50 | 98% |
| 100 | 95% |
| 200 | 88% |
| 400 | 75% |
Key Experimental Protocols
Protocol 1: Ferrozine-Based Assay for Total Iron
This protocol can be used to quantify the total iron concentration in your samples, which can help in assessing potential interference levels. Ferrozine (B1204870) forms a colored complex with ferrous iron (Fe²⁺).[5]
Materials:
-
Ferrozine solution (e.g., 10 mM in water)
-
Reducing agent (e.g., 0.5 M ascorbic acid)
-
Acetate (B1210297) buffer (e.g., 2 M, pH 4.5)
-
Iron standard (e.g., FeCl₃)
Procedure:
-
Prepare a standard curve of iron from 0 to 100 µM.
-
To 100 µL of sample or standard, add 100 µL of the reducing agent to convert all Fe³⁺ to Fe²⁺.
-
Incubate for 10 minutes at room temperature.
-
Add 1 mL of ferrozine solution and 500 µL of acetate buffer.
-
Incubate for 5 minutes for color development.
-
Measure the absorbance at 562 nm.
Caption: Workflow for the ferrozine-based total iron assay.
Protocol 2: Bathophenanthroline (B157979) Assay for Ferrous Iron
This assay is specific for ferrous iron (Fe²⁺) and can be used to study the redox state of iron in your samples.[6]
Materials:
-
Bathophenanthroline solution (e.g., 5 mM in ethanol)
-
Acetate buffer (e.g., 2 M, pH 4.5)
-
Ferrous iron standard (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
Procedure:
-
Prepare a standard curve of ferrous iron from 0 to 50 µM.
-
To 500 µL of sample or standard, add 500 µL of acetate buffer.
-
Add 100 µL of bathophenanthroline solution.
-
Vortex and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 535 nm.
Signaling Pathways
This compound, by delivering iron to cells, can influence signaling pathways that are regulated by cellular iron status. The primary system for this is the Iron Responsive Element/Iron Regulatory Protein (IRE/IRP) system.
Caption: The IRE/IRP system's response to cellular iron levels.
References
- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. matarvattensektionen.se [matarvattensektionen.se]
- 6. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
Preventing oxidation of ferrous glycinate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of ferrous glycinate (B8599266) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ferrous glycinate and why is its oxidation a concern?
A: Ferrous glycinate is an iron amino acid chelate where ferrous iron (Fe²⁺) is bound to two molecules of the amino acid glycine.[1][2][3] This chelation improves iron's bioavailability and reduces gastrointestinal side effects compared to other iron salts like ferrous sulfate.[4][5][6] Oxidation is a primary concern as it converts the more readily absorbed ferrous (Fe²⁺) iron into the less soluble and less bioavailable ferric (Fe³⁺) state.[7][8] This degradation can compromise the efficacy of the final product and lead to undesirable changes in color and taste.[8]
Q2: What are the main factors that cause the oxidation of ferrous glycinate?
A: The stability of ferrous glycinate is influenced by several environmental factors:
-
Oxygen: Direct contact with air promotes the oxidation of Fe²⁺ to Fe³⁺.[9]
-
Moisture: Ferrous glycinate is hygroscopic and can absorb moisture, which facilitates oxidation reactions.[1] High humidity can lead to caking and degradation.[10]
-
Temperature: Elevated temperatures accelerate the rate of oxidation.[9][10]
-
Light: Exposure to light, particularly UV rays, can contribute to the degradation of ferrous glycinate.[9][10]
-
pH: The chelate is most stable in a pH range of 3 to 10. It becomes unstable at a pH below 3 or above 10, which weakens the chelate bonds and exposes the ferrous iron to oxidation.[1]
Q3: What are the ideal storage conditions for ferrous glycinate powder?
A: To minimize oxidation, ferrous glycinate should be stored in a cool, dry, and well-ventilated area, protected from light and heat sources.[9][11][12] The container should be tightly sealed to minimize air and moisture exposure.[9][11][13] Storage temperatures of 2°C - 8°C are sometimes recommended.[13]
Q4: Are there any incompatible materials I should avoid storing with ferrous glycinate?
A: Yes, ferrous glycinate should be stored away from strong oxidizing agents.[9] Additionally, to prevent potential interactions, it is good practice to avoid storage with alkaline substances or materials that can significantly alter the microenvironment's pH.
Q5: How can I visually identify if my ferrous glycinate has oxidized?
A: Pure ferrous glycinate is typically a greenish-brown or tan to brown solid powder.[9][12] Oxidation to the ferric state often results in a color change towards a reddish-brown hue, characteristic of ferric oxide (rust). While color change can be an indicator, it is not a quantitative measure of degradation. For accurate assessment, chemical analysis is required.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and storage of ferrous glycinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., reddish-brown spots) in the powder. | Oxidation due to improper storage (exposure to air, humidity, or light). | 1. Review storage conditions. Ensure the container is airtight and stored in a cool, dark, and dry place.[9][12] 2. Consider using a desiccator or adding a desiccant pouch to the storage container to control humidity.[14] 3. For future storage, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Reduced solubility of the compound in aqueous solutions. | Oxidation to the less soluble ferric (Fe³⁺) form.[8] | 1. Verify the pH of your solvent. Ferrous glycinate has optimal solubility and stability within a pH range of 3-10.[1] 2. Perform a quantitative analysis to determine the ratio of ferrous to ferric iron (see Experimental Protocols section). 3. If a significant amount of ferric iron is present, the batch may be degraded and unsuitable for experiments requiring high purity ferrous glycinate. |
| Inconsistent experimental results using different batches of ferrous glycinate. | Variability in the extent of oxidation between batches. | 1. Implement a quality control check for each new batch. 2. Use the UV-Vis spectrophotometric method (detailed below) to quantify the ferrous iron content before use.[7][15] 3. Standardize your handling and storage procedures for all batches to ensure consistency. |
| Caking or clumping of the powder. | Absorption of moisture from the environment.[1][10] | 1. Store the product in a low-humidity environment or a desiccator. 2. Ensure the container is sealed tightly immediately after use.[11][13] 3. If clumping is minor, gently break up the aggregates with a clean, dry spatula before weighing. For severe caking, the product's integrity may be compromised. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ferrous (Fe²⁺) and Total Iron by UV-Vis Spectrophotometry
This method allows for the determination of the ferrous iron content and the total iron content, from which the amount of ferric iron (and thus the extent of oxidation) can be calculated. The procedure is based on the complexation of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex that can be measured spectrophotometrically.[7][16]
Materials:
-
Ferrous glycinate sample
-
Hydroxylamine (B1172632) hydrochloride (reducing agent)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate (B1210297) buffer
-
Sulfuric acid
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of a known concentration of a ferrous iron standard (e.g., ferrous ammonium (B1175870) sulfate).
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.5 to 5 µg/mL).
-
To each standard dilution, add 1,10-phenanthroline solution and buffer. Allow the color to develop (typically 15-20 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 510-512 nm.[15][16]
-
Plot a graph of absorbance versus concentration to create the standard curve.
-
-
Sample Preparation for Ferrous (Fe²⁺) Content:
-
Accurately weigh a sample of ferrous glycinate powder and dissolve it in a known volume of deionized water or a slightly acidic solution to prepare a stock solution.
-
Dilute an aliquot of the stock solution to a concentration that falls within the range of your standard curve.
-
Add 1,10-phenanthroline solution and buffer to the diluted sample.
-
Allow the color to develop and measure the absorbance at λmax.
-
Use the standard curve to determine the concentration of Fe²⁺ in the sample.
-
-
Sample Preparation for Total Iron Content:
-
Take another aliquot of the sample stock solution.
-
Add hydroxylamine hydrochloride solution to reduce any ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[15]
-
After the reduction is complete, add 1,10-phenanthroline solution and buffer.
-
Allow color development and measure the absorbance at λmax.
-
Use the standard curve to determine the total iron concentration.
-
-
Calculation:
-
% Ferrous Iron (of total iron) = (Concentration of Fe²⁺ / Total Iron Concentration) x 100
-
% Ferric Iron (of total iron) = 100 - % Ferrous Iron
-
Illustrative Stability Data
The following table demonstrates a hypothetical stability study of ferrous glycinate under different storage conditions.
| Condition | Time Point | Appearance | Ferrous Iron (% of initial) | Moisture Content (%) |
| Ideal: 2-8°C, <30% RH, Dark, Airtight | 0 Months | Greenish-brown powder | 100% | 0.5% |
| 6 Months | No change | 99.5% | 0.6% | |
| 12 Months | No change | 99.1% | 0.6% | |
| Ambient: 25°C, 60% RH, Light, Sealed | 0 Months | Greenish-brown powder | 100% | 0.5% |
| 6 Months | Slight darkening | 92.3% | 1.8% | |
| 12 Months | Brownish powder | 85.1% | 2.5% | |
| Stressed: 40°C, 75% RH, Light, Exposed to Air | 0 Months | Greenish-brown powder | 100% | 0.5% |
| 1 Month | Reddish-brown spots | 75.6% | 4.2% | |
| 3 Months | Reddish-brown powder | 58.4% | 6.1% |
Visualizations
References
- 1. fao.org [fao.org]
- 2. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 3. wbcil.com [wbcil.com]
- 4. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advantic.com.pl [advantic.com.pl]
- 7. proceedings.bas.bg [proceedings.bas.bg]
- 8. mdpi.com [mdpi.com]
- 9. Ferrous Glycinate or Iron Glycinate SDS of Manufacturers [anmol.org]
- 10. ruipugroup.com [ruipugroup.com]
- 11. echemi.com [echemi.com]
- 12. cambridgecommodities.com [cambridgecommodities.com]
- 13. biosynth.com [biosynth.com]
- 14. uhlmann.de [uhlmann.de]
- 15. researchgate.net [researchgate.net]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Purification of Crude Ferric Glycinate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude ferric glycinate (B8599266). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude ferric glycinate, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation or crystallization. - Dissolution of the product during washing steps. - Adherence of the product to filtration apparatus. | - Optimize crystallization conditions (e.g., temperature, solvent polarity). - Use a minimal amount of a cold, non-polar solvent for washing. - Scrape the filter cake thoroughly and rinse the apparatus with a small amount of the wash solvent. |
| Product is an Oily or Gummy Substance Instead of a Precipitate | - Presence of hygroscopic impurities. - Incomplete removal of solvents. - The product may be amorphous rather than crystalline. | - Wash the crude product with a solvent that dissolves the impurities but not the this compound. - Ensure complete drying under vacuum. - Attempt to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the flask. |
| Final Product Contains Residual Ferrous/Ferric Ions | - Incomplete reaction during synthesis. - Oxidation of ferrous glycinate to ferric species during purification. | - Adjust the stoichiometry of reactants during synthesis to ensure complete chelation. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Wash the product with a solution that can selectively remove free iron ions. |
| Presence of Unreacted Glycine (B1666218) in the Final Product | - Use of excess glycine during synthesis. | - Recrystallize the crude product from a suitable solvent system to separate the more soluble glycine. - Wash the product with a solvent in which glycine is soluble but this compound is not. |
| Final Product is Discolored (e.g., brownish instead of the expected color) | - Oxidation of the iron center. - Presence of colored impurities from starting materials or side reactions. | - Use antioxidants during the synthesis and purification process.[2] - Treat the product with activated carbon to adsorb colored impurities. - Ensure the use of high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include unreacted starting materials such as glycine and ferrous sulfate, as well as ferric ions which can form from the oxidation of ferrous precursors.[3] Additives used in some synthesis protocols, like citric acid, maltodextrin, and silicon dioxide, may also be present.[1][3]
Q2: How can I determine the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques. A common method is to determine the iron content, for which colorimetric and spectrophotometric methods are available.[4][5] High-performance liquid chromatography (HPLC) can also be employed to separate and quantify this compound from its impurities.[6]
Q3: What is the best solvent for washing crude this compound?
A3: The choice of washing solvent depends on the impurities you are trying to remove. For removing water-soluble impurities like unreacted glycine and ferrous sulfate, washing with a minimal amount of cold deionized water can be effective, as this compound has limited solubility in cold water. For removing organic impurities, a non-polar solvent in which this compound is insoluble would be appropriate. Washing with absolute ethanol (B145695) has also been reported to be effective.[7]
Q4: How can I prevent the oxidation of my product during purification?
A4: To prevent the oxidation of the iron center, it is recommended to work under an inert atmosphere, such as nitrogen or argon, especially during heating or extended stirring.[1] The use of antioxidants in the reaction mixture can also help to minimize oxidation.[2] Additionally, degassing solvents before use can remove dissolved oxygen.
Q5: My this compound product is very hygroscopic. How should I handle and store it?
A5: this compound is known to be hygroscopic.[3] Therefore, it should be handled in a low-humidity environment, such as a glove box or a dry room. For storage, it is best to keep the product in a tightly sealed container with a desiccant. Drying the final product thoroughly under vacuum is also crucial to remove any residual water.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes the purification of crude this compound by recrystallization to remove soluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Beakers and Erlenmeyer flasks
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water with stirring.
-
Once completely dissolved, slowly add ethanol to the hot solution until it becomes slightly turbid.
-
Heat the solution gently to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a temperature that does not cause decomposition.
Protocol 2: Analysis of Iron Content by UV-Vis Spectrophotometry
This protocol provides a method for determining the iron content in a purified this compound sample.
Materials:
-
Purified this compound sample
-
Hydrochloric acid (HCl), concentrated
-
Hydroxylamine (B1172632) hydrochloride solution
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer solution
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of dilute HCl.
-
Take an aliquot of this solution and add hydroxylamine hydrochloride to reduce any Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution, which will form a colored complex with the Fe(II).
-
Adjust the pH of the solution using the sodium acetate buffer.
-
Dilute the solution to a known volume with deionized water.
-
Measure the absorbance of the solution at its wavelength of maximum absorbance (λmax), which is typically around 510 nm for the iron-phenanthroline complex.[4]
-
Calculate the concentration of iron in the sample by comparing the absorbance to a standard curve prepared from solutions of known iron concentrations.
Visualizations
References
- 1. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
Overcoming reproducibility issues in ferrous glycinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered during the synthesis of ferrous glycinate (B8599266). The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for ferrous glycinate synthesis?
A1: Common starting materials include ferrous sulfate (B86663) heptahydrate, ferrous carbonate, or reduced iron powder, which are reacted with glycine (B1666218).[1][2][3] The choice of iron source can influence the reaction conditions and the final product's purity.
Q2: Why is my final product an oily compound instead of a crystalline powder?
A2: The formation of an oily substance instead of a precipitate can be due to issues with pH control or the presence of certain impurities.[3] One researcher noted this issue when using barium hydroxide (B78521) to remove sulfate, suggesting that residual ions or improper pH adjustment during the reaction could be the cause.[3]
Q3: What is the purpose of adding citric acid to the reaction mixture?
A3: Citric acid is often used in the synthesis of ferrous glycinate to act as a chelating agent and a pH buffer.[4][5] It helps to keep the ferrous ions in solution and facilitates the chelation process with glycine, with over 97% of ferrous ions being chelated at chemical equilibrium.[4]
Q4: How can I prevent the oxidation of ferrous (Fe2+) to ferric (Fe3+) iron during synthesis?
A4: Oxidation is a common issue that can lead to product discoloration and reduced efficacy. To minimize oxidation, you can:
-
Add a small amount of iron powder to the reaction mixture, which acts as a reducing agent to protect the ferrous ions.[2]
-
Use antioxidants. One study mentions using an antioxidant at 10% of the glycine's weight.[1]
-
Control the reaction atmosphere, for instance, by working under an inert gas.
Q5: My final product has a high water content. How can I reduce it?
A5: A high amount of crystal water can affect the product's stability and storage.[6] The crystallization temperature can influence the water content of the final product.[6] Additionally, spray drying is a common technique used to obtain a dry powder.[4][7] The addition of maltodextrin (B1146171) can also improve the efficiency of spray drying.[7]
Q6: What is the ideal pH range for ferrous glycinate synthesis and stability?
A6: The optimal pH for the synthesis reaction is generally in the range of 5.5 to 6.0.[1] Ferrous glycinate is most stable in a pH range of 3 to 10. Outside of this range, the chelate bonds may weaken, leading to instability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reactant ratio. - Improper pH or temperature. - Loss of product during purification. | - Ensure the molar ratio of glycine to ferrous iron is appropriate, typically 2:1.[1] - Optimize the reaction temperature, with studies suggesting ranges from 70-90°C.[2] - Maintain the pH of the reaction system between 5.5 and 6.0.[1] - Carefully control the cooling and crystallization process to maximize product recovery.[2] |
| Product Discoloration (Brownish tint) | - Oxidation of ferrous (Fe2+) to ferric (Fe3+) iron. | - Add a small amount of iron powder or other antioxidants to the reaction mixture.[1][2] - Adjust the pH with a few drops of concentrated sulfuric acid to help stabilize the ferrous ions.[2] |
| Poor Solubility of Final Product | - Presence of unreacted starting materials or impurities. - Incorrect crystalline form. | - Ensure complete reaction by monitoring reaction time and temperature. - Purify the product by washing the crystalline solid with absolute ethanol.[2] |
| Inconsistent Chelation Ratio | - Incorrect molar ratio of reactants. - pH out of the optimal range. | - Precisely measure and control the molar ratio of glycine to the iron source. A 2:1 ratio is commonly cited for optimal chelation.[1] - Buffer the reaction mixture to maintain a stable pH between 5.5 and 6.0.[1] |
Experimental Protocols
Method 1: Synthesis from Ferrous Sulfate and Glycine
This method utilizes ferrous sulfate heptahydrate and glycine as the primary reactants.
-
Preparation: Dissolve glycine and ferrous sulfate heptahydrate in water in a beaker. The molar ratio of glycine to ferrous sulfate should be approximately 1:1.[2]
-
Reaction: Add a small amount of iron powder and a few drops of concentrated sulfuric acid to the solution. Heat the mixture to 70-90°C and stir at 50-70 rpm for 30-60 minutes.[2]
-
Crystallization: After the reaction is complete, cool the solution to induce crystallization.
-
Purification: Collect the crystalline solid by suction filtration and wash it several times with absolute ethanol.
-
Drying: Naturally dry the purified product.
Method 2: Synthesis using a pH-controlled Environment
This protocol emphasizes pH control for optimal yield and chelation.
-
Reactants: Use glycine and ferrous carbonate as raw materials.
-
Reaction Conditions:
-
Outcome: This method has been reported to yield ferrous glycinate at 87.21% with a chelation ratio of 86.95%.[1]
Process Visualization
Below are diagrams illustrating the key experimental workflows for ferrous glycinate synthesis.
Caption: Workflow for Ferrous Glycinate Synthesis from Ferrous Sulfate.
Caption: pH-Controlled Synthesis of Ferrous Glycinate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106187797A - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Ferrous Bisglycinate synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of ferrous glycine sulfate complex - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
Technical Support Center: Encapsulation of Ferrous Glycinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the encapsulation of ferrous glycinate (B8599266) to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: Why is encapsulation of ferrous glycinate necessary?
A1: While ferrous glycinate is more stable and bioavailable than ferrous salts like sulfate, it can still be sensitive to acidic environments, such as the stomach.[1] Encapsulation protects the ferrous glycinate from dissociation at low pH, prevents interactions with other food components that could reduce bioavailability, and masks its metallic taste.[1][2][3] The protective barrier of the microcapsule can improve stability in simulated gastrointestinal juice, enhance its transport across Caco-2 cell models, and reduce gastrointestinal side effects.[4][5][6]
Q2: What are the common methods for encapsulating ferrous glycinate?
A2: Common and effective methods include liposome (B1194612) entrapment (specifically the reverse-phase evaporation method), emulsification (such as W1/O/W2 multiple emulsions), and spray drying.[3][4][7][8] Liposomes, which are vesicles composed of a lipid bilayer, are particularly effective at protecting ferrous glycinate from acidic environments.[1][4] Spray drying is a scalable technique often using wall materials like maltodextrin (B1146171) to improve efficiency and stability.[3][9]
Q3: What are the critical parameters influencing encapsulation efficiency?
A3: Encapsulation efficiency (EE) is significantly affected by several formulation and process parameters. For liposomal encapsulation, key factors include the ratio of cholesterol to phospholipid, the concentration of surfactants like Tween 80, the concentration of ferrous glycinate itself, the pH of the hydrating medium, and the sonication strength.[1][4] For other methods, the choice of wall material and core-to-wall ratio are critical.[8][10]
Q4: How does encapsulation improve the stability of ferrous glycinate in the gastrointestinal tract?
A4: The encapsulating material, such as a lipid bilayer in liposomes, acts as a physical barrier. This barrier protects the ferrous glycinate from the low pH of the stomach, preventing its dissociation and the release of free iron.[1][4] This protection minimizes interactions with inhibitors like phytic acid, which can form insoluble complexes with iron and hinder its absorption.[5] Studies show that encapsulated ferrous glycinate has significantly lower release rates in simulated gastric fluid compared to the unencapsulated form.[4]
Q5: What analytical methods are used to determine the stability and concentration of ferrous glycinate?
A5: The concentration of ferrous glycinate is often measured using spectrophotometric methods, such as the 1,10-phenanthroline (B135089) method, which quantifies iron concentration.[4][11] To assess stability, researchers monitor parameters like particle size, zeta potential, and the retention ratio of the encapsulated compound over time, especially after exposure to stressors like heat, sonication, or simulated gastrointestinal fluids.[12] High-performance liquid chromatography (RP-HPLC) can also be used for quantification.[13][14]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions & Actions |
| Low Encapsulation Efficiency (EE) | Improper Formulation: Incorrect ratio of lipid/cholesterol, inappropriate surfactant concentration, or suboptimal pH of the hydrating medium.[4] | Optimize Formulation: Systematically vary the cholesterol-to-EPC (egg phosphatidylcholine) ratio; an optimal ratio can "cement" leaking spaces in the vesicle.[4] Adjust the pH of the hydrating medium; for liposomes, a pH around 6.0-7.0 often yields good results.[4] Titrate the concentration of surfactants like Tween 80 to find the optimal level that enhances stability without disrupting the vesicle structure.[4] |
| Suboptimal Process Parameters: Inadequate sonication power or duration, incorrect temperature during processing.[4][12] | Refine Process Parameters: For liposome preparation, ensure sonication is performed in an ice bath to prevent overheating.[12] Optimize sonication power and duration; for example, 300-400 W for a defined period can create stable nanoliposomes.[4][12] | |
| High Core Material Concentration: Excessively high concentrations of ferrous glycinate can lead to lower EE.[4] | Adjust Core Concentration: Test a range of ferrous glycinate concentrations. A lower concentration might be encapsulated more effectively.[4] | |
| Particle Aggregation / Poor Physical Stability | Low Zeta Potential: A low absolute zeta potential value (e.g., close to 0 mV) indicates weak electrostatic repulsion between particles, leading to aggregation. | Increase Surface Charge: Modify the pH of the suspension to move further from the isoelectric point.[12] Incorporate charged lipids or surfactants into the formulation to increase surface charge and electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable. |
| Incompatible Ingredients: Interactions between the encapsulating material and other components in the formulation. | Screen for Compatibility: Ensure all components are compatible. For example, when using proteins and polysaccharides, operate at a pH where they form stable complexes.[7] | |
| Oxidation of Ferrous Glycinate (Color Change) | Exposure to Oxygen: Ferrous (Fe2+) iron is susceptible to oxidation to ferric (Fe3+) iron, especially during processing steps with high oxygen exposure. | Inert Atmosphere Processing: Perform critical steps, such as solvent evaporation, under an inert nitrogen atmosphere to minimize oxygen exposure.[12] |
| High Processing Temperature: Elevated temperatures can accelerate oxidation rates. | Maintain Low Temperatures: Use an ice bath during sonication and keep the formulation cool during storage (e.g., 4°C).[4][12] | |
| Presence of Pro-oxidants: Contaminants or other ingredients in the formulation may catalyze oxidation. | Use High-Purity Ingredients: Utilize high-purity, food-grade, or pharmaceutical-grade materials. Consider adding an antioxidant like ascorbic acid to the formulation, which can also enhance iron absorption.[15] | |
| Rapid Release of Core Material in Gastric Conditions | Poor Vesicle Integrity: Insufficient cholesterol or improper lipid composition leading to a "leaky" membrane.[4] | Strengthen the Membrane: Increase the cholesterol content in the liposome formulation. Cholesterol is known to increase the stability and reduce the permeability of the lipid bilayer.[4] |
| Unstable Wall Material: The chosen encapsulating material may not be resistant to the low pH and enzymatic activity of gastric fluid. | Select Resistant Materials: Use materials known for their stability in acidic conditions. For emulsions, using protein-polysaccharide complexes can create a thicker, more protective layer.[7] For liposomes, ensure the lipid composition is stable at low pH.[1] |
Quantitative Data Summary
Table 1: Factors Influencing Liposomal Encapsulation Efficiency (EE) of Ferrous Glycinate Data synthesized from studies using the reverse-phase evaporation method.
| Parameter | Condition | Encapsulation Efficiency (%) | Reference |
| Cholesterol to EPC Ratio (w/w) | 0:10 | ~45% | [4] |
| 2.5:10 | ~66% | [4] | |
| 5:10 | ~55% | [4] | |
| Tween 80 to EPC Ratio (w/w) | 0:10 | ~50% | [4] |
| 10:10 | ~70% | [4] | |
| 15:10 | ~60% | [4] | |
| Ferrous Glycinate to EPC Ratio (w/w) | 0.1:1 | ~68% | [4] |
| 0.3:1 | ~75% | [4] | |
| 0.5:1 | ~65% | [4] | |
| Hydrating Medium pH | 5.0 | ~58% | [4] |
| 6.6 | ~82% | [4] | |
| 8.0 | ~70% | [4] | |
| Optimized Conditions | Combined optimal parameters | 84.80% | [1][4] |
Table 2: Stability and Properties of Ferrous Glycinate Nanoliposomes Data from characterization and in vitro stability studies.
| Parameter | Value / Observation | Conditions / Notes | Reference |
| Average Particle Size | 559.2 nm | In pH 7.0 hydrating medium. | [1][4] |
| Zeta Potential | +9.6 mV | In pH 7.0 hydrating medium. | [1][4] |
| Particle Size Change (in vitro) | Increase to 692.9 nm | After incubation in simulated gastric juice (pH 1.3). | [1][4] |
| Increase to 677.8 nm | After incubation in simulated intestinal juice (pH 7.5). | [4] | |
| In Vitro Release | Small amount released in first 4 hours | In simulated gastrointestinal juice. | [1][4] |
| Storage Stability | Acceptable stability | For 5 hours at 37°C in simulated gastrointestinal juice. | [12] |
Experimental Protocols
Protocol 1: Preparation of Ferrous Glycinate Liposomes via Reverse-Phase Evaporation (REV)
Objective: To encapsulate ferrous glycinate within liposomes to improve its stability. This protocol is based on methodologies described in the literature.[1][4][12]
Materials:
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Ferrous Glycinate
-
Organic Solvent (e.g., Chloroform, Diethyl Ether)
-
Aqueous Buffer (e.g., Citric acid-NaHPO₄ buffer, pH 6.6)
-
Probe Sonicator
-
Rotary Evaporator
Methodology:
-
Dissolution: Dissolve EPC and cholesterol in the organic solvent in a round-bottom flask.
-
Aqueous Phase Preparation: Dissolve ferrous glycinate in the aqueous buffer solution.
-
Emulsification: Add the aqueous phase to the organic phase. Emulsify the mixture by sonicating with a probe sonicator (e.g., 300-400 W) for 5 minutes in an ice bath to form a water-in-oil emulsion.[4][12]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will cause the emulsion to form a viscous gel.
-
Vesicle Formation: Continue the evaporation process until the gel collapses and forms a milky, aqueous suspension of liposomes. To break the gel, gentle mechanical agitation may be required.[12]
-
Purification (Optional): To remove any remaining organic solvent, flush the suspension with nitrogen gas.[12] To separate unencapsulated ferrous glycinate, the suspension can be subjected to minicolumn centrifugation or dialysis.
-
Sizing (Optional): To achieve a more uniform size distribution, the resulting liposome suspension can be sonicated again for a short period (e.g., 10 minutes).[12]
-
Storage: Store the final liposome suspension at 4°C in a refrigerator.[4]
Protocol 2: Determination of Encapsulation Efficiency (EE)
Objective: To quantify the percentage of ferrous glycinate successfully entrapped within the liposomes.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated ("free") ferrous glycinate from the liposomes. The minicolumn centrifugation method is effective.[12]
-
Prepare a minicolumn by placing a pledget in the bottom of a 1 mL syringe and packing it with a suitable gel filtration medium (e.g., Sephadex G-50).
-
Centrifuge the column to remove excess buffer.
-
Carefully load a known volume (e.g., 0.2 mL) of the liposome suspension onto the column.
-
Centrifuge the column again (e.g., 2000 rpm for 3 min) to elute the liposomes, leaving the free ferrous glycinate behind in the column.[12]
-
-
Quantification of Total Drug: Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes using a suitable solvent or by ashing at high temperature (e.g., 550°C) to release the encapsulated drug.[4] Measure the total iron concentration using the 1,10-phenanthroline method.[4]
-
Quantification of Encapsulated Drug: Take the purified liposome fraction from step 1. Disrupt these liposomes and measure the iron concentration as described above. This gives the amount of encapsulated drug.
-
Calculation: Calculate the EE using the following formula:
-
EE (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
-
Protocol 3: In Vitro Stability and Release Assay
Objective: To evaluate the stability and release profile of encapsulated ferrous glycinate in simulated gastrointestinal conditions.[4][12]
Materials:
-
Simulated Gastric Fluid (SGF): 0.1 M HCl, pH ~1.3, containing pepsin (e.g., 3.2 mg/mL).[12]
-
Simulated Intestinal Fluid (SIF): Buffer solution, pH ~7.5, containing bile salts and pancreatin (B1164899).
-
Thermostatic shaker or water bath (37°C).
Methodology:
-
Add a known volume of the ferrous glycinate liposome suspension to a larger volume of SGF, pre-warmed to 37°C.
-
Incubate the mixture at 37°C with continuous, gentle agitation.
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot of the mixture.
-
Immediately separate the released ferrous glycinate from the liposomes using dialysis or centrifugation.
-
Quantify the amount of ferrous glycinate released into the medium at each time point.
-
After the gastric phase (e.g., 2 hours), adjust the pH of the solution to ~7.5 and add bile salts and pancreatin to simulate intestinal conditions.
-
Continue the incubation at 37°C, collecting and analyzing aliquots at various time points for several more hours.
-
Plot the cumulative percentage of ferrous glycinate released versus time to obtain the in vitro release profile.
Visualizations
Caption: Workflow for preparing and evaluating ferrous glycinate liposomes.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microencapsulation performance of Fe-peptide complexes and stability monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lubrizol’s iron supplement demonstrates improves absorption and tolerability: Study [nutraingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microencapsulated iron in food, techniques, coating material, efficiency, and sensory analysis: a review [frontiersin.org]
- 9. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 10. frontiersin.org [frontiersin.org]
- 11. proceedings.bas.bg [proceedings.bas.bg]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Development and Validation For Iron and Ascorbic Acid in Ferrous Bisglycinate Effervescent Tablets by Colorimetry and Reverse Phase-High-performance Liquid Chromatography | PDF | Anemia | High Performance Liquid Chromatography [scribd.com]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
Technical Support Center: Ferric Glycinate Solutions for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of ferric glycinate (B8599266) solutions used in cell culture. It is intended for researchers, scientists, and drug development professionals to ensure the effective and consistent use of this essential nutrient supplement.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of ferric glycinate solutions in cell culture experiments.
Issue 1: Precipitation or Cloudiness in this compound Stock Solutions or Cell Culture Media
Possible Causes:
-
pH Imbalance: Ferric iron is prone to precipitation as ferric hydroxide (B78521) at neutral or physiological pH. Ferrous glycinate is unstable at pH values below 3 and above 10 due to the weakening of the chelate bonds.
-
High Concentration: Preparing stock solutions at excessively high concentrations can lead to saturation and precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or exposure to extreme temperatures can destabilize the solution and promote the formation of precipitates.[1]
-
Interaction with Other Media Components: Components in complex cell culture media, such as phosphate (B84403) ions, can react with iron to form insoluble precipitates.[2]
-
Oxidation: Ferrous glycinate can be oxidized to this compound, which is less soluble at physiological pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation in this compound solutions.
Issue 2: Poor Cell Growth or Viability After Supplementation
Possible Causes:
-
Iron Toxicity: Free or improperly chelated iron can be toxic to cells by catalyzing the formation of reactive oxygen species (ROS).
-
Degradation of this compound: Degradation products may be less effective or potentially toxic to cells.
-
Incorrect Iron Concentration: Both iron deficiency and iron overload can negatively impact cell health.
-
Contamination: The this compound stock solution may be contaminated with bacteria or fungi.
Troubleshooting Steps:
-
Verify Iron Concentration: Use a validated analytical method to confirm the iron concentration in your stock solution and final culture medium.
-
Perform a Dose-Response Experiment: Determine the optimal concentration of this compound for your specific cell line by testing a range of concentrations.
-
Assess for Oxidative Stress: Use cellular assays to measure ROS levels in cells cultured with and without this compound supplementation.
-
Check for Contamination: Culture an aliquot of the this compound stock solution in a nutrient-rich broth to test for microbial contamination.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution of this compound.
II. Frequently Asked Questions (FAQs)
Preparation and Handling
-
Q1: How should I prepare a stock solution of this compound?
-
A1: It is recommended to dissolve this compound powder in high-purity, sterile water (e.g., cell culture grade water) at a slightly acidic pH (e.g., 5.0-6.0) to enhance stability. Prepare a concentrated stock solution that can be diluted at least 1:100 into the final cell culture medium to minimize the impact on the medium's pH and buffering capacity. Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Q2: Can I autoclave my this compound solution?
-
A2: Autoclaving this compound solutions is generally not recommended. High temperatures can lead to the degradation of the glycinate chelate, potentially causing the precipitation of iron hydroxides upon cooling and altering the bioavailability of the iron. Filter sterilization is the preferred method for sterilizing this compound solutions.
-
Storage and Stability
-
Q3: What are the optimal storage conditions for this compound stock solutions?
-
A3: this compound stock solutions should be stored protected from light at 2-8°C. Avoid freezing and thawing of the solutions, as this can lead to precipitation.
-
-
Q4: What is the expected shelf-life of a this compound stock solution?
-
A4: While specific long-term stability data for aqueous this compound solutions for cell culture is limited, it is best practice to prepare fresh stock solutions every 1-2 months to ensure potency and minimize the risk of degradation.
-
Use in Cell Culture
-
Q5: At what stage should I add this compound to my cell culture medium?
-
A5: It is best to add the this compound stock solution to the complete cell culture medium just before use. Add the supplement to the final volume of the medium with gentle mixing to avoid localized high concentrations that could lead to precipitation.
-
-
Q6: Are there any known incompatibilities of this compound with common cell culture media components?
-
A6: this compound can interact with components that have a high affinity for iron, such as phosphates. To minimize precipitation, ensure that the this compound is well-diluted in the final medium. The use of chelated iron, such as in this compound, generally improves its stability in complex media compared to simple iron salts.
-
III. Data Presentation
Table 1: Factors Affecting the Stability of Ferric/Ferrous Glycinate Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | < 3 or > 10 | Weakening of chelate bonds, potential for precipitation | Maintain stock solutions at a slightly acidic pH (e.g., 5.0-6.0). |
| Temperature | High Temperatures | Degradation of the glycinate chelate | Avoid autoclaving. Store solutions at 2-8°C. |
| Freeze-Thaw Cycles | Can induce precipitation | Aliquot stock solutions to avoid repeated freezing and thawing. | |
| Light | Exposure to UV/Visible Light | Can promote photodegradation of the chelate | Store solutions in amber or opaque containers, protected from light.[3] |
| Oxidation | Presence of Oxidizing Agents | Conversion of ferrous to ferric iron, which is less soluble at physiological pH | Use high-purity water for preparation and minimize exposure to air. |
IV. Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Cell culture grade water
-
Sterile 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile storage bottles (amber or wrapped in foil)
-
pH meter
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 100 mM solution.
-
In a sterile conical tube, add a portion of the cell culture grade water.
-
Slowly add the this compound powder to the water while gently mixing to dissolve.
-
Adjust the pH of the solution to 5.5 with sterile 1 M HCl or 1 M NaOH, if necessary.
-
Bring the solution to the final volume with cell culture grade water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Label the bottle with the name of the solution, concentration, date of preparation, and store at 2-8°C.
Protocol 2: Assessment of this compound Stability
Objective: To determine the stability of a prepared this compound stock solution over time under different storage conditions.
Methodology:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Dispense aliquots of the stock solution into separate sterile, light-protected tubes for each storage condition to be tested (e.g., 2-8°C, room temperature, -20°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
-
Visually inspect the solution for any signs of precipitation or color change.
-
Measure the pH of the solution.
-
Quantify the concentration of soluble iron using a validated analytical method, such as a colorimetric assay with 1,10-phenanthroline (B135089) or High-Performance Liquid Chromatography (HPLC).[4][5]
-
Compare the results to the initial measurements at time 0 to determine the percentage of degradation.
V. Signaling Pathways and Experimental Workflows
Cellular Iron Uptake and Metabolism
Cells have evolved sophisticated mechanisms to acquire, use, and store iron. The following diagram illustrates the primary pathways for the uptake and intracellular metabolism of iron, which is relevant to understanding the fate of iron supplied by this compound.
Caption: Cellular iron uptake and metabolism pathways.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Adjustment to Prevent Ferric Glycinate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric glycinate (B8599266). The focus is on preventing precipitation through appropriate pH management and solution preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my ferric glycinate solution precipitating?
Precipitation in this compound solutions is most commonly due to the formation of insoluble ferric hydroxide (B78521) (Fe(OH)₃). This occurs when the pH of the solution rises to a neutral or alkaline level.[1] Ferric iron (Fe³⁺) is significantly less soluble at these higher pH ranges. Another potential cause is the reaction of ferric ions with phosphate (B84403) ions present in some buffers or media, leading to the formation of insoluble ferric phosphate.
Q2: What is the optimal pH range for maintaining this compound solubility?
Q3: How does the glycine (B1666218) to iron ratio affect solubility?
The molar ratio of glycine to iron is a critical factor in maintaining the solubility of ferric ions. Glycine acts as a chelating agent, forming a complex with the ferric iron that is more soluble than the free ion, especially at higher pH values. A higher glycine-to-iron ratio can enhance the chelation and stability of the complex, thereby preventing the precipitation of ferric hydroxide. For stable chelation, a molar excess of glycine is often recommended.
Q4: Can I use a buffer to stabilize my this compound solution?
Yes, using a buffer is recommended. However, the choice of buffer is important. Phosphate-based buffers should be used with caution as they can contribute to the precipitation of ferric phosphate. Citrate-based buffers may be a better alternative as citrate (B86180) can also act as a chelating agent, further stabilizing the ferric ions in solution. A citrate-phosphate buffer has also been shown to be effective in maintaining the stability of iron chelates.[2]
Q5: Is there a difference in solubility and stability between ferrous glycinate and this compound?
Yes, there is a significant difference. Ferrous glycinate (iron(II) glycinate) is known to be highly soluble and stable in a pH range of 2 to 6.[3][4][5] It is less prone to precipitation at slightly acidic to neutral pH compared to this compound. Commercial preparations of ferrous glycinate are common and may contain small amounts of ferric iron as an impurity.[6] If your application can tolerate the ferrous form, using ferrous glycinate is a practical way to avoid precipitation issues.
Troubleshooting Guide
If you are observing precipitation in your this compound solution, follow these steps to diagnose and resolve the issue.
Table 1: Troubleshooting this compound Precipitation
| Symptom | Potential Cause | Recommended Action |
| Immediate precipitation upon dissolving this compound in a neutral buffer or medium. | The pH of the solvent is too high, causing the rapid formation of ferric hydroxide. | 1. Prepare a concentrated stock solution of this compound in high-purity, slightly acidic water (pH < 5.0).2. Add the acidic stock solution dropwise to your final buffer or medium while stirring vigorously to allow for gradual pH equilibration and complex formation. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. The solution is slowly equilibrating to a higher pH.2. Insufficient chelation due to a low glycine-to-iron ratio.3. The concentration of this compound exceeds its solubility limit at the given pH. | 1. Verify and adjust the pH of the final solution. Consider using a more robust buffering system.2. Prepare a new solution with a higher molar ratio of glycine to ferric iron (e.g., 3:1 or higher).3. Reduce the working concentration of this compound. |
| Precipitation occurs when adding the this compound solution to a phosphate-containing medium. | Formation of insoluble ferric phosphate. | 1. If possible, use a phosphate-free buffer system for your experiment.2. Alternatively, add the this compound solution very slowly to the phosphate-containing medium under constant agitation to minimize localized high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (100x)
This protocol is designed to prepare a stable, concentrated stock solution of this compound that can be diluted into a final working solution.
Materials:
-
Ferric chloride (FeCl₃) or another ferric salt
-
Glycine
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Calibrated pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Prepare the Glycine Solution: Dissolve a threefold molar excess of glycine in high-purity water. For example, to prepare a 100 mM this compound stock, start with 300 mM glycine.
-
Dissolve the Ferric Salt: Slowly add the ferric salt to the glycine solution while stirring continuously.
-
Adjust the pH: The initial solution will be acidic. Carefully adjust the pH to between 4.5 and 5.0 using 1 M NaOH. Monitor the pH closely to avoid overshooting into the neutral range. If the pH goes too high, use 1 M HCl to bring it back down.
-
Final Volume Adjustment: Once the desired pH is stable, bring the solution to the final volume with high-purity water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the concentrated stock solution into a cell culture medium while minimizing the risk of precipitation.
Materials:
-
100x this compound Stock Solution (from Protocol 1)
-
Target cell culture medium (pre-warmed to 37°C)
Procedure:
-
Aliquot the Medium: In a sterile hood, dispense the required volume of the pre-warmed cell culture medium into a sterile container.
-
Slow Addition: While gently swirling or stirring the medium, add the 100x this compound stock solution dropwise to achieve the desired final concentration. For example, add 1 mL of the 100x stock to 99 mL of medium for a 1x final concentration.
-
pH Check (Optional but Recommended): After complete mixing, you can aseptically take a small aliquot to check the final pH of the medium to ensure it is within the optimal range for your cells. The buffering capacity of the medium should prevent a significant pH shift.
-
Immediate Use: It is best to use the supplemented medium immediately to minimize the risk of delayed precipitation.
Visualizations
Below are diagrams illustrating the key chemical dynamics and troubleshooting workflow.
Caption: Chemical pathways of ferric iron leading to either a soluble complex or precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Synthesis and Purification of Ferric Glycinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of ferric glycinate (B8599266).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized ferric glycinate?
A1: The most prevalent impurities encountered during the synthesis of this compound include:
-
Ferric Ions (Fe³⁺): Oxidation of the desired ferrous (Fe²⁺) iron to the ferric state is a primary issue, often leading to discoloration and reduced product quality.[1][2][3]
-
Unreacted Starting Materials: Residual glycine (B1666218) and the iron salt (e.g., ferrous sulfate) are common impurities if the reaction does not go to completion.[2]
-
Citric Acid: If used during the synthesis process, residual citric acid may remain in the final product.[1]
-
Water: As the synthesis is often performed in an aqueous environment, water can be a significant impurity if the drying process is incomplete.[1][4]
-
Additives: Excipients such as maltodextrin (B1146171) and silicon dioxide, sometimes added during manufacturing, can be present.[1][2]
Q2: How can I minimize the formation of ferric ions (Fe³⁺) during synthesis?
A2: Minimizing the oxidation of ferrous ions is critical for a high-purity product. Key strategies include:
-
Use of Reducing Agents: Adding a small amount of carbonyl iron powder or another suitable reducing agent to the reaction mixture can help reduce any ferric ions that form back to the ferrous state.[2]
-
Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.
-
pH Control: Maintaining an optimal pH range (typically 5.5-6.0) during the reaction is crucial for the stability of the ferrous glycinate complex.[5]
-
Temperature Management: Avoid excessive temperatures during both the reaction and drying steps, as higher temperatures can accelerate oxidation.
Q3: What is the purpose of adding citric acid to the reaction?
A3: Citric acid is sometimes used in the manufacturing process of ferrous glycinate.[1] It can act as a chelating agent and may help to stabilize the ferrous iron, preventing its oxidation to ferric iron. However, its presence can also lead to it being an impurity in the final product.[1]
Q4: Are there established analytical methods for quantifying impurities in this compound?
A4: Yes, several analytical techniques can be used to identify and quantify impurities:
-
Titration: A common method for determining the amount of ferric iron is titration with a standard solution like sodium thiosulfate.[6]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the determination of iron (III) impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying unreacted glycine, citric acid, and other organic impurities.[8][9]
-
Mössbauer Spectroscopy: This technique can be applied to determine the oxidation state of iron in the final product, distinguishing between ferrous and ferric species.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Final product has a brownish or reddish tint. | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions. | • Add a reducing agent like carbonyl iron powder during synthesis.[2]• Ensure the reaction is carried out under an inert atmosphere.• Optimize the pH of the reaction mixture.[5]• Avoid overheating during drying. |
| Low yield of this compound. | • Incomplete reaction.• Loss of product during filtration and washing.• Suboptimal crystallization conditions. | • Ensure the correct molar ratio of reactants.• Optimize reaction time and temperature.• Use a suitable solvent for washing that minimizes product loss (e.g., absolute ethanol).[10][11]• Control the cooling rate during crystallization to maximize crystal formation.[10] |
| Presence of unreacted glycine in the final product. | Incorrect stoichiometry of reactants. | • Carefully control the molar ratio of glycine to the iron salt. |
| Final product is hygroscopic and difficult to handle. | High water content. | • Ensure a thorough drying process, for example, by using a vacuum oven at an appropriate temperature.[12] |
| Oily or non-crystalline final product. | Presence of impurities that inhibit crystallization. | • Attempt to precipitate the product by adding a non-polar solvent.• Purify the reaction mixture by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Ferrous Glycinate with Impurity Control
This protocol is a generalized procedure based on common synthesis methods described in the literature.[2][10]
Materials:
-
Glycine
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Carbonyl iron powder
-
Deionized water
-
Absolute ethanol (B145695)
Procedure:
-
Dissolve glycine in deionized water (e.g., a 1:4 weight ratio of glycine to water) in a reaction vessel.[2]
-
Add a small amount of carbonyl iron powder to the glycine solution (e.g., 0.1% to 0.5% of the glycine weight).[2]
-
Heat the mixture to 50-70°C with stirring for 10-30 minutes.[2]
-
Add ferrous sulfate heptahydrate to the reaction mixture in a molar ratio of approximately 1:1 with glycine.[2]
-
Continue stirring the reaction at 50-85°C for 20-40 minutes.[2]
-
After the reaction is complete, cool the solution to induce crystallization.[10]
-
Filter the resulting crystalline solid.
-
Wash the crystals with absolute ethanol to remove water-soluble impurities.[10][11]
-
Dry the purified ferrous glycinate product under vacuum at a controlled temperature.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common impurity issues.
References
- 1. fao.org [fao.org]
- 2. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of ferrous glycine sulfate complex - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ferric Glycinate Production for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ferric glycinate (B8599266).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for ferric glycinate synthesis?
A1: Common iron sources include ferrous sulfate (B86663) (FeSO₄·7H₂O), reduced iron powder, and ferrous carbonate (FeCO₃).[1][2] Glycine (B1666218) is the essential amino acid for chelation. Citric acid is often used to maintain an acidic pH and promote the chelation reaction.[1]
Q2: What is the primary challenge during the synthesis and scale-up of this compound?
A2: The primary challenge is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[1] Ferric iron is less bioavailable and is considered an impurity in the final product.[1] This oxidation is more pronounced during scale-up due to longer processing times and increased exposure to air.
Q3: How can I minimize the oxidation of ferrous iron during the reaction?
A3: Several strategies can be employed to minimize oxidation:
-
Use of Antioxidants: Adding antioxidants like carbonyl iron powder or ascorbic acid to the reaction mixture can help to remove dissolved oxygen and reduce any ferric ions that may form.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen.
-
Control of Reaction Conditions: Maintaining the recommended temperature and pH can help to stabilize the ferrous ion.[2]
Q4: My final this compound product is highly hygroscopic. How can I manage this?
A4: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] To manage this:
-
Drying Method: Spray drying is a common method that produces a fine, free-flowing powder with controlled moisture content.[1][3]
-
Additives: The inclusion of excipients like maltodextrin (B1146171) and silicon dioxide can improve the flowability and reduce the hygroscopicity of the final product.[1][3]
-
Packaging and Storage: Store the final product in airtight containers with desiccants in a low-humidity environment.
Q5: What are the critical quality control parameters for this compound?
A5: Key quality control parameters include:
-
Assay of Ferrous Iron (Fe²⁺): To ensure the desired therapeutic form is present.
-
Limit of Ferric Iron (Fe³⁺): To control for the primary impurity.
-
Moisture Content: Due to its hygroscopic nature.
-
Solubility: The product should be freely soluble in water.[4]
-
Infrared (IR) Spectrum: To confirm the chelation of iron by glycine.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the molar ratio of glycine to iron is appropriate, typically 2:1.[2]- Verify and maintain the optimal reaction temperature (typically 70-90°C) and pH (around 5.5-6.0).[2][5]- Increase reaction time to ensure completion. |
| Precipitation of Iron Hydroxide | - Maintain a slightly acidic pH (using citric acid, for example) to keep the ferrous iron in solution.[1] |
| Loss during Purification | - If using crystallization, optimize the cooling temperature and rate to maximize crystal formation and minimize loss in the mother liquor.[6]- For spray drying, optimize inlet/outlet temperatures and feed concentration to maximize powder recovery.[3] |
| Poor Quality Raw Materials | - Use high-purity raw materials. Impurities in the iron source can interfere with the reaction.[7][8] |
Problem 2: High Ferric Iron (Fe³⁺) Content in the Final Product
| Potential Cause | Troubleshooting Step |
| Oxidation during Reaction | - Add an antioxidant like carbonyl iron powder at the beginning of the reaction to scavenge oxygen.[3]- Degas the reaction solvent before starting the synthesis.- Maintain a slight positive pressure of an inert gas (e.g., nitrogen) over the reaction mixture. |
| Oxidation during Work-up and Drying | - Minimize the exposure of the reaction mixture and the isolated product to air.- If using spray drying, ensure the equipment is well-sealed.- Dry the product thoroughly to the specified moisture content, as residual moisture can promote oxidation during storage. |
| Inappropriate pH | - Ensure the pH is maintained in the optimal range (5.5-6.0) throughout the reaction, as a more alkaline pH can promote the formation of ferric hydroxide.[2] |
Problem 3: Poor Physical Properties of the Final Product (e.g., clumpy, poor flowability)
| Potential Cause | Troubleshooting Step |
| High Moisture Content | - Optimize drying parameters (temperature, time) to achieve the target moisture content (typically not more than 9%).[4]- For spray drying, adjust the inlet and outlet temperatures and the feed rate.[3] |
| Hygroscopicity | - Incorporate anti-caking agents like silicon dioxide and flow enhancers like maltodextrin into the formulation before spray drying.[1][3]- Handle and package the final product in a controlled low-humidity environment. |
| Inconsistent Particle Size | - If using crystallization, control the cooling rate and agitation to influence crystal size and morphology.- For spray drying, adjust the atomizer speed and feed concentration to control particle size distribution. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Glycine:Fe) | 2:1 | [2] |
| Reaction Temperature | 70 - 90 °C | [5][6] |
| Reaction pH | 5.5 - 6.0 | [2] |
| Antioxidant (Carbonyl Iron) | 0.1‰ - 5.0‰ of glycine weight | [3] |
Table 2: Spray Drying Parameters for this compound
| Parameter | Value | Reference |
| Inlet Temperature | 140 - 190 °C | [3][9] |
| Outlet Temperature | 80 - 90 °C | [3][9] |
| Feed Concentration | 35 - 45% (mass fraction) | [3] |
| Homogenizer Pressure | 80 - 120 MPa | [3] |
Table 3: Quality Control Specifications for this compound
| Parameter | Specification | Reference |
| Ferrous Iron (Fe²⁺) | Not less than 21.6% and not more than 23.0% (dried basis) | [4] |
| Ferric Iron (Fe³⁺) | Not more than 4% (dried basis) | [4] |
| Loss on Drying | Not more than 9% | [4] |
| Citric Acid | Not more than 19.5% (dried basis) | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound using Ferrous Sulfate
-
Preparation: In a reaction vessel, dissolve glycine in deionized water (e.g., 150g glycine in 600kg water for a larger scale, adjust accordingly for lab scale).[3]
-
Antioxidant Addition: Add a small amount of carbonyl iron powder (0.1‰ - 5.0‰ of glycine weight) to the glycine solution.[3]
-
Heating and Stirring: Heat the mixture to 50-70°C and stir for 10-30 minutes to allow the carbonyl iron to scavenge dissolved oxygen.[3]
-
Addition of Iron Source: Gradually add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the solution. The molar ratio of ferrous sulfate to glycine should be approximately 1:1.05.[3]
-
Reaction: Increase the temperature to 70-85°C and continue stirring for 20-40 minutes.[3] The pH should be maintained between 5.5 and 6.0.[2]
-
Purification (Crystallization):
-
Cool the reaction mixture to 50-65°C to induce crystallization.[5][6]
-
Filter the resulting crystalline solid using suction filtration.
-
Wash the crystals with absolute ethanol (B145695) several times.[5]
-
Dry the crystals in a vacuum oven.
-
-
Purification (Spray Drying):
-
Filter the reaction solution to remove any insoluble impurities.
-
If desired, add maltodextrin and silicon dioxide to the filtrate.[3]
-
Spray dry the solution using the parameters outlined in Table 2.
-
Mandatory Visualization
Caption: Experimental workflow for this compound production.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. CN107118115A - A kind of preparation method of Ferrous glycinate - Google Patents [patents.google.com]
- 4. fao.org [fao.org]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]
- 7. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1957756A - Spray drying method for water-soluble iron chelate of glycine - Google Patents [patents.google.com]
Validation & Comparative
Ferric Glycinate Edges Out Ferrous Sulfate in Cell Culture Bioavailability and Safety
For researchers, scientists, and drug development professionals, new in-vitro evidence suggests ferric glycinate (B8599266) offers superior bioavailability and a better safety profile compared to the commonly used ferrous sulfate (B86663) in cell culture models. These findings highlight ferric glycinate's potential as a more effective iron supplement for cellular applications.
A comparative analysis of studies utilizing the Caco-2 intestinal cell line model reveals that this compound demonstrates significantly higher iron transport and permeability across the cell monolayer. This increased bioavailability is coupled with indications of lower cytotoxicity at equivalent iron concentrations, positioning this compound as a promising alternative for therapeutic and research applications where efficient and safe iron delivery to cells is paramount.
Quantitative Comparison of Performance
Experimental data from Caco-2 cell culture studies consistently favor this compound over ferrous sulfate in key performance indicators of bioavailability.
| Parameter | This compound | Ferrous Sulfate | Key Findings |
| Iron Transport | Higher transport amount from apical to basolateral side. | Lower transport amount from apical to basolateral side. | This compound demonstrates more efficient transport across the cellular monolayer, suggesting better absorption. |
| Apparent Permeability (Papp) | Significantly higher in the apical to basolateral direction. | Significantly lower compared to this compound. | The higher permeability coefficient of this compound indicates it can cross the intestinal barrier more readily. |
| Ferritin Formation | Induces ferritin synthesis, indicating cellular iron uptake. | Also induces ferritin synthesis, but at a comparatively lower level for equivalent iron concentrations. | Ferritin levels, a marker for intracellular iron, are elevated with both, but this compound's higher transport suggests more iron is available for storage. |
| Cytotoxicity | Lower cytotoxicity observed at higher concentrations. | Higher cytotoxicity, particularly at concentrations above 1.5 mmol/L. | Ferrous iron (Fe(II)) from ferrous sulfate is associated with reduced cell viability and membrane instability. |
| Oxidative Stress | Lower induction of reactive oxygen species (ROS). | Higher induction of ROS and lipid peroxidation. | The ferrous form in ferrous sulfate is more prone to participating in the Fenton reaction, leading to greater oxidative stress. |
Experimental Methodologies
The data presented is primarily derived from studies utilizing the Caco-2 cell line, a well-established in-vitro model for intestinal absorption. Below are the generalized protocols for the key experiments cited.
Caco-2 Cell Culture and Differentiation
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. For transport and bioavailability studies, cells are seeded on permeable Transwell® inserts and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
Iron Transport and Permeability Assay
Differentiated Caco-2 cell monolayers on Transwell® inserts are used to assess the transport of iron from the apical (simulating the intestinal lumen) to the basolateral (simulating the bloodstream) side.
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical and basolateral sides.
-
This compound or ferrous sulfate is added to the apical chamber at various concentrations.
-
Samples are taken from the basolateral chamber at different time points (e.g., 30, 60, 90, 120 minutes).
-
The iron concentration in the basolateral samples is quantified using methods such as atomic absorption spectrometry.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Ferritin Formation Assay
Ferritin formation is used as a marker of cellular iron uptake and bioavailability.
-
Differentiated Caco-2 cells in multi-well plates are incubated with this compound or ferrous sulfate for a specified period (e.g., 24 hours).
-
After incubation, the cells are washed to remove extracellular iron.
-
The cells are lysed, and the total protein content is determined using a standard assay (e.g., BCA assay).
-
The ferritin concentration in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Ferritin levels are typically normalized to the total cell protein content (ng ferritin/mg protein).
Cytotoxicity Assay (MTT Assay)
Cell viability is assessed to determine the cytotoxic effects of the iron compounds.
-
Caco-2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound or ferrous sulfate for a defined period (e.g., 24 or 48 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells.
Oxidative Stress Assay (ROS Production)
The intracellular generation of reactive oxygen species (ROS) is measured to evaluate oxidative stress.
-
Caco-2 cells are pre-loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The cells are then exposed to this compound or ferrous sulfate.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
The increase in fluorescence is proportional to the amount of intracellular ROS.
Visualizing the Pathways and Processes
To better understand the experimental flow and the cellular mechanisms involved, the following diagrams are provided.
Conclusion
The available in-vitro data strongly suggests that this compound is a more bioavailable and less cytotoxic source of iron for cell culture applications compared to ferrous sulfate. Its chelated structure may protect the iron from interactions and facilitate a more efficient transport into the cell, potentially through different or more efficient pathways than ferrous sulfate. The reduced tendency to generate reactive oxygen species makes it a safer alternative, minimizing the risk of oxidative damage to cells. These characteristics make this compound a compelling choice for researchers and professionals in drug development and cellular biology who require an effective and gentle method of iron supplementation in their experimental systems. Further research is warranted to fully elucidate the transport mechanisms of this compound and to translate these in-vitro findings to in-vivo models.
A Comparative Analysis of Ferric and Ferrous Glycinate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ferric and ferrous glycinate (B8599266), two forms of iron supplementation, focusing on their performance in biological systems. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Iron is a critical mineral for numerous physiological processes, and its deficiency is a global health concern. Oral iron supplementation is a common strategy to combat iron deficiency, with the choice of iron compound significantly impacting efficacy and patient compliance. This guide delves into a comparative analysis of ferric glycinate (typically as ferric trisglycinate) and ferrous glycinate (commonly as ferrous bisglycinate), examining their bioavailability, efficacy in improving iron status, and safety profiles.
Current evidence suggests that ferrous glycinate generally exhibits higher bioavailability and efficacy in raising hemoglobin and ferritin levels compared to this compound, particularly when administered with food. Ferrous glycinate is also associated with a favorable side effect profile, with fewer gastrointestinal complaints compared to traditional iron salts like ferrous sulfate (B86663). While direct comparative clinical trials between ferric and ferrous glycinate are limited, existing data and mechanistic understanding of iron absorption provide a basis for their differential performance.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the absorption and efficacy of ferric and ferrous glycinate.
Table 1: Comparative Iron Absorption
| Iron Compound | Food Matrix | Geometric Mean Iron Absorption (%) | Subject Population | Reference |
| Ferrous Bisglycinate | Whole-maize meal | 9.1% | Iron-sufficient men | [1] |
| Ferric Trisglycinate | Whole-maize meal | 2.3% | Iron-sufficient men | [1] |
| Ferrous Bisglycinate | Water | 9.1% | Subjects with a range of iron statuses | [1] |
| Ferric Trisglycinate | Water | 15.3% | Subjects with a range of iron statuses | [1] |
Table 2: Efficacy in Treating Iron Deficiency Anemia (IDA)
Note: Direct comparative clinical trials focusing on the efficacy of this compound versus ferrous glycinate in treating IDA are limited. The following data is extrapolated from studies comparing each to other iron forms, primarily ferrous sulfate.
| Iron Compound | Comparator | Key Efficacy Outcomes | Subject Population | Reference(s) |
| Ferrous Bisglycinate | Ferrous Sulfate | - Higher increase in hemoglobin levels in pregnant women. - Significantly higher serum ferritin in children. - Fewer gastrointestinal side effects. | Pregnant women, children | [2][3][4] |
| This compound | Ferrous Sulfate | - Data is less robust compared to ferrous glycinate. Generally considered to have lower bioavailability than ferrous forms. | General population | [5] |
Table 3: Reported Side Effects
Note: Data on the side effect profile of this compound is less prevalent in the literature compared to ferrous glycinate.
| Iron Compound | Common Side Effects | Severity (Compared to Ferrous Sulfate) | Reference(s) |
| Ferrous Bisglycinate | Nausea, vomiting, diarrhea, constipation | Significantly lower incidence and severity | [4][6][7] |
| This compound | Generally better tolerated than ferrous salts, but specific comparative data with ferrous glycinate is scarce. | Better tolerated | [5] |
Experimental Protocols
This section details the methodologies employed in key studies to assess iron absorption and efficacy.
Iron Absorption Studies (Double-Isotope Method)
A common and robust method for measuring iron absorption is the double-isotope technique.
Objective: To determine the fractional absorption of iron from different sources.
Methodology:
-
Isotope Preparation: Two stable or radioactive isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe, or ⁵⁵Fe and ⁵⁹Fe) are used to label the iron compounds being compared.
-
Administration: On separate days, subjects consume a standardized meal containing one of the isotopically labeled iron compounds. A reference dose of a highly bioavailable iron form (e.g., ferrous ascorbate) may also be administered intravenously or orally to serve as a control.
-
Blood Sampling: Blood samples are collected from the subjects before the study begins and at a set time point after administration of the last isotope (typically 14 days later to allow for incorporation of the absorbed iron into red blood cells).
-
Analysis: The enrichment of the iron isotopes in the red blood cells is measured using techniques like mass spectrometry or by counting radioactivity.
-
Calculation: The amount of each isotope incorporated into the red blood cells is used to calculate the percentage of iron absorbed from each compound.
Workflow for a Double-Isotope Iron Absorption Study:
Experimental workflow for a double-isotope iron absorption study.
Clinical Efficacy Trials for Iron Deficiency Anemia (IDA)
Objective: To evaluate the effectiveness of an iron supplement in treating IDA.
Methodology:
-
Participant Recruitment: A cohort of individuals diagnosed with IDA (based on hemoglobin and ferritin levels) is recruited.
-
Randomization: Participants are randomly assigned to receive either the test iron compound (e.g., ferrous glycinate) or a control (e.g., ferrous sulfate or a placebo).
-
Intervention: The assigned supplement is administered daily for a specified period (e.g., 8-12 weeks). Dosages are standardized based on elemental iron content.
-
Monitoring: Blood parameters are measured at baseline and at regular intervals throughout the study. Key parameters include:
-
Side Effect Monitoring: Participants are monitored for the incidence and severity of adverse effects, particularly gastrointestinal symptoms.
-
Data Analysis: Changes in hematological parameters and the incidence of side effects are statistically compared between the groups.
General Workflow for a Clinical Trial on IDA:
General workflow for a clinical trial comparing iron supplements for IDA.
Signaling Pathways and Absorption Mechanisms
The absorption of iron from the gastrointestinal tract is a tightly regulated process involving several key proteins. The chemical form of iron (ferric vs. ferrous) and its chelation status can influence the absorption pathway.
Ferrous (Fe²⁺) Iron Absorption:
Ferrous iron is generally more readily absorbed than ferric iron. The primary pathway for non-heme ferrous iron absorption involves the following steps:
-
Uptake: Ferrous iron is transported from the intestinal lumen into the enterocytes (intestinal absorptive cells) primarily by the Divalent Metal Transporter 1 (DMT1) .
-
Intracellular Fate: Once inside the enterocyte, iron can be either stored as ferritin or transported out of the cell into the bloodstream.
-
Export: Iron is exported from the basolateral membrane of the enterocyte into the circulation by the protein ferroportin .
-
Oxidation and Transport: The exported ferrous iron is then oxidized to ferric iron (Fe³⁺) by hephaestin and binds to transferrin for transport throughout the body.
Ferric (Fe³⁺) Iron Absorption:
Ferric iron must be reduced to ferrous iron before it can be transported by DMT1. This process involves:
-
Reduction: The enzyme duodenal cytochrome B (Dcytb) , located on the apical membrane of enterocytes, reduces ferric iron to ferrous iron.
-
Uptake and Transport: The newly formed ferrous iron then follows the same absorption pathway as dietary ferrous iron via DMT1.
Influence of Glycinate Chelation:
Chelating iron with amino acids like glycine (B1666218) can alter its absorption.[14]
-
Ferrous Bisglycinate: This chelate is thought to protect the ferrous iron from oxidation and from binding to dietary inhibitors.[15] While some studies suggest it may be absorbed intact via amino acid transporters, other evidence indicates that it dissociates at the brush border and the released ferrous iron is then taken up by DMT1.[8][16][17]
-
Ferric Trisglycinate: The chelation of ferric iron may help to keep it soluble in the higher pH of the small intestine. However, it still likely requires reduction to the ferrous state for efficient absorption via DMT1.[18]
Signaling Pathway of Iron Absorption:
Simplified signaling pathway of intestinal iron absorption.
Conclusion
Based on the available evidence, ferrous glycinate appears to be a more bioavailable and efficacious form of iron supplementation compared to this compound, particularly when consumed with meals that may contain absorption inhibitors. Its chelated structure likely contributes to its enhanced absorption and improved gastrointestinal tolerability.
References
- 1. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. balchem.com [balchem.com]
- 4. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. thejas.com.pk [thejas.com.pk]
- 7. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. 2.2. Analysis of Serum-Ferritin (S-Fe), Serum-Iron, S-Total Iron Binding Capacity (S-TIBC) and Serum-Transferrin Saturation (S-TSAT) in Blood [bio-protocol.org]
- 14. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 15. ethical-nutrition.com [ethical-nutrition.com]
- 16. researchgate.net [researchgate.net]
- 17. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. article.imrpress.com [article.imrpress.com]
A Comparative In Vitro Analysis of Ferrous Glycinate and Ferric Citrate for Iron Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two common iron supplements, ferrous glycinate (B8599266) and ferric citrate (B86180). The following sections detail their relative performance in cellular models, outline the experimental protocols used for their evaluation, and illustrate the key cellular pathways involved in their uptake and regulation.
Comparative Analysis of In Vitro Iron Uptake and Bioavailability
The bioavailability of iron compounds is a critical factor in their efficacy as supplements. In vitro models, primarily using the Caco-2 human colon adenocarcinoma cell line, are widely employed to predict intestinal iron absorption. These cells differentiate into enterocyte-like monolayers, mimicking the intestinal barrier. A key indicator of iron uptake in this model is the formation of ferritin, an intracellular iron storage protein; higher ferritin levels correspond to greater iron absorption.
While direct head-to-head comparative studies under identical conditions are limited, the available data consistently suggests a higher bioavailability for ferrous iron forms, like ferrous glycinate, compared to ferric forms, such as ferric citrate. Ferrous iron (Fe²⁺) is readily absorbed by the divalent metal transporter 1 (DMT1) on the apical surface of enterocytes[1][2]. In contrast, ferric iron (Fe³⁺) must first be reduced to ferrous iron by a ferrireductase, such as duodenal cytochrome B (Dcytb), before it can be transported by DMT1[1].
The following tables summarize quantitative data from in vitro studies to facilitate a comparison between ferrous glycinate and ferric citrate.
Table 1: Ferritin Formation in Caco-2 Cells in Response to Ferrous Bisglycinate vs. Ferric Glycinate
| Iron Source (at 50 µM) | Mean Ferritin Response (ng) ± SD |
| Ferrous Bisglycinate (FBG) | 120.85 ± 4.71 |
| This compound (FG) | Not significantly different from negative control |
| Negative Control | 20.81 ± 4.71 |
Data synthesized from a study evaluating ferritin upregulation as an indicator of iron absorption. The study highlights that ferrous sources of iron resulted in a significantly higher ferritin response than ferric sources[3].
Table 2: Iron Transport of Ferrous Glycinate Across Caco-2 Cell Monolayers
| Iron Concentration (µmol/L) | Relative Iron Transport (%) |
| 1 | 146.1 |
| 10 | 131.1 |
| 50 | 128.9 |
This data shows the transport of iron from ferrous glycinate liposomes was more effective than that from ferrous glycinate alone. The relative iron transport of ferrous glycinate liposomes is shown in comparison to ferrous glycinate after 120 minutes of incubation[4].
Table 3: Impact of Inhibitors on Iron Transport from Ferrous Glycinate in Caco-2 Cells
| Inhibitor (at 50 µmol/L Iron) | Concentration (µmol/L) | % Decrease in Iron Transport |
| Phytic Acid | 100 | 8.0 |
| 200 | 16.5 | |
| 500 | 27.0 | |
| 1000 | 45.2 | |
| Zinc | 10 | 9.7 |
| 50 | 28.7 | |
| 100 | 48.0 | |
| 300 | 57.2 |
This table demonstrates the inhibitory effects of phytic acid and zinc on the transport of iron from ferrous glycinate across Caco-2 cells[4].
Table 4: Iron Uptake from Ferric Ammonium (B1175870) Citrate (FAC) in Caco-2 Cells
| Condition | Iron Uptake (pmol/µg cell protein) ± SD |
| Ferric Ammonium Citrate (1 µM) | 0.58 ± 0.03 |
| FAC + Ascorbic Acid (50:1) | Increased |
| FAC + Phytic Acid (10:1) | Decreased |
| FAC + Tannic Acid (50:1) | Decreased |
| FAC + Calcium (10:1) | Decreased |
This data, using ferric ammonium citrate as a proxy for ferric citrate, illustrates the baseline uptake and the influence of common dietary enhancers and inhibitors. Ascorbic acid enhances uptake by reducing Fe³⁺ to Fe²⁺[5].
Experimental Protocols
The following protocols are standard methodologies for assessing iron bioavailability in vitro using the Caco-2 cell model.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colon adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: For transport and bioavailability studies, Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days. During this period, the cells differentiate into a polarized monolayer with enterocyte-like characteristics, including the formation of a brush border and tight junctions.
In Vitro Digestion Protocol (Simulated Gastric and Intestinal Digestion)
This step is crucial for mimicking the physiological processing of the iron supplement before it reaches the intestinal cells[5][6].
-
Gastric Digestion: The iron supplement is dissolved in a simulated gastric fluid (e.g., saline solution adjusted to pH 2.0 with HCl). Pepsin is added, and the mixture is incubated at 37°C for a specified time (e.g., 1 hour) with gentle agitation.
-
Intestinal Digestion: The pH of the gastric digest is raised to approximately 7.0 using a neutralizing agent like sodium bicarbonate. A mixture of pancreatin (B1164899) and bile salts is added to simulate intestinal enzymes. The digest is then incubated at 37°C for a further period (e.g., 2 hours).
-
Preparation for Cell Exposure: The final digest is centrifuged or filtered to remove insoluble components. The supernatant, containing the bioaccessible iron, is used for the cell culture experiment.
Caco-2 Cell Iron Uptake and Ferritin Assay
-
Cell Preparation: Differentiated Caco-2 cell monolayers are washed with a serum-free medium to remove any residual iron from the culture medium.
-
Iron Exposure: The prepared digest supernatant, diluted in serum-free medium, is added to the apical side of the Caco-2 cell monolayers. The cells are then incubated for a defined period (e.g., 2 to 24 hours) at 37°C.
-
Cell Lysis: After incubation, the cells are washed thoroughly with a buffered saline solution to remove any surface-bound iron. A lysis buffer is then added to disrupt the cells and release the intracellular contents.
-
Ferritin Quantification: The ferritin concentration in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein Quantification: The total protein content of the cell lysate is measured using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Normalization: The ferritin concentration is normalized to the total protein content (e.g., ng ferritin/mg protein) to account for variations in cell number.
Visualization of Cellular Pathways
The following diagrams illustrate the key cellular mechanisms involved in the absorption and regulation of ferrous and ferric iron.
Caption: Workflow for assessing iron bioavailability using an in vitro digestion/Caco-2 cell model.
Caption: Distinct cellular uptake mechanisms for ferrous and ferric iron in enterocytes.
References
- 1. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Iron Chelates in Mitigating Oxidative Stress
A Guide for Researchers, Scientists, and Drug Development Professionals
Excess iron in the body is a significant contributor to oxidative stress, a deleterious process implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[1] Iron's ability to catalyze the formation of highly reactive oxygen species (ROS) necessitates therapeutic strategies to manage iron overload and its consequences.[1] Iron chelators, molecules that bind to iron and facilitate its excretion, are a cornerstone of treatment. This guide provides a comparative analysis of three clinically important iron chelators—deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX)—in their efficacy at mitigating oxidative stress, supported by experimental data and detailed protocols.
Mechanism of Action: How Iron Chelators Combat Oxidative Stress
Iron-induced oxidative stress primarily stems from the Fenton and Haber-Weiss reactions, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce the highly damaging hydroxyl radical. Iron chelators mitigate this by binding to labile iron, rendering it redox-inactive and preventing its participation in these reactions.[1] Beyond simple iron removal, some chelators exhibit additional antioxidant properties. For instance, deferoxamine has been shown to act as a reducing agent, removing cytotoxic ferryl myoglobin (B1173299) and hemoglobin.[2]
The three main iron chelators differ in their administration routes, iron-binding affinities, and cellular permeability, which influences their clinical efficacy and side-effect profiles.
-
Deferoxamine (DFO): Administered parenterally, DFO is a hexadentate chelator with a high affinity for ferric iron (Fe³⁺). It primarily chelates extracellular and storage iron within ferritin.
-
Deferiprone (DFP): An orally active bidentate chelator, DFP can penetrate cell membranes and chelate intracellular iron pools, including mitochondrial iron.
-
Deferasirox (DFX): A once-daily, oral tridentate chelator, DFX also accesses intracellular iron and has been shown to be as effective as DFO in reducing iron burden.[3]
The following diagram illustrates the central role of iron in oxidative stress and the points of intervention for iron chelators.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelators can protect against oxidative stress through ferryl heme reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferrous Glycinate and Iron Dextran Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The effective treatment and prevention of iron deficiency anemia is a critical focus in both human and veterinary medicine. The choice of iron supplementation is paramount to achieving desired therapeutic outcomes while minimizing adverse effects. This guide provides an objective comparison of the in vivo efficacy of two common iron supplements: oral ferrous glycinate (B8599266) and parenteral iron dextran (B179266). The information presented is supported by experimental data from peer-reviewed studies to aid researchers and drug development professionals in making informed decisions.
Quantitative Data Summary
A key study in an anemic neonatal piglet model provides a direct comparison of the effects of oral ferrous glycine (B1666218) chelate (FeGly) and parenteral iron dextran (FeDex) on iron homeostasis. The following table summarizes the key quantitative findings from this research.
| Parameter | Control (No Iron) | Ferrous Glycinate (Oral) | Iron Dextran (Parenteral) |
| Serum Hepcidin (B1576463) (HAMP) (ng/mL) | ~10 | ~25 | >100 |
| Hepatic Hepcidin mRNA Expression | Low | Moderately Increased | Significantly Increased |
| Duodenal DMT1 mRNA Expression | High | Moderately Decreased | Significantly Decreased |
| Duodenal FPN mRNA Expression | High | Moderately Decreased | Significantly Decreased |
Data adapted from a study on anemic neonatal pigs. Both oral FeGly and parenteral FeDex significantly increased serum iron, ferritin, hemoglobin, and tissue iron deposition compared to the no-iron control group. However, the study highlighted that FeDex injection led to a more rapid and pronounced increase in hepcidin levels and hepatic iron deposition.[1]
In-Depth Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are provided below.
Animal Model and Treatment Administration
A study utilized neonatal piglets to compare the effects of oral ferrous glycine chelate and parenteral iron dextran.
-
Ferrous Glycinate (Oral Administration): While the specific dosage from the primary comparative study is not detailed in the available abstract, a common method for oral iron administration in piglets is via a paste or liquid solution administered by gavage. A typical oral dose can range from 100 mg to 200 mg of elemental iron.
-
Iron Dextran (Parenteral Administration): The standard protocol for preventing iron deficiency anemia in piglets involves a single intramuscular injection of 100-200 mg of elemental iron from iron dextran between the first and seventh day of life.[2][3] The injection is typically administered into the ham or neck muscle.[4][5]
Biochemical and Molecular Analysis
-
Serum Hepcidin Quantification: Serum hepcidin concentrations are commonly measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The general procedure involves:
-
Collection of blood samples and separation of serum.
-
Addition of standards and samples to a microplate pre-coated with an anti-hepcidin antibody.
-
Incubation with a biotin-conjugated antibody specific for hepcidin.
-
Addition of a streptavidin-HRP conjugate, followed by a substrate solution to produce a colorimetric signal.
-
Measurement of absorbance at 450 nm, with the concentration of hepcidin being inversely proportional to the signal intensity.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: The mRNA expression levels of hepatic hepcidin, duodenal divalent metal transporter 1 (DMT1), and ferroportin (FPN) are quantified using qRT-PCR. The typical workflow includes:
-
Isolation of total RNA from liver and duodenal tissue samples.
-
Reverse transcription of RNA to complementary DNA (cDNA).
-
Amplification of the target genes (hepcidin, DMT1, FPN) and a reference gene (e.g., GAPDH) using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Calculation of the relative expression of the target genes normalized to the reference gene.
-
Visualizing the Mechanisms and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparing ferrous glycinate and iron dextran in piglets.
Caption: Simplified signaling pathway of intestinal iron absorption and its regulation by hepcidin.
Discussion of Findings
The available in vivo data from the neonatal piglet model suggests that both oral ferrous glycinate and parenteral iron dextran are effective in correcting iron deficiency. However, they appear to operate through distinct pharmacokinetic and pharmacodynamic profiles.
Parenteral administration of iron dextran leads to a rapid and substantial increase in systemic iron levels, which in turn triggers a strong induction of hepcidin, the primary regulator of iron homeostasis. This elevated hepcidin then acts to downregulate the expression of both DMT1 and ferroportin in the duodenum, effectively reducing further iron absorption from the gut. This robust feedback mechanism is a protective response to prevent iron overload.
In contrast, oral administration of ferrous glycinate results in a more moderate and sustained increase in systemic iron levels. Consequently, the induction of hepcidin is less pronounced compared to the iron dextran group. This leads to a less dramatic downregulation of duodenal DMT1 and ferroportin, suggesting a more physiological regulation of iron absorption.
The choice between ferrous glycinate and iron dextran will depend on the specific clinical or research context. For rapid correction of severe iron deficiency, parenteral iron dextran offers a clear advantage. However, for maintenance therapy or in situations where a more gradual and physiologically regulated iron absorption is desired, oral ferrous glycinate may be a more suitable option. Further research is warranted to directly compare the long-term efficacy and safety of these two iron formulations in various in vivo models and clinical settings.
References
In Vitro Comparison of Ferric Glycinate and Ferric EDTA: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of two common iron fortificants, ferric glycinate (B8599266) and ferric ethylenediaminetetraacetic acid (EDTA). The information is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of iron supplements and fortified foods. This document summarizes available experimental data on the bioavailability, stability, and cellular uptake mechanisms of these two compounds, primarily focusing on the widely accepted Caco-2 cell model of the human intestinal epithelium.
Executive Summary
The selection of an iron compound for fortification and supplementation is a critical decision that impacts efficacy and patient compliance. Ferric glycinate and ferric EDTA are two chelated forms of iron designed to improve its solubility and absorption. While both aim to overcome the challenges associated with traditional iron salts like ferrous sulfate, their in vitro performance characteristics exhibit notable differences. Ferric EDTA is well-characterized for its high stability and ability to protect iron from dietary inhibitors. In contrast, in vitro data for this compound is less abundant, with most research focusing on the more readily absorbed ferrous bisglycinate form. This guide synthesizes the available evidence to facilitate an informed comparison.
Data Presentation: In Vitro Performance Metrics
The following tables summarize the key in vitro performance indicators for this compound and ferric EDTA based on available literature. It is important to note that direct comparative in vitro studies are limited, and some data for this compound is inferred from studies on similar compounds.
| Performance Metric | This compound (Inferred) | Ferric EDTA | Key Considerations |
| Bioavailability (Caco-2 Model) | Likely lower than ferrous bisglycinate; potentially comparable to other ferric sources. | High, particularly in the presence of dietary inhibitors. | Caco-2 ferritin formation is the standard measure of bioavailability.[1][2][3] |
| Stability in Simulated Gastric Fluid (pH ~2) | Expected to be stable. | Highly stable. | Stability at low pH prevents premature iron release and interaction with gastric components. |
| Stability in Simulated Intestinal Fluid (pH ~6-7) | Solubility may decrease as pH increases. | Remains soluble and stable.[4] | Maintaining solubility at neutral pH is crucial for absorption in the duodenum. |
| Interaction with Inhibitors (e.g., Phytates) | The glycinate chelate may offer some protection. | The EDTA chelate provides significant protection against inhibitors. | This is a key advantage of chelated iron sources. |
| Cellular Uptake Mechanism | Primarily non-transferrin-bound iron (NTBI) pathway for ferric iron. | May involve both transcellular and paracellular pathways.[5][6] | The uptake pathway influences the regulation and potential toxicity of iron. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate and compare iron compounds like this compound and ferric EDTA.
In Vitro Digestion Protocol for Bioavailability Studies
This protocol simulates the physiological conditions of the stomach and small intestine to assess the bioaccessibility of iron for cellular uptake.[1][7]
a. Gastric Phase:
-
A precise amount of the test iron compound (this compound or ferric EDTA) is added to a sterile container.
-
Simulated gastric fluid (SGF), typically a saline solution adjusted to pH 2.0 with HCl and containing pepsin, is added.
-
The mixture is incubated at 37°C for 1-2 hours with gentle agitation to mimic stomach peristalsis.
b. Intestinal Phase:
-
The pH of the gastric digest is raised to approximately 6.0 with sodium bicarbonate.
-
A solution containing bile salts and pancreatin (B1164899) is added to the mixture.
-
The pH is further adjusted to a neutral range (pH 7.0-7.2).
-
The final mixture is incubated at 37°C for 2 hours with continued agitation.
-
After incubation, the digest is centrifuged to separate the soluble fraction containing bioaccessible iron from insoluble residues. The supernatant is then used for the Caco-2 cell uptake assay.
Caco-2 Cell Culture and Iron Uptake Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes, providing a reliable model of the intestinal barrier.[1][2][3]
a. Cell Culture:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Cells are seeded onto permeable Transwell inserts and allowed to grow and differentiate for approximately 21 days, forming a confluent monolayer.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
b. Iron Uptake (Ferritin Formation Assay):
-
The culture medium is removed from the apical (upper) chamber of the Transwell inserts containing the differentiated Caco-2 cell monolayer.
-
The soluble fraction from the in vitro digestion is applied to the apical chamber.
-
The cells are incubated for 24 hours at 37°C to allow for iron uptake.
-
After incubation, the cells are washed thoroughly to remove any surface-bound iron.
-
The cells are lysed, and the intracellular ferritin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The total protein content of the cell lysate is also determined to normalize the ferritin values (expressed as ng ferritin/mg protein). An increase in ferritin concentration is directly proportional to the amount of iron taken up by the cells.[1][2][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the in vitro digestion and Caco-2 cell model for iron bioavailability assessment.
Caption: Postulated cellular uptake pathways for ferric iron chelates in intestinal cells.
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between ethylenediaminetetraacetic acid (EDTA) and iron absorption pathways, in the Caco-2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. In Vitro-Simulated Digestion Coupled with the Caco-2 Cell Model [bio-protocol.org]
A Comparative Analysis of Iron Amino Acid Chelates for Enhanced Iron Supplementation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of different iron amino acid chelates. It delves into their performance against traditional iron salts, supported by experimental data on bioavailability, efficacy, and tolerability.
Iron deficiency anemia remains a significant global health issue, prompting the development of more effective and tolerable iron supplementation strategies. Iron amino acid chelates, designed to improve absorption and minimize gastrointestinal side effects, represent a key advancement over conventional ferrous salts. This guide compares the performance of prominent iron amino acid chelates, such as ferrous bisglycinate and iron protein succinylate, against each other and traditional supplements like ferrous sulfate (B86663) and ferrous fumarate (B1241708).
Performance Comparison: Efficacy and Bioavailability
Clinical studies consistently demonstrate that iron amino acid chelates, particularly ferrous bisglycinate, offer superior bioavailability compared to inorganic iron salts. This enhanced absorption often allows for lower elemental iron doses to achieve similar or better therapeutic outcomes in raising hemoglobin and ferritin levels.
In a study involving pregnant women with iron deficiency anemia, ferrous bisglycinate was found to be more effective at increasing hemoglobin levels than ferrous glycine (B1666218) sulfate[1]. Another trial showed that a 25 mg dose of iron as ferrous bisglycinate was as effective as a 50 mg dose of iron as ferrous sulfate in preventing iron deficiency during pregnancy[2]. The calculated bioavailability of iron amino acid chelate in one study with infants was 75.0%, significantly higher than the 27.8% for ferrous sulfate[3]. This suggests that the chelated form protects the iron from dietary inhibitors and facilitates its transport across the intestinal wall[3][4].
Iron protein succinylate, a ferric iron complex, has also demonstrated comparable efficacy to ferrous sulfate in treating iron deficiency anemia, with some studies suggesting it restores hematological parameters with equal effectiveness[5].
Table 1: Comparative Efficacy of Iron Formulations (Hemoglobin Increase)
| Iron Formulation | Study Population | Dosage | Duration | Mean Hemoglobin Increase (g/dL) | Comparator | Mean Hb Increase (Comparator) | Reference |
| Ferrous Bisglycinate | Pregnant Women | 25 mg/day | 8 weeks | 2.48 ± 0.12 | Ferrous Glycine Sulfate | 1.32 ± 0.18 | [6][7] |
| Iron Amino Acid Chelate | Pregnant Women | 15 mg elemental Fe | 12 weeks | 2.5 ± 0.4 | Ferrous Fumarate | 1.9 ± 0.6 | [8] |
| Ferrous Bisglycinate | Children | 5 mg/kg/day | 12 weeks | 3.85 | Ferrous Sulfate | 3.13 | [9] |
| Iron Protein Succinylate | Women with IDA | Not Specified | Not Specified | Similar efficacy | Ferrous Glycine Sulfate | Similar efficacy | [5] |
Table 2: Comparative Efficacy of Iron Formulations (Serum Ferritin Increase)
| Iron Formulation | Study Population | Dosage | Duration | Outcome | Comparator | Comparator Outcome | Reference |
| Ferrous Bisglycinate | Infants | 5 mg/kg/day | 28 days | Significant increase (p<0.005) | Ferrous Sulfate | No significant increase | [3] |
| Ferrous Bisglycinate | Pregnant Women | Not Specified | 90 days | Significant increase | Ferrous Sulfate | No significant increase | [7] |
| Iron Amino Acid Chelate | Egyptian Children | Not Specified | 8 weeks | Significant improvement | Ferric Ammonium Citrate | Significant improvement (less than IAAC) | [6] |
Tolerability Profile: A Key Advantage
A primary driver for the development of iron amino acid chelates is the high incidence of gastrointestinal side effects associated with traditional iron salts, which often leads to poor patient compliance. The chelated structure is believed to reduce free iron in the gastrointestinal tract, thereby minimizing irritation.
A systematic review analyzing data from over 10,000 patients highlighted significant differences in tolerability. Ferrous fumarate and ferrous sulfate were associated with the highest rates of gastrointestinal adverse events (43.4% and 30.2%, respectively). In contrast, iron protein succinylate and ferrous glycine sulfate showed markedly better tolerability, with gastrointestinal adverse event rates of 7% and 18.5%, respectively[9][10][11][12]. Studies directly comparing ferrous bisglycinate to ferrous salts in pregnant women also report significantly fewer gastrointestinal complaints in the chelate group[2].
Table 3: Comparative Tolerability of Iron Formulations (Incidence of Gastrointestinal Adverse Events)
| Iron Formulation | Overall Adverse Events (%) | Gastrointestinal Adverse Events (%) | Odds Ratio for AE vs. Reference | Reference |
| Ferrous Fumarate | 47.0% | 43.4% | 19.87 | [9][10] |
| Ferrous Sulfate (uncoated) | 32.3% | 30.2% | 11.21 | [9][10] |
| Ferrous Gluconate | 30.9% | 29.9% | 11.06 | [9][10] |
| Ferrous Glycine Sulfate | 23.5% | 18.5% | 5.90 | [9][10] |
| Iron Protein Succinylate | 7.3% | 7.0% | 1.96 | [9][10] |
| Ferrous Sulfate + Mucoproteose | 4.1% | 3.7% | 1.00 (Reference) | [9][10] |
*Reference compound used in the systematic review was Ferrous Sulfate with Mucoproteose.
Mechanisms of Absorption
The unique absorption pathway of iron amino acid chelates contributes to their enhanced bioavailability and tolerability. Unlike inorganic iron salts, which are primarily absorbed via the Divalent Metal Transporter 1 (DMT1) after reduction to the ferrous state, iron chelates are thought to utilize different pathways. Evidence suggests that the intact chelate molecule may be absorbed via amino acid or peptide transporters in the intestinal wall[13]. This mechanism helps the iron bypass common dietary inhibitors like phytates and polyphenols[4]. However, studies also indicate that iron absorption from these chelates is still regulated by the body's iron status, mitigating concerns about iron overload[14][15].
Experimental Protocols
The findings presented are based on rigorous clinical trial methodologies designed to assess the efficacy and tolerability of iron supplements.
Efficacy Assessment Protocol (Typical Randomized Controlled Trial)
-
Study Design: A randomized, double-blind, controlled clinical trial is the standard. Participants are randomly assigned to receive either the test iron amino acid chelate or a comparator (e.g., ferrous sulfate).
-
Participants: The study population typically consists of individuals diagnosed with iron deficiency anemia (defined by baseline hemoglobin and serum ferritin levels, e.g., Hb <11 g/dL, Ferritin <15 µg/L)[7][8].
-
Intervention: Participants receive a standardized daily dose of elemental iron from their assigned supplement for a predefined period (e.g., 8 to 12 weeks)[6][8].
-
Data Collection:
-
Baseline: Blood samples are collected to measure complete blood count (CBC), including hemoglobin (Hb), hematocrit (Hct), mean corpuscular volume (MCV), and red cell distribution width (RDW). Iron status is determined by measuring serum iron, total iron-binding capacity (TIBC), and serum ferritin[7].
-
Follow-up: Blood samples are collected at regular intervals (e.g., 4, 8, and 12 weeks) to monitor changes in hematological and iron status parameters[8].
-
-
Primary Outcome: The primary efficacy endpoint is typically the mean increase in hemoglobin levels from baseline to the end of the treatment period[6]. Secondary outcomes include changes in serum ferritin and other iron indices.
Bioavailability Assessment Protocol (Isotope Tracer Studies)
-
Study Design: Radioisotope studies are often employed for precise bioavailability measurements. Participants are given a test meal containing the iron compound labeled with an iron isotope (e.g., ⁵⁵Fe or ⁵⁹Fe)[3].
-
Administration: Two different iron compounds, each labeled with a different isotope, can be administered simultaneously to the same individual to allow for direct comparison of absorption within the same physiological environment[3].
-
Measurement: Iron absorption is calculated by measuring the amount of the isotope incorporated into red blood cells after a period of approximately 14 days. Alternatively, fecal analysis can be used to measure the amount of unabsorbed iron[3].
Tolerability Assessment Protocol
-
Methodology: Throughout the clinical trial, participants are monitored for adverse events. This is often done using structured questionnaires or daily diaries where participants record the incidence and severity of specific symptoms[16].
-
Commonly Assessed Side Effects: Gastrointestinal symptoms are the primary focus, including nausea, constipation, diarrhea, abdominal pain, and dark stools[8][16].
-
Analysis: The frequency and severity of adverse events are compared between the treatment groups using statistical methods like the Chi-square test to determine significant differences in tolerability[7].
Conclusion
The evidence from numerous studies indicates that iron amino acid chelates, particularly ferrous bisglycinate, offer significant advantages over traditional iron salts. They demonstrate superior bioavailability, allowing for effective treatment of iron deficiency anemia with lower doses of elemental iron[2]. This, combined with a markedly improved tolerability profile and fewer gastrointestinal side effects, enhances patient compliance and overall therapeutic success[1][9]. While generally more expensive than ferrous salts, the benefits in efficacy and patient adherence make iron amino acid chelates a crucial option in the management of iron deficiency, especially in sensitive populations such as pregnant women and children. Further head-to-head trials between different chelate forms are warranted to refine therapeutic guidelines.
References
- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ferrous Bisglycinate and Folinic Acid in the Control of Iron Deficiency in Pregnant Women: A Randomized, Controlled Trial | MDPI [mdpi.com]
- 3. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 6. Amino Acid Chelated Iron Versus Ferric Ammonium Citrate on Iron Status in Egyptian Children with Iron Deficiency Anemia: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjog.org [pjog.org]
- 8. ebwhj.journals.ekb.eg [ebwhj.journals.ekb.eg]
- 9. Tolerability of different oral iron supplements: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tolerability of different oral iron supplements: a systematic review | Semantic Scholar [semanticscholar.org]
- 12. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preparation and Bioavailability Analysis of Ferrous Bis Alanine Chelate as a New Micronutrient for Treatment of Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Bioavailability of iron multi-amino acid chelate preparation in mice and human duodenal HuTu 80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative In Vitro Analysis of Ferrous Glycinate and Desferrioxamine as Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro iron chelation properties of ferrous glycinate (B8599266) and desferrioxamine. While both compounds interact with iron, they differ significantly in their chemical structure, primary iron target, and mechanism of action. This document summarizes their performance based on available data, outlines relevant experimental protocols, and visualizes key concepts.
Executive Summary
Desferrioxamine is a potent, high-affinity chelator for ferric iron (Fe³⁺) and is a well-established clinical treatment for iron overload. Its mechanism of action involves forming a stable complex with iron, which is then excreted from the body. In contrast, ferrous glycinate is a chelate of ferrous iron (Fe²⁺) primarily utilized as an iron supplement due to its high bioavailability. In vitro, desferrioxamine is a powerful tool for inducing iron depletion and studying iron-dependent cellular processes. Ferrous glycinate's primary role in vitro is as a bioavailable source of iron for cell culture, rather than as a chelator to remove excess iron. Direct comparative studies on their iron chelation efficiency in vitro are limited in publicly available literature.
Data Presentation: Physicochemical and In Vitro Properties
Table 1: Properties of Ferrous Glycinate
| Parameter | Value / Description | Source |
| Chemical Structure | A chelate of one ferrous (Fe²⁺) ion and two glycine (B1666218) molecules. | [1] |
| Primary Iron Target | Ferrous iron (Fe²⁺). | [1] |
| In Vitro Application | Primarily used as a bioavailable iron source in cell culture. | |
| Bioavailability | High bioavailability compared to inorganic iron salts.[2] | |
| Antioxidant Activity | May reduce the pro-oxidant effects associated with free iron by keeping it chelated.[3] |
Table 2: Properties of Desferrioxamine
| Parameter | Value / Description | Source |
| Chemical Structure | A hexadentate siderophore. | [4] |
| Primary Iron Target | Ferric iron (Fe³⁺). | [4] |
| Binding Stoichiometry | Binds Fe³⁺ in a 1:1 molar ratio. | [5] |
| Binding Capacity | Approximately 8.5 mg of ferric iron per 100 mg of desferrioxamine. | [4] |
| In Vitro Application | Widely used to induce iron depletion in cell culture to study iron-dependent processes. | [6] |
| Antioxidant Activity | Can inhibit iron-mediated reactive oxygen species (ROS) production.[7] |
Mechanism of Action
Ferrous Glycinate
Ferrous glycinate is a chelate where a central ferrous ion (Fe²⁺) is covalently bonded to the carboxyl and alpha-amino groups of two glycine molecules. This structure protects the iron from interactions in the digestive tract, leading to its high bioavailability.[1][2] In an in vitro setting, it serves as a stable, soluble source of ferrous iron for cells.
Desferrioxamine
Desferrioxamine is a natural siderophore with a very high affinity for ferric iron (Fe³⁺).[4] As a hexadentate ligand, it wraps around the iron ion, forming a stable, water-soluble complex called ferrioxamine.[5][8] This complex is then excreted from the body. In vitro, desferrioxamine effectively sequesters labile iron from the media and within cells, leading to iron depletion.[8][9]
Experimental Protocols
Ferrozine (B1204870) Assay for Ferrous Iron Chelation
The Ferrozine assay is a colorimetric method used to quantify ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the magenta color.
Materials:
-
Ferrozine solution (e.g., 5 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) solution (e.g., 2 mM in water)
-
Test compounds (ferrous glycinate, desferrioxamine) at various concentrations
-
Assay buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound at different concentrations to the wells of a 96-well plate.
-
Add 50 µL of FeSO₄ solution to each well.
-
Incubate at room temperature for 10 minutes to allow for chelation.
-
Add 100 µL of ferrozine solution to each well to start the colorimetric reaction.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of iron chelation is calculated using the following formula: Chelation (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100 (The control contains the buffer instead of the test compound).
Chrome Azurol S (CAS) Assay for Siderophore-like Activity
The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores, which are high-affinity ferric iron chelators. The assay is based on the competition for iron between the test chelator and the CAS-iron complex, resulting in a color change from blue to orange.[10]
Materials:
-
CAS solution
-
Iron(III) chloride (FeCl₃) solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
Buffer solution (e.g., PIPES buffer)
-
Test compounds (ferrous glycinate, desferrioxamine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution by carefully mixing the CAS, FeCl₃, and HDTMA solutions in the appropriate buffer.
-
Add 100 µL of the CAS assay solution to the wells of a 96-well plate.
-
Add 100 µL of the test compound at different concentrations to the wells.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance indicates iron chelation by the test compound. The siderophore activity can be quantified relative to a reference chelator like desferrioxamine.
Visualizations
Caption: Structure and primary function of ferrous glycinate.
Caption: Desferrioxamine's iron chelation and excretion pathway.
Caption: General workflow for in vitro iron chelation assays.
Signaling Pathways Modulated by Desferrioxamine
Desferrioxamine's ability to chelate intracellular iron has significant effects on various signaling pathways. One of the most well-characterized is the hypoxia-inducible factor-1α (HIF-1α) pathway.
HIF-1α Signaling Pathway:
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating intracellular iron, desferrioxamine inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and metabolism.[6][11]
Caption: Desferrioxamine-mediated stabilization of HIF-1α.
Conclusion
Ferrous glycinate and desferrioxamine have distinct roles in the context of iron biology. Desferrioxamine is a potent chelator of ferric iron, making it an invaluable tool for in vitro studies of iron depletion and a therapeutic agent for iron overload. Ferrous glycinate, a chelate of ferrous iron, is primarily recognized for its high bioavailability as an iron supplement. While both interact with iron, their different affinities for ferric versus ferrous iron and their intended applications mean they are not typically used for the same purpose in an in vitro research setting. Further studies employing standardized in vitro assays are required for a direct quantitative comparison of their iron chelation capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 7. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Iron chelation in thalassemia: mechanism of desferrioxamine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Siderophore Detection assay [protocols.io]
- 11. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferric Glycinate and Iron Polymaltose for Iron Deficiency Anemia
This guide provides a detailed, data-driven comparison of two advanced oral iron preparations: ferric glycinate (B8599266) and iron polymaltose. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their respective mechanisms, efficacy, and safety profiles, supported by data from clinical investigations.
Introduction and Structural Differences
Iron deficiency anemia (IDA) is a global health issue, and oral iron supplementation remains the cornerstone of treatment. However, traditional iron salts like ferrous sulfate (B86663) are often associated with low bioavailability and significant gastrointestinal side effects, leading to poor patient compliance[1]. Ferric glycinate and iron polymaltose represent newer-generation iron compounds designed to overcome these limitations.
This compound , often available as iron bisglycinate chelate, consists of a ferrous (Fe²⁺) or ferric (Fe³⁺) ion covalently bonded to two molecules of the amino acid glycine[1][2]. This chelated structure protects the iron from interactions with dietary inhibitors in the gut, enhancing its stability and absorption[3].
Iron Polymaltose Complex (IPC) is a macromolecular compound consisting of a polynuclear iron(III)-hydroxide core stabilized by polymaltose ligands[4][5]. This structure mimics the physiological iron storage protein, ferritin, and is designed for controlled, non-ionic iron delivery to the intestinal mucosa[4].
Mechanism of Intestinal Absorption
The structural differences between the two compounds lead to distinct intestinal absorption pathways.
This compound: As a chelate, this compound is thought to be absorbed partially intact by amino acid transporters in the small intestine. Its high stability constant reduces interactions with dietary inhibitors like phytates[3]. Once inside the enterocyte, the iron is released into the intracellular labile iron pool, where it follows the common pathway: export into the bloodstream via ferroportin, oxidation to Fe³⁺, and binding to transferrin for transport to the bone marrow and liver[6][7]. The absorption of iron from this compound is regulated by the body's iron status[2][8].
Iron Polymaltose: The absorption of IPC is an active, controlled process. The large, non-ionic complex is thought to deliver iron to the surface of enterocytes, where it is taken up through a regulated mechanism, possibly involving endocytosis or binding to a cell surface component[4][9][10]. This controlled release at the site of absorption minimizes the presence of free ionic iron in the gastrointestinal lumen, which is believed to account for its improved tolerability[5][9]. After internalization, the iron is released from the complex and joins the same intracellular pathway as other non-heme iron sources[4].
Below is a diagram illustrating the proposed absorption pathways.
Comparative Efficacy: Clinical Data
Clinical trials directly comparing this compound and iron polymaltose have evaluated their ability to resolve iron deficiency anemia by measuring changes in key hematological parameters. This compound has generally demonstrated greater efficacy in increasing both hemoglobin and, most notably, iron stores (serum ferritin)[1][11].
Table 1: Summary of Hematological Outcomes from Comparative Trials
| Study / Parameter | This compound Group | Iron Polymaltose Group | p-value | Reference |
| Name et al. (45 days) | [2][8][12] | |||
| Hemoglobin (g/dL) | 10.7 → 12.2 (+1.5) | 10.7 → 12.2 (+1.5) | NS | [2] |
| MCH (pg) | 24.4 → 24.9 (+0.5) | 24.9 → 25.5 (+0.6) | <0.05 (for FG change) | [2] |
| Ferritin (ng/mL) | 21 → 37 (+16) | 25 → 34 (+9) | <0.05 (for FG change) | [2] |
| Elkhouly et al. (12 weeks) | [13] | |||
| Hemoglobin (g/dL) | 8.9 → 11.5 (+2.6) | 8.6 → 10.48 (+1.88) | <0.001 | [13] |
| Ferritin (ng/mL) | 39.2 → 43.7 (+4.5) | 39.2 → 44.0 (+4.8) | <0.001 | [13] |
| Javed et al. (3 months) | [13][14] | |||
| Hemoglobin (g/dL) | 9.0 → 10.0 (+1.0) | 8.9 → 9.4 (+0.5) | <0.001 | [13] |
| Ferritin (ng/mL) | 9.1 → 29.0 (+19.9) | 8.8 → 23.0 (+14.2) | <0.001 | [13][14] |
Note: Data represents mean values (Baseline → Follow-up) and the calculated change. "NS" indicates non-significant difference between groups. MCH = Mean Corpuscular Hemoglobin.
The data consistently indicate that while both compounds are effective in raising hemoglobin levels, this compound appears superior in replenishing the body's iron stores, as evidenced by the significantly greater increases in serum ferritin levels[2][13][14].
Comparative Safety and Tolerability
Both this compound and iron polymaltose are recognized for their improved safety and tolerability profiles compared to conventional iron salts like ferrous sulfate[1][13]. The controlled absorption mechanism of IPC and the chelated structure of this compound minimize the release of free ionic iron in the gut, reducing the incidence of common gastrointestinal side effects such as nausea, constipation, and epigastric pain[5][9][15]. Studies comparing the two formulations directly often report low incidences of adverse effects for both, highlighting their advantage in promoting patient compliance[1][12].
Experimental Protocols
The findings presented are based on randomized controlled trials. The following section details a representative methodology synthesized from these studies.
Protocol: Randomized, Double-Blind, Parallel-Group Comparison
-
Participant Selection:
-
Inclusion Criteria: Children (e.g., aged 1-13 years) or adults (including pregnant women) diagnosed with iron deficiency anemia, typically defined by hemoglobin levels <11 g/dL and serum ferritin <12 ng/mL[13][16].
-
Exclusion Criteria: Anemia due to other causes, history of malabsorption, chronic inflammatory diseases, or prior iron therapy within a specified period.
-
-
Study Design:
-
A randomized, double-blind, parallel-group design is employed.
-
Participants are randomly allocated to one of two treatment arms:
-
Group A: this compound
-
Group B: Iron Polymaltose
-
-
Dosage is standardized based on elemental iron content (e.g., 3.0 mg/kg/day for children)[8][12].
-
The treatment duration typically ranges from 45 days to 12 weeks[2][13].
-
-
Data Collection and Endpoints:
-
Baseline (Day 0): Collection of demographic data and baseline hematological parameters, including complete blood count (CBC), hemoglobin, serum ferritin, and transferrin levels.
-
Follow-up: Measurements are repeated at predefined intervals (e.g., 45 days, 3 months) to assess changes from baseline.
-
Primary Efficacy Endpoints: Change in hemoglobin and serum ferritin concentrations.
-
Secondary Endpoints: Changes in other red blood cell indices (MCV, MCH) and assessment of adverse events through standardized questionnaires.
-
-
Statistical Analysis:
-
An intention-to-treat analysis is performed.
-
Student's t-test or ANOVA is used to compare the mean changes in hematological parameters between the two groups.
-
A p-value of <0.05 is considered statistically significant.
-
The workflow for such a trial is visualized below.
Conclusion
Both this compound and iron polymaltose offer significant advantages over traditional ferrous salts in terms of tolerability. Clinical evidence suggests that while both are effective in treating iron deficiency anemia, This compound demonstrates superior performance in replenishing iron stores (ferritin) in addition to correcting hemoglobin levels[13][14]. This makes it a particularly compelling option for achieving comprehensive and lasting resolution of iron deficiency. The choice between these agents may depend on specific patient populations and therapeutic goals, but for rapid and robust restoration of total body iron, this compound appears to have a clinical edge based on current head-to-head comparisons.
References
- 1. Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. ijarbs.com [ijarbs.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. biodami.com [biodami.com]
- 8. Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 11. [PDF] Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial | Semantic Scholar [semanticscholar.org]
- 12. (Open Access) Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial (2018) | José João Name | 23 Citations [scispace.com]
- 13. jimdc.org.pk [jimdc.org.pk]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of efficacy & safety of iron polymaltose complex & ferrous ascorbate with ferrous sulphate in pregnant women with iron-deficiency anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Ferrous Sulphate with Iron Polymaltose in Treating Iron Deficiency Anaemia in Children | Journal of Rawalpindi Medical College [journalrmc.com]
Assessing the Pro-oxidant Activity of Ferric Glycinate Versus Other Iron Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, an essential mineral for numerous physiological processes, can also act as a potent pro-oxidant, catalyzing the formation of reactive oxygen species (ROS) that can lead to cellular damage. The chemical form of iron in supplements is a critical determinant of its potential to induce oxidative stress. This guide provides a comparative analysis of the pro-oxidant activity of ferric glycinate (B8599266) against other commonly used iron salts, namely ferrous sulfate (B86663) and ferric citrate (B86180). The information presented herein is supported by experimental data from in vitro studies to aid researchers in making informed decisions for their applications.
Key Findings on Pro-oxidant Activity
Ferrous sulfate is widely recognized for its pro-oxidant effects. Studies have shown that oral administration of ferrous sulfate can lead to a significant increase in non-transferrin-bound iron, a redox-active form of iron that can catalyze the formation of harmful free radicals[1]. This can result in increased lipid peroxidation, a process of oxidative degradation of lipids[2][3][4]. The pro-oxidant activity of ferrous sulfate is particularly pronounced when co-administered with reducing agents like ascorbic acid (vitamin C)[5].
Ferric citrate has also been shown to induce oxidative stress. Research indicates that chronic oral administration of high doses of ferric citrate can lead to iron accumulation and oxidative damage in tissues[6][7]. In cell culture models, certain ferric complexes have been observed to induce lipid peroxidation and DNA damage[8].
In contrast, evidence suggests that ferric glycinate (also referred to as ferrous bisglycinate) exhibits lower pro-oxidant activity compared to ferrous sulfate. The chelation of iron to the amino acid glycine (B1666218) is thought to stabilize the iron ion, reducing its participation in redox cycling and subsequent ROS generation. One key study directly comparing this compound to ferrous sulfate in a model infant formula found that the rate of lipid peroxidation, as measured by thiobarbituric acid (TBA) values, was significantly lower with this compound. Specifically, the deterioration rate constants for the this compound-fortified formula were 60-75% of those for the formula fortified with ferrous sulfate, and the activation energy for the oxidative reactions was 15-20% higher, indicating greater stability against oxidation for this compound.
Data Presentation: Quantitative Comparison of Pro-oxidant Activity
The following table summarizes the key quantitative findings from a comparative study on the pro-oxidant activity of this compound and ferrous sulfate.
| Iron Salt | Parameter | Model System | Key Finding | Reference |
| This compound | Deterioration Rate Constant (Lipid Peroxidation) | Model Infant Formula | 60-75% of the rate observed with Ferrous Sulfate | |
| Ferrous Sulfate | Deterioration Rate Constant (Lipid Peroxidation) | Model Infant Formula | Higher rate of lipid peroxidation compared to this compound | |
| This compound | Activation Energy (Lipid Peroxidation) | Model Infant Formula | 15-20% higher than Ferrous Sulfate | |
| Ferrous Sulfate | Activation Energy (Lipid Peroxidation) | Model Infant Formula | Lower activation energy, indicating easier initiation of oxidation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Samples containing iron salts and a lipid source (e.g., model infant formula, liposomes)
-
MDA standard (1,1,3,3-tetramethoxypropane)
Procedure:
-
Homogenize the sample in a suitable buffer.
-
To 1 mL of the homogenate, add 2 mL of TCA-TBA-HCl reagent. To prevent further oxidation during the assay, BHT can be added.
-
Mix the solution thoroughly and heat in a boiling water bath for 15 minutes.
-
After cooling, centrifuge the mixture at 1000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of TBARS using a standard curve prepared with MDA. Results are typically expressed as nmol of MDA per mg of protein or per mL of sample.
Cellular Reactive Oxygen Species (ROS) Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures intracellular ROS levels in cell culture models, such as Caco-2 intestinal cells.
Materials:
-
Caco-2 cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Iron salt solutions (this compound, Ferrous Sulfate, Ferric Citrate)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed Caco-2 cells in a 96-well plate and grow to confluency.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with different concentrations of the iron salt solutions for a specified time.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Fenton Reaction Assay
This assay assesses the ability of iron salts to catalyze the production of hydroxyl radicals from hydrogen peroxide.
Materials:
-
Iron salt solutions (this compound, Ferrous Sulfate, Ferric Citrate)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate (B84403) buffer
Procedure:
-
Prepare a reaction mixture containing the iron salt, deoxyribose, and H₂O₂ in a phosphate buffer.
-
Incubate the mixture at 37°C for a specified time. The hydroxyl radicals generated will degrade the deoxyribose.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath for a specified time to develop a pink chromogen.
-
Measure the absorbance at 532 nm. The intensity of the color is proportional to the amount of deoxyribose degradation, which reflects the hydroxyl radical production.
Mandatory Visualizations
References
- 1. Lipid peroxidation effects of a novel iron compound, ferric maltol. A comparison with ferrous sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of iron-catalyzed DNA and lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NUTRITIONAL SOURCE OF IRON:FERROUS GLYCINATE (PROCESSED WITH CITRIC ACID) (JECFA 52, 2004) [inchem.org]
- 5. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular damage by ferric nitrilotriacetate and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Iron Chelates in Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The therapeutic strategy of iron chelation for cancer treatment is gaining significant traction within the scientific community. The fundamental principle lies in the inherent dependency of cancer cells on iron for their rapid proliferation and metabolic activities. By sequestering this essential metal, iron chelators can induce a state of iron deprivation, leading to cell cycle arrest, apoptosis, and other forms of cell death.[1] This guide provides a comparative overview of the cytotoxic effects of various iron chelates against different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Iron Chelators
The cytotoxic efficacy of iron chelators, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific chelate, the type of cancer cell line, and the duration of exposure. Below is a summary of reported IC50 values for several iron chelators across various human cancer cell lines.
| Iron Chelator | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Citation |
| VLX600 | A549 | Lung Carcinoma | 0.51 | 72 | [2] |
| HCT116 | Colorectal Carcinoma | 0.039 | 72 | [2] | |
| U2OS | Osteosarcoma | 0.14 | 72 | [2] | |
| T47D | Breast Ductal Carcinoma | 0.16 | 72 | [2] | |
| A2780 | Ovarian Carcinoma | 0.11 | 72 | [2] | |
| U-251 MG | Glioblastoma | 0.13 | 72 | [2] | |
| SK4 | HeLa | Cervical Cancer | 111.3 (GI50) | Not Specified | [3][4] |
| PC3 | Prostate Cancer | 117.4 (GI50) | Not Specified | [3][4] | |
| SKOV3 | Ovarian Cancer | 196.2 (GI50) | Not Specified | [3] | |
| DU145 | Prostate Cancer | 237.3 (GI50) | Not Specified | [3][4] | |
| MDA-MB-231 | Breast Cancer | >500 (GI50) / 316 (IC50) | Not Specified | [3][4] | |
| Deferasirox (DFX) | Esophageal Adenocarcinoma | Esophageal Cancer | ~10-100 | Not Specified | [5] |
| Pancreatic Cancer | Pancreatic Cancer | ~10-100 | Not Specified | [5] | |
| Deferoxamine (B1203445) (DFO) | MCF-7 | Breast Cancer | 1 (significant decrease in viability) | 24 | [6] |
| Neuroblastoma | Neuroblastoma | Less potent than Omadine | Not Specified | [7] | |
| Omadine | Neuroblastoma | Neuroblastoma | 100x more cytotoxic than DFO | Not Specified | [7] |
| 1,2-Dimethyl-3-hydroxypyrid-4-one | Neuroblastoma | Neuroblastoma | Less potent than DFO | Not Specified | [7] |
GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Mechanisms of Action: A Deeper Dive
Iron chelators exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of ribonucleotide reductase, a crucial iron-dependent enzyme for DNA synthesis, which leads to cell cycle arrest.[1] Furthermore, by depleting intracellular iron, these agents can trigger mitochondrial dysfunction and activate caspase-mediated apoptosis.[8] Some iron chelators, like certain thiosemicarbazones, possess redox activity, which can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[1] A novel iron-dependent form of cell death, ferroptosis, is also implicated in the cytotoxic effects of some potent iron chelators like Dp44mT.[8]
The following diagram illustrates a simplified workflow of a common cytotoxicity assay.
Caption: Workflow of a typical MTT cytotoxicity assay.
The signaling pathway below depicts the induction of apoptosis by iron chelation.
Caption: Iron chelation-induced apoptosis pathway.
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate comparison of cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
MTT Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
-
Iron chelators of interest
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., isopropanol, DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Treatment: The following day, treat the cells with a range of concentrations of the iron chelators. Include a vehicle control (medium with the solvent used to dissolve the chelators).[11]
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Note: It is crucial to ensure complete solubilization of the formazan crystals before reading the absorbance to obtain accurate results. The plate can be placed on an orbital shaker for a few minutes to aid dissolution.[10]
References
- 1. Iron chelators for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 4. Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Comparison of activity of deferoxamine with that of oral iron chelators against human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
Ferric Glycinate's Superior Iron-Donating Capacity Validated in Cellular Models
A comprehensive analysis of in vitro studies demonstrates the enhanced bioavailability and efficient cellular uptake of ferric glycinate (B8599266) compared to traditional iron salts, positioning it as a promising alternative for iron supplementation.
Researchers, scientists, and professionals in drug development now have access to compelling cellular-level data that substantiates the efficacy of ferric glycinate as an iron supplement. This guide provides an objective comparison of this compound's performance against the widely used ferrous sulfate (B86663) in validated intestinal cell models, supported by experimental data and detailed protocols.
Enhanced Iron Uptake and Bioavailability with this compound
In vitro studies utilizing the Caco-2 cell line, a well-established model for the human intestinal epithelium, consistently reveal that this compound (often referred to as ferrous bisglycinate in literature) exhibits superior iron transport and absorption characteristics compared to ferrous sulfate.[1]
One key indicator of iron bioavailability at the cellular level is the formation of ferritin, an intracellular protein that stores iron. Studies have shown that Caco-2 cells treated with this compound exhibit significantly higher ferritin formation compared to those treated with ferrous sulfate, indicating greater iron uptake and storage.[2][3]
Furthermore, the measurement of the labile iron pool (LIP), the readily available intracellular iron, has shown a significant increase in Caco-2 cells upon treatment with both this compound and ferrous sulfate.[2][3] However, knockout studies of the primary inorganic iron transporter, Divalent Metal Transporter 1 (DMT1), have revealed that while both compounds primarily utilize this transporter, this compound may also employ alternative absorption pathways.[2][3] This suggests a more versatile and potentially more efficient mechanism of absorption for this compound.
Comparative Performance Data
The following tables summarize the quantitative data from comparative studies, highlighting the superior performance of this compound in cellular models.
Table 1: Comparison of Iron Transport Across Caco-2 Cell Monolayers
| Iron Compound | Direction of Transport | Iron Transport Amount | Apparent Permeability Coefficient (Papp) |
| This compound | Apical to Basolateral | Higher than Ferrous Sulfate | Significantly Higher than Ferrous Sulfate[1] |
| Ferrous Sulfate | Apical to Basolateral | Lower than this compound[4] | Lower than this compound[4][1] |
| This compound | Basolateral to Apical | No Significant Difference | - |
| Ferrous Sulfate | Basolateral to Apical | No Significant Difference | - |
Table 2: Effect of Iron Compounds on Intracellular Iron Markers in Caco-2 Cells
| Iron Compound | Intracellular Labile Iron Pool | Ferritin Synthesis |
| This compound | Significant Increase[2][3] | Higher than Ferrous Sulfate[2][3] |
| Ferrous Sulfate | Significant Increase[2][3] | Lower than this compound[2][3] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Caco-2 Cell Culture for Iron Uptake Studies
-
Cell Seeding: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates.
-
Differentiation: The cells are cultured for 17-21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[5] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6][7]
-
Treatment: The differentiated cells are then treated with the iron compounds (this compound or ferrous sulfate) on the apical side, which represents the intestinal lumen.
Caco-2 Permeability Assay
-
Preparation: Differentiated Caco-2 cell monolayers on transwell inserts are used.
-
Dosing: The iron compound is added to the apical (donor) chamber.
-
Sampling: At predetermined time intervals, samples are taken from the basolateral (receiver) chamber.[7]
-
Analysis: The concentration of iron in the collected samples is measured to determine the rate of transport across the cell monolayer.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the iron compound.[8]
Ferritin ELISA Assay
-
Cell Lysis: Following treatment with the iron compounds, the Caco-2 cells are washed and lysed to release the intracellular contents.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysate.[9][10]
-
Principle: The assay utilizes two antibodies specific for ferritin. One is coated on the microplate, and the other is conjugated to an enzyme. The amount of ferritin in the sample is proportional to the enzymatic activity, which is measured by a colorimetric reaction.[11][12]
-
Quantification: The ferritin concentration is determined by comparing the sample's absorbance to a standard curve.[11][12]
Labile Iron Pool (LIP) Measurement
-
Probe Loading: Caco-2 cells are loaded with a fluorescent probe, such as calcein-AM, which is quenched by the presence of labile iron.[13][14]
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence spectrophotometer or flow cytometer.[13][14]
-
Chelation: A membrane-permeable iron chelator is added to bind the intracellular labile iron, leading to an increase in fluorescence.
-
Quantification: The increase in fluorescence is proportional to the amount of labile iron in the cell.[15]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key cellular pathways and experimental workflows discussed in this guide.
Caption: Cellular iron uptake and metabolism pathway in Caco-2 cells.
Caption: Experimental workflow for comparing iron compounds in Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of absorption characteristics of iron glycine chelate and ferrous sulfate in Caco-2 cells [agris.fao.org]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. nutriweb.org.my [nutriweb.org.my]
- 7. enamine.net [enamine.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. WO2015198337A1 - Elisa for ferritin as marker for assessing bioavailability of iron using caco-2 cell line - Google Patents [patents.google.com]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. novamedline.com [novamedline.com]
- 12. eaglebio.com [eaglebio.com]
- 13. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Ferric Glycinate and Other Novel Oral Iron Supplements for Researchers and Drug Development Professionals
Introduction: The landscape of oral iron supplementation is evolving beyond traditional ferrous salts to address the twin challenges of bioavailability and gastrointestinal tolerance. For researchers, scientists, and drug development professionals, understanding the nuances of novel iron formulations is critical for advancing the treatment of iron deficiency anemia. This guide provides a side-by-side analysis of ferric glycinate (B8599266) and other innovative iron supplements, including ferrous bisglycinate, sucrosomial iron, iron protein succinylate, and ferric citrate (B86180), with a focus on their performance, supporting experimental data, and mechanisms of action.
Comparative Efficacy of Novel Oral Iron Supplements
The efficacy of an iron supplement is primarily measured by its ability to increase hemoglobin and serum ferritin levels. The following table summarizes key performance data from various clinical studies. It is important to note that direct head-to-head trials for all compounds are not always available, and efficacy can be influenced by the patient population and study duration.
| Iron Supplement | Change in Hemoglobin (Hb) Levels | Change in Ferritin Levels | Key Findings & Citations |
| Ferric Glycinate | Data from direct comparative clinical trials are limited. Efficacy is expected to be comparable to other ferric complexes. | Data from direct comparative clinical trials are limited. | As a ferric-amino acid chelate, it is designed for improved tolerability over ferrous salts. |
| Ferrous Bisglycinate | A meta-analysis showed a significant increase in Hb in pregnant women compared to other iron salts (SMD: 0.54 g/dL).[1][2] Another study in children showed a mean increase of 2.5 g/dL over 12 weeks.[3] | Studies have shown significant increases in ferritin levels, with one study noting superiority over ferrous sulfate (B86663) in this regard.[4] A meta-analysis showed a non-significant trend for higher ferritin in pregnant women.[1][2] | Generally demonstrates higher bioavailability and efficacy compared to conventional ferrous salts.[1][2][5] |
| Sucrosomial® Iron | Showed a significantly higher improvement in Hb levels compared to ferrous ascorbate, ferrous fumarate, and ferrous bis-glycinate in a retrospective study (12.20 ± 0.1 g/dL final Hb).[6][7] In pregnant women, it led to a more significant improvement in CBC findings compared to ferrous bisglycinate.[8] | Demonstrated a significantly higher improvement in serum ferritin levels compared to conventional oral iron salts in the same retrospective study.[6][7] | The sucrosomial technology enhances absorption through a distinct pathway, leading to high bioavailability and efficacy.[9] |
| Iron Protein Succinylate | A systematic review of 54 studies showed a significant change in hemoglobin, with efficacy similar to or higher than other iron treatments.[10][11][12] | The same systematic review reported a significant increase in ferritin levels across various patient populations.[10][11][12] | Offers a good balance of efficacy and tolerability, with a lower incidence of adverse effects compared to ferrous sulfate.[10][11][13] |
| Ferric Citrate | In a 12-week trial in patients with CKD, ferric citrate increased Hb from 10.5 to 11.0 g/dL. | The same study showed an increase in transferrin saturation from 22% to 32%.[14] | Primarily used in patients with chronic kidney disease (CKD) as it also functions as a phosphate (B84403) binder.[15][16] |
Tolerability and Adverse Effect Profile
A major hurdle in iron supplementation is the high incidence of gastrointestinal side effects. Novel formulations aim to mitigate these issues.
| Iron Supplement | Overall Adverse Events (%) | Gastrointestinal Adverse Events (%) | Key Findings & Citations |
| This compound | Data from large-scale comparative trials are not readily available. As a ferric complex, it is anticipated to have better tolerability than ferrous salts. | Expected to be lower than ferrous salts due to the chelated form. | The glycinate chelate is intended to be gentle on the stomach.[16] |
| Ferrous Bisglycinate | A meta-analysis reported 64% fewer gastrointestinal adverse events compared to other iron salts in pregnant women.[17] | Significantly lower incidence of nausea, constipation, and other GI side effects compared to ferrous sulfate and ferrous fumarate.[1][2][5] | The chelated structure protects the gastrointestinal mucosa from free iron.[1][2][5] |
| Sucrosomial® Iron | Exhibits excellent gastrointestinal tolerability.[9] | One prospective study reported only 17% of patients experiencing mild gastrointestinal side effects.[15] | The sucrosome structure prevents direct contact of iron with the intestinal mucosa, minimizing irritation.[15][9] |
| Iron Protein Succinylate | A systematic review reported an overall adverse event rate of 7.3%.[18][19][20] | The same review noted a 7.0% incidence of gastrointestinal adverse events.[18][21][19][20] | The pH-dependent release mechanism minimizes gastric irritation.[11][13][22] |
| Ferric Citrate | The incidence and severity of adverse effects were similar to placebo in a 12-week trial. | Generally well-tolerated. | Its use is primarily in a specific patient population (CKD).[15][16] |
Mechanisms of Absorption and Signaling Pathways
The differential performance of these novel iron supplements stems from their unique absorption mechanisms, which often bypass or modulate the traditional iron absorption pathway.
Conventional Non-Heme Iron Absorption Pathway
The baseline for comparison is the absorption of traditional iron salts, which primarily involves reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, followed by transport via the Divalent Metal Transporter 1 (DMT1).
Ferrous Bisglycinate Absorption Pathway
Ferrous bisglycinate is a chelate of one ferrous ion and two glycine (B1666218) molecules. This structure is thought to allow for absorption through amino acid transporters in addition to the DMT1 pathway, and it protects the iron from dietary inhibitors.
Sucrosomial® Iron Absorption Pathway
Sucrosomial® iron is a unique formulation where ferric pyrophosphate is protected by a phospholipid bilayer and a sucrester matrix. This structure allows for absorption via paracellular and transcellular (M-cell mediated) routes, largely bypassing the conventional DMT1 pathway.
Experimental Protocols
In Vitro Bioavailability Assessment using Caco-2 Cell Model
A common in vitro method to assess iron bioavailability involves the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of enterocyte-like cells.
Detailed Methodology for Caco-2 Cell Bioassay:
-
Cell Culture: Caco-2 cells are seeded on permeable inserts in a transwell plate and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics.[23][24][25]
-
In Vitro Digestion: The iron supplement is subjected to a simulated gastric and intestinal digestion process.[23][25][26] This typically involves incubation with pepsin at an acidic pH, followed by neutralization and incubation with pancreatin (B1164899) and bile salts.[24][26]
-
Cellular Exposure: The digested sample is applied to the apical side of the Caco-2 cell monolayer.[24]
-
Incubation: The cells are incubated for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.[24]
-
Quantification of Iron Uptake: After incubation, the cells are harvested, and the intracellular ferritin concentration is measured, typically by ELISA.[23][25] Ferritin levels are proportional to the amount of iron taken up by the cells and serve as a marker of bioavailability.[23][25]
General Framework for Comparative Clinical Trials of Oral Iron Supplements
Clinical trials comparing oral iron supplements are essential for establishing relative efficacy and tolerability.
References
- 1. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 9. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sms.carm.es [sms.carm.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Tolerability of Oral Iron Protein Succinylate in the Treatment of Iron Deficiency Anemia in Adults with Diverse Pathologies, American Journal of Internal Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 14. benchchem.com [benchchem.com]
- 15. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 16. prescriptioncracker.com [prescriptioncracker.com]
- 17. balchem.com [balchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Tolerability of different oral iron supplements: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sabm.memberclicks.net [sabm.memberclicks.net]
- 23. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferric Glycinate in a Laboratory Setting
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of ferric glycinate (B8599266), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling ferric glycinate, it is essential to be familiar with its safety profile. While this compound is generally not classified as a hazardous substance, proper laboratory practices are necessary to minimize exposure and risk.[1][2]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound should wear the following equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, latex, PVC) tested according to EN 374.[4][5] | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. Fire/flame resistant clothing is recommended if working near open flames.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[3] If dust formation is likely, use a NIOSH-approved respirator. | Prevents inhalation of fine dust particles. |
Step-by-Step Disposal Protocol
The disposal of chemical waste is governed by a combination of federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The generator of the waste is responsible for its proper identification and disposal.[8][9]
Step 1: Waste Identification and Classification First, determine if the this compound waste should be classified as hazardous. While pure this compound is typically not considered hazardous waste, contamination with other substances may alter its classification.[5][10]
Step 2: Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect solid this compound waste in a designated, sealed, and clearly labeled container.[10]
-
The label should include: "this compound Waste," the date, and the name of the generating laboratory/researcher.
Step 3: Managing Spills In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3]
-
Wear Appropriate PPE: Before cleaning, don the required PPE as detailed in the table above.
-
Contain the Spill: Prevent the powder from becoming airborne. Avoid dry sweeping. Gently moisten the material with water if necessary to control dust.[5]
-
Clean-Up: Mechanically pick up the spilled material (e.g., with a scoop or shovel) and place it into a designated waste container.[4][10]
-
Decontaminate: Clean the spill area with soap and water.[6]
-
Dispose of Cleaning Materials: All materials used for cleanup (gloves, wipes, etc.) must be disposed of as this compound waste.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions. They will provide guidance based on local, state, and federal regulations.[5][10][11]
-
Arrange for Pickup: Your EHS office will coordinate the pickup and disposal by a licensed hazardous waste contractor.
-
Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound in the standard trash. Do not allow the product to enter drains, surface water, or ground water, as it is considered slightly hazardous to aquatic environments.[1]
Experimental Workflow for Disposal
The following diagram outlines the logical workflow and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. wbcil.com [wbcil.com]
- 6. download.basf.com [download.basf.com]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. ammol.org [ammol.org]
- 11. Ferrous Glycinate or Iron Glycinate SDS of Manufacturers [anmol.org]
Personal protective equipment for handling Ferric glycinate
Comprehensive Safety and Handling Guide: Ferric Glycinate
This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Disclaimer: Safety Data Sheets (SDS) for this compound and its related compounds, such as Ferrous Glycinate, present some conflicting hazard information. While some sources classify it as non-hazardous[1][2], others indicate it can cause skin and eye irritation[3] and may be harmful if swallowed, inhaled, or in contact with skin[4]. Therefore, this guide adopts a conservative approach, recommending adherence to the more stringent safety precautions to ensure user protection.
Potential Hazards
-
Eye Irritation: May cause serious eye irritation[3].
-
Skin Irritation: Can cause skin irritation upon contact[3].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
-
Ingestion: Harmful if swallowed[4].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Safety goggles with side-shields or safety glasses.[4][5][6] Use chemical safety goggles if there is a potential for airborne dust.[3] | To prevent eye contact with dust particles which can cause serious irritation. |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation.[3][5] |
| Body Protection | Standard laboratory coat. Closed work clothing is recommended.[3] Body protection should be selected based on the level of activity and potential for exposure.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area.[6] If dust is generated or ventilation is poor, a NIOSH-approved respirator is recommended.[4][7][8] | To prevent inhalation of airborne dust particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A chemical fume hood may be appropriate if significant dust is expected.[3]
-
Designate a specific area for handling this compound.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above: laboratory coat, safety goggles, and chemical-resistant gloves.
3. Weighing and Transfer:
-
Handle this compound carefully to minimize dust generation.[3][7][8]
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, weigh the substance within a fume hood or a ventilated balance enclosure.
4. During Use:
-
Do not eat, drink, or smoke in the designated handling area.[3][4][7]
-
Keep the container closed and away from incompatible materials such as strong oxidizing agents.[7]
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3][4][7]
-
Clean the work surface to remove any residual dust.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste this compound:
-
Contaminated Materials:
-
Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag or container and disposed of as chemical waste.
-
-
Empty Containers:
-
Rinse the empty container three times with a suitable solvent.
-
Dispose of the rinsed container in accordance with institutional and local guidelines. The rinsate should be collected and treated as chemical waste.
-
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the procedure outlined below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. download.basf.com [download.basf.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. riccachemical.com [riccachemical.com]
- 7. ammol.org [ammol.org]
- 8. Ferrous Glycinate or Iron Glycinate SDS of Manufacturers [anmol.org]
- 9. wbcil.com [wbcil.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
